KAI-11101
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C21H23F4N5O3 |
|---|---|
Peso molecular |
469.4 g/mol |
Nombre IUPAC |
3-[6-amino-5-(difluoromethoxy)-3-pyridinyl]-6-[(1R,2S)-4,4-difluoro-2-methoxycyclohexyl]-1-ethylpyrazolo[5,4-c]pyridin-7-one |
InChI |
InChI=1S/C21H23F4N5O3/c1-3-30-17-12(16(28-30)11-8-14(33-20(22)23)18(26)27-10-11)5-7-29(19(17)31)13-4-6-21(24,25)9-15(13)32-2/h5,7-8,10,13,15,20H,3-4,6,9H2,1-2H3,(H2,26,27)/t13-,15+/m1/s1 |
Clave InChI |
CRPLYULVRFEDKV-HIFRSBDPSA-N |
Origen del producto |
United States |
Foundational & Exploratory
KAI-11101: A Technical Deep Dive into its Mechanism of Action in Neurodegeneration
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Core Mechanism of Action: Inhibition of the DLK Signaling Pathway
Quantitative Data
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Description |
| DLK Ki | 0.7 nM | Inhibitory constant for Dual Leucine Zipper Kinase.[4] |
| p-JNK cell IC50 | 95 nM | Half-maximal inhibitory concentration for paclitaxel-induced c-Jun phosphorylation in cells.[4] |
| Kinase Selectivity | >100x vs. other kinases | High selectivity for DLK over a panel of other kinases. |
Table 2: In Vitro ADME & Physicochemical Properties
| Parameter | Value |
| hERG IC50 | 9 µM |
| HepG2 Cytotoxicity IC50 | 52 µM |
| Ames Test | Negative |
| In Vitro Micronucleus Assay | Negative |
Table 3: In Vivo Pharmacokinetics (Mouse)
| Parameter | Value |
| Oral Bioavailability (%F) | 85% |
| Kp,uu (brain/plasma ratio) | 0.2 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
DLK and LZK Biochemical Assay
Protocol:
-
Compound inhibition of DLK or LZK activity was measured using an in vitro kinase assay.
-
The assay utilized purified His-MKK4 substrate (residues 80-399; K131M) and recombinant GST-DLK (residues 1-520) or GST-LZK (residues 1-966) from Carna Biosciences.
-
The final assay was performed in a 10 µL volume.
Ex Vivo Axon Fragmentation Assay
Protocol: Specific details of the ex vivo axon fragmentation assay protocol for this compound are detailed in the supplementary information of the primary research publication by Lagiakos et al. (2024). This type of assay typically involves:
-
Culturing primary neurons (e.g., dorsal root ganglion neurons).
-
Inducing axonal injury either mechanically or chemically.
-
Quantifying the extent of axonal fragmentation after a set period, often using microscopy and specialized analysis software.
Mouse Model of Parkinson's Disease
Protocol: The specific protocol for the mouse Parkinson's disease model used to test this compound is available in the supplementary materials of the primary research publication by Lagiakos et al. (2024). A common approach for such a model involves:
-
Inducing Parkinson's-like pathology in mice, for example, through the administration of a neurotoxin like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).
-
Assessing the extent of neurodegeneration, typically by measuring the loss of dopaminergic neurons in the substantia nigra.
-
Evaluating behavioral outcomes related to motor function.
Conclusion and Future Directions
References
KAI-11101: A Technical Guide to its Therapeutic Target and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Therapeutic Target: Dual Leucine Zipper Kinase (DLK)
Mechanism of Action of KAI-11101
Signaling Pathway
Quantitative Data
Table 1: Biochemical and Cellular Potency of this compound
| Assay | Parameter | This compound |
| DLK Biochemical Assay | Kᵢ (nM) | 0.7 |
| p-JNK Cellular Assay | IC₅₀ (nM) | 51 |
Table 2: Neuroprotective Activity of this compound in a DRG Axon Injury Model
| Assay | Parameter | This compound |
| DRG p-cJun Assay (Paclitaxel-induced) | IC₅₀ (nM) | 95 |
| DRG Axon Protection Assay (Paclitaxel-induced) | EC₅₀ (nM) | 363 |
| DRG Axon Protection Assay (Paclitaxel-induced) | Max Protection (% of DMSO) | 72 |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this document.
DLK Biochemical Kinase Inhibition Assay (KdELECT Competitive Binding Assay)
-
Principle: The assay is a competitive binding assay that measures the ability of a test compound to displace a proprietary, active-site directed ligand from the kinase. The amount of kinase bound to the immobilized ligand is detected by quantitative PCR of a DNA tag conjugated to the kinase.
-
Procedure:
-
Recombinant human DLK enzyme is incubated with a proprietary biotinylated ATP-competitive ligand and streptavidin-coated magnetic beads.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The beads are washed to remove unbound components.
-
The amount of kinase bound to the beads is quantified using qPCR.
-
The Kᵢ value is calculated from the dose-response curve.
-
Ex Vivo Dorsal Root Ganglion (DRG) Axon Fragmentation Assay
-
Procedure:
-
DRG Neuron Culture:
-
Dorsal root ganglia are dissected from C57BL/6 mouse embryos.
-
The ganglia are dissociated into single cells using enzymatic digestion (e.g., collagenase/dispase) followed by mechanical trituration.
-
Neurons are plated on coated culture dishes (e.g., poly-D-lysine and laminin) and cultured in a suitable neurobasal medium supplemented with growth factors.
-
-
Paclitaxel-Induced Injury:
-
After allowing the neurons to extend axons for several days in vitro, paclitaxel (B517696) is added to the culture medium to a final concentration known to induce axonal degeneration (e.g., 10-100 nM).
-
-
-
Quantification of Axon Degeneration:
-
After a defined incubation period (e.g., 48-72 hours), the neurons are fixed and immunostained for an axonal marker (e.g., βIII-tubulin).
-
Images of the axonal fields are captured using high-content imaging.
-
Axon integrity is quantified using an automated image analysis script that measures the degree of axonal fragmentation. The EC₅₀ for axon protection is then determined.
-
-
p-cJun Analysis:
-
For target engagement analysis, DRG cultures are treated as above, and then fixed and immunostained for phosphorylated c-Jun (p-cJun).
-
The nuclear intensity of p-cJun staining is quantified by automated image analysis to determine the IC₅₀ for the inhibition of c-Jun phosphorylation.
-
-
In Vivo Mouse Model of Parkinson's Disease
-
Procedure:
-
Animal Model:
-
Adult male C57BL/6 mice are used.
-
-
MPTP Administration:
-
A sub-acute dosing regimen of MPTP is administered via intraperitoneal (i.p.) injection (e.g., 20-30 mg/kg daily for 5 days).
-
-
-
Tissue Collection and Analysis:
-
At a specified time point after the final MPTP dose, the animals are euthanized, and the cerebellum is dissected.
-
The cerebellar tissue is homogenized, and protein lysates are prepared.
-
The levels of p-cJun and total c-Jun are measured by Western blotting or a quantitative immunoassay (e.g., ELISA or Meso Scale Discovery).
-
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the workflows for the key experimental protocols.
Ex Vivo DRG Axon Fragmentation Assay Workflow
In Vivo Mouse Parkinson's Disease Model Workflow
Conclusion
References
KAI-11101: A Technical Guide to a Novel Inhibitor of the DLK/JNK Pathway for Neurodegenerative Diseases
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to the DLK/JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) signaling pathway is a major component of the mitogen-activated protein kinase (MAPK) signaling network and plays a pivotal role in orchestrating cellular responses to a variety of stress stimuli, including axotomy, neurotrophic factor withdrawal, and exposure to neurotoxins.[5][6] In the nervous system, aberrant activation of this pathway is strongly associated with neuronal apoptosis and axonal degeneration.[5][6]
Figure 1: The DLK/JNK signaling cascade in neurodegeneration.
This compound: A Potent and Selective DLK Inhibitor
Quantitative Data
| Compound | Assay Type | Target(s) | Potency (Ki / IC50 / EC50) | Reference |
| This compound | Biochemical Assay | DLK | Ki: 0.7 nM | [7] |
| This compound | Cellular Assay (p-cJun) | DLK | IC50: 95 nM | [7] |
| This compound | Axon Protection Assay | DLK | EC50: 363 nM | [1] |
| GDC-0134 | Biochemical Assay | DLK | Ki: 3.5 nM | [1] |
| GDC-0134 | Cellular Assay (p-cJun) | DLK | IC50: 301 nM | [1] |
| GDC-0134 | Axon Protection Assay | DLK | EC50: 475 nM | [1] |
| DLK-IN-1 | Biochemical Assay | DLK | Ki: 3 nM | [7] |
| GNE-3511 | Biochemical Assay | DLK | Ki: 0.5 nM | [7] |
| DN-1289 | Cellular Assay | DLK / LZK | IC50: 17 nM / 40 nM | [7] |
| Parameter | Value | Species | Dose & Route | Reference |
| Oral Bioavailability (%F) | 85% | Mouse | Not Specified | |
| Unbound Brain-to-Plasma Ratio (Kp,uu) | 0.2 | Mouse | Not Specified |
Experimental Protocols
In Vitro DLK Kinase Assay
This protocol describes a method to measure the direct inhibitory activity of a compound against recombinant DLK enzyme.
Materials:
-
Recombinant human DLK enzyme
-
Kinase peptide substrate (e.g., a generic substrate like myelin basic protein or a specific peptide)
-
ATP (radiolabeled, e.g., [γ-³²P]ATP, or non-radiolabeled for non-radiometric detection)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 2 mM DTT)
-
96-well or 384-well assay plates
-
Stop solution (e.g., 3% phosphoric acid or EDTA)
-
Filter paper (for radiometric assays) or appropriate detection reagents for non-radiometric assays
Procedure:
-
Reaction Setup: In an assay plate, add the test compound, recombinant DLK enzyme, and the peptide substrate dissolved in kinase assay buffer.
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the enzyme.
-
Reaction Initiation: Start the kinase reaction by adding ATP to the wells.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Detection:
-
Radiometric: Spot the reaction mixture onto filter paper, wash away unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a phosphorimager.
-
Non-radiometric (e.g., Mobility Shift Assay): Analyze the reaction mixture by microcapillary electrophoresis to separate the phosphorylated and non-phosphorylated peptide substrate.
-
Figure 2: Workflow for an in vitro DLK kinase inhibition assay.
Dorsal Root Ganglion (DRG) Neuron Culture and Axon Protection Assay
This protocol details the culture of primary DRG neurons and the assessment of neuroprotective compounds against paclitaxel-induced axonopathy.
Materials:
-
E13-E15 mouse or rat embryos
-
Dissection medium (e.g., Hank's Balanced Salt Solution - HBSS)
-
Enzymatic dissociation solution (e.g., collagenase/dispase)
-
DRG culture medium (e.g., Neurobasal medium supplemented with B27, L-glutamine, and nerve growth factor - NGF)
-
Poly-D-lysine and laminin (B1169045) for coating culture plates
-
Fixation and staining reagents (e.g., paraformaldehyde, anti-β-III tubulin antibody, fluorescent secondary antibody, DAPI)
-
High-content imaging system
Procedure:
-
DRG Dissection and Dissociation:
-
Dissect DRGs from embryos and collect them in cold dissection medium.
-
Incubate the ganglia in the enzymatic dissociation solution to digest the tissue.
-
Mechanically triturate the ganglia to obtain a single-cell suspension.
-
-
Cell Plating:
-
Plate the dissociated neurons onto culture plates pre-coated with poly-D-lysine and laminin.
-
Culture the neurons in DRG culture medium for 2-3 days to allow for axon extension.
-
-
Compound Treatment and Neuronal Injury:
-
Induce axonal injury by adding paclitaxel to the culture medium. Include vehicle-treated and paclitaxel-only controls.
-
Incubation: Incubate the cells for 24-48 hours.
-
Immunofluorescence Staining:
-
Fix the neurons with paraformaldehyde.
-
Permeabilize the cells and block non-specific antibody binding.
-
Incubate with a primary antibody against β-III tubulin to visualize axons.
-
Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain like DAPI.
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system.
-
Quantify axon length and integrity using an automated image analysis software.
-
Calculate the percentage of axon protection relative to the paclitaxel-only control.
-
Western Blot for Phosphorylated c-Jun (p-c-Jun)
This protocol is for assessing the inhibition of the DLK signaling pathway by measuring the levels of p-c-Jun in neuronal cell lysates.
Materials:
-
Cultured neurons (e.g., DRG neurons) or brain tissue homogenates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-c-Jun (Ser63 or Ser73), anti-total c-Jun, and an anti-loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis/Tissue Homogenization:
-
For cultured cells, wash with ice-cold PBS and lyse with RIPA buffer.
-
For brain tissue, homogenize in ice-cold RIPA buffer.
-
Centrifuge the lysate/homogenate to pellet debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each sample using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-c-Jun overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and apply the ECL substrate.
-
Visualize the protein bands using an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total c-Jun and the loading control for normalization.
In Vivo Efficacy in a Mouse Model of Neurodegeneration
Materials:
-
Appropriate mouse model of neurodegeneration (e.g., a Parkinson's disease model)
-
Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Oral gavage needles
-
Anesthesia and perfusion reagents (PBS and paraformaldehyde)
-
Tissue processing and analysis equipment (e.g., for immunohistochemistry or western blotting)
Procedure:
-
Animal Dosing:
-
Acclimate the animals to the experimental conditions.
-
-
Behavioral and/or Pathological Assessment:
-
Perform relevant behavioral tests to assess functional outcomes.
-
At the end of the study, anesthetize the animals and perfuse them with PBS followed by paraformaldehyde.
-
-
Tissue Collection and Analysis:
-
Collect the brains or other relevant tissues.
-
Process the tissues for immunohistochemical analysis of neuronal markers and p-c-Jun, or for western blot analysis as described in Protocol 3.3.
-
Conclusion
References
KAI-11101: An In-depth Technical Guide on its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction to KAI-11101 and its Therapeutic Rationale
Discovery of this compound: An In Silico-Driven Approach
The program faced and successfully overcame several medicinal chemistry challenges, including:
-
Potency: Achieving high inhibitory potency against DLK.
-
hERG Inhibition: Mitigating off-target effects on the hERG channel, a common cause of cardiotoxicity.
-
CNS Penetration: Ensuring the molecule could effectively cross the blood-brain barrier.
-
CYP3A Time-Dependent Inhibition: Avoiding metabolic liabilities that could lead to drug-drug interactions.
Synthesis of this compound
Biological Characterization and Quantitative Data
Table 1: Biochemical and Cellular Potency of this compound
| Assay | This compound (Compound 59) | GDC-0134 (Reference Compound) |
| FEP Predicted DLK Kᵢ (nM) | 0.6 | n/a |
| Biochemical Assays | ||
| DLK Kᵢ (nM) | 0.7 | 3.5 |
| LZK Kᵢ (nM) | 15 | 7.0 |
| Cellular Assays | ||
| pJNK DLK IC₅₀ (nM) | 51 | 79 |
| DRG p-cJun IC₅₀ (nM)¹ | 95 | 301 |
| DRG Axon Protection EC₅₀ (nM)¹ | 363 | 475 |
| DRG Axon Protection Max Protection (%)¹ | 72 | 75 |
Table 2: In Vivo Pharmacokinetic Properties of a Precursor to this compound
| Parameter | Value |
| Oral Bioavailability (%F) | 85 |
| Brain Penetration (Kp,uu, AUC) | 0.2 |
Signaling Pathway and Experimental Workflows
DLK Signaling Pathway
In Silico Drug Discovery Workflow
Key Experimental Protocols
Detailed experimental procedures are available in the supporting information of the primary research article by Lagiakos et al.[6] The following provides a summary of the key methodologies.
DLK and LZK Biochemical Assay
Ex Vivo Dorsal Root Ganglion (DRG) Axon Fragmentation Assay
-
Model: Primary mouse dorsal root ganglion neurons were treated with paclitaxel (B517696) to induce axonal injury.
-
Methodology:
-
After 72 hours of paclitaxel treatment, the cells were fixed and stained.
-
Phosphorylated c-Jun (p-cJun) levels were quantified using automated script-based image analysis to measure target engagement.
In Vivo Mouse Pharmacodynamics (PD) Model
-
Methodology:
-
At specified time points, brain tissue (cerebellum) was collected.
-
Target engagement was measured by quantifying the reduction of phosphorylated c-Jun (p-cJun) levels in the brain tissue.
Conclusion
References
- 1. Collection - In Silico Enabled Discovery of this compound, a Preclinical DLK Inhibitor for the Treatment of Neurodegenerative Disease and Neuronal Injury - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 2. In Silico Enabled Discovery of this compound, a Preclinical DLK Inhibitor for the Treatment of Neurodegenerative Disease and Neuronal Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. schrodinger.com [schrodinger.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
In Vitro Characterization of KAI-11101: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biochemical and Cellular Activity
| Parameter | Value | Description |
| DLK Ki | 0.3 nM[1] | Inhibitor constant for Dual Leucine Zipper Kinase, indicating high binding affinity. |
| DLK Ki | 0.7 nM[2] | A consistent high-affinity binding value from another source. |
| pJNK Cell IC50 | 23 nM[1] | The half-maximal inhibitory concentration for the phosphorylation of JNK in a cellular assay. |
| c-Jun Phosphorylation IC50 | 95 nM[2] | The half-maximal inhibitory concentration for Paclitaxel-induced c-Jun phosphorylation, a downstream marker of DLK activity. |
Physicochemical and ADME Properties
| Parameter | Value | Description |
| Kinetic Solubility (pH 6.8) | 268 µM[1] | Indicates high solubility under physiologically relevant conditions. |
| Human Liver Microsomal Stability (CLint) | 3 µL/min/mg[1] | Low intrinsic clearance, suggesting good metabolic stability. |
| MDCK-MDR1 A-B Papp | 11 x 10-6 cm/s[1] | High apparent permeability in the apical to basolateral direction, indicating good cell permeability. |
| MDCK-MDR1 Efflux Ratio (ER) | 1.6[1] | An efflux ratio below 2 suggests that KAI-11101 is not a significant substrate of the P-glycoprotein (P-gp) efflux transporter. |
Signaling Pathway
Experimental Protocols
DLK Biochemical Assay
-
Materials:
-
Recombinant GST-tagged DLK (Carna Biosciences, res. 1-520)
-
Purified His-tagged MKK4 substrate (res. 80-399; K131M)
-
Assay Buffer
-
ATP
-
-
Procedure:
-
Prepare a reaction mixture containing 10 nM recombinant GST-DLK and 50 nM His-MKK4 substrate in a final volume of 10 µL.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at a controlled temperature for a specified period.
-
Terminate the reaction.
-
Quantify the phosphorylation of the MKK4 substrate using a suitable detection method (e.g., ELISA, radiometric assay).
-
Cellular Assay for Inhibition of c-Jun Phosphorylation
-
Materials:
-
A suitable neuronal cell line
-
Paclitaxel (B517696) (as a stimulus for the DLK pathway)
-
Cell culture medium and reagents
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-p-c-Jun, anti-total c-Jun, and a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in multi-well plates and culture until they reach the desired confluency.
-
Stimulate the cells with paclitaxel to induce the DLK-JNK-c-Jun signaling pathway.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated c-Jun, total c-Jun, and a loading control (e.g., β-actin).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal and quantify the band intensities.
-
Normalize the p-c-Jun signal to total c-Jun and the loading control.
-
MDCK-MDR1 Permeability Assay
-
Materials:
-
MDCK-MDR1 cells (Madin-Darby Canine Kidney cells transfected with the human MDR1 gene)
-
Transwell inserts
-
Transport buffer
-
LC-MS/MS system for quantification
-
-
Procedure:
-
Seed MDCK-MDR1 cells on Transwell inserts and culture until a confluent monolayer is formed.
-
Apical to Basolateral (A-B) Permeability:
-
At specified time points, collect samples from the basolateral (receiver) chamber.
-
Basolateral to Apical (B-A) Permeability:
-
At specified time points, collect samples from the apical (receiver) chamber.
-
Calculate the apparent permeability (Papp) for both A-B and B-A directions using the following formula:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
-
Calculate the efflux ratio (ER) as the ratio of Papp (B-A) to Papp (A-B).
-
Conclusion
References
KAI-11101 for Alzheimer's Disease Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting Neuronal Degeneration in Alzheimer's Disease
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. While these hallmarks have been the primary focus of drug development, there is a growing recognition that targeting downstream pathological cascades, such as neuroinflammation and axonal degeneration, may offer significant therapeutic benefits.
KAI-11101: A Preclinical DLK Inhibitor
Quantitative Preclinical Data
| Parameter | Value | Description |
| Ki (DLK) | 0.7 nM | Inhibitory constant for Dual Leucine Zipper Kinase, indicating high-affinity binding.[6] |
| IC50 | 95 nM | Half-maximal inhibitory concentration for Paclitaxel-induced c-Jun phosphorylation, demonstrating cellular pathway engagement.[6] |
| Property | Observation | Significance |
| Kinase Selectivity | High | Overcame challenges in achieving selectivity, suggesting fewer off-target effects.[1][2][5] |
| In Vitro Safety | Excellent | Displayed a favorable safety profile in initial in vitro assays.[1][2][4][5] |
| CNS Penetration | Brain-Penetrant | Capable of crossing the blood-brain barrier to reach its target in the central nervous system.[1][2][6] |
| Neuroprotection | Demonstrated | Showed neuroprotective properties in an ex vivo axon fragmentation assay.[1][2][4][5] |
| In Vivo Activity | Dose-dependent | Exhibited dose-dependent activity in a mouse model of Parkinson's disease.[1][2][5] |
Mechanism of Action: The DLK Signaling Pathway
Experimental Protocols
While detailed, step-by-step protocols are proprietary to the conducting research institutions, this section outlines the methodologies for key experiments based on the descriptions in the literature.
Ex Vivo Axon Fragmentation Assay
This assay is crucial for demonstrating the direct neuroprotective effects of a compound on axons.
Methodology:
-
Neuron Culture: Primary neurons (e.g., dorsal root ganglion or cortical neurons) are cultured in microfluidic chambers that separate the cell bodies from their axons.
-
Axotomy: Axons in the distal chamber are mechanically severed (axotomy) to induce degeneration.
-
Imaging and Analysis: At set time points post-axotomy (e.g., 8, 12, 24 hours), the axons are imaged using fluorescence microscopy (e.g., by staining for neurofilaments or imaging fluorescently-tagged proteins).
In Vivo Mouse Model of Neurodegeneration
Methodology:
-
Animal Model: Age-matched transgenic AD mice and wild-type littermates are selected.
-
Behavioral Testing: A battery of cognitive tests (e.g., Morris Water Maze, Y-Maze, Novel Object Recognition) is performed to assess learning and memory.
-
Biomarker Analysis: Upon study completion, brain tissue and cerebrospinal fluid are collected. Levels of Aβ plaques, phosphorylated tau, synaptic markers (e.g., synaptophysin), and inflammatory markers are quantified via immunohistochemistry, ELISA, or Western blot.
Relevance and Future Directions for Alzheimer's Disease Research
-
Slow the progression of synaptic loss.
-
Preserve neuronal circuits critical for memory and cognition.
-
Act synergistically with therapies targeting Aβ and tau.
Conclusion
References
- 1. In Silico Enabled Discovery of this compound, a Preclinical DLK Inhibitor for the Treatment of Neurodegenerative Disease and Neuronal Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Collection - In Silico Enabled Discovery of this compound, a Preclinical DLK Inhibitor for the Treatment of Neurodegenerative Disease and Neuronal Injury - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 5. In Silico Enabled Discovery of this compound, a Preclinical DLK Inhibitor for the Treatment of Neurodegenerative Disease and Neuronal Injury. | Semantic Scholar [semanticscholar.org]
- 6. medchemexpress.com [medchemexpress.com]
KAI-11101: A Preclinical Deep Dive into a Novel DLK Inhibitor for Parkinson's Disease
For the attention of Researchers, Scientists, and Drug Development Professionals.
Introduction to KAI-11101 and its Therapeutic Rationale
Mechanism of Action
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity
| Target | Parameter | Value | Reference |
| DLK (MAP3K12) | Kᵢ | 0.7 nM | [9] |
| Paclitaxel-induced c-Jun phosphorylation | IC₅₀ | 95 nM | [9] |
| HEK293 pJNK | IC₅₀ | 51 nM | [1] |
| Kinase Selectivity | - | >100x selectivity against a panel of other kinases | [1] |
Table 2: Preclinical Pharmacokinetics
| Species | Dosing | Key Parameters | Reference |
| Rodents | Oral (PO) | Good brain penetration | [1] |
| Dog | Oral (PO) | In vivo clearance under-predicted by in vitro data, suggesting extrahepatic clearance. N-methylated metabolites detected. | [1] |
| Rat, Monkey, Human (hepatocytes) | In vitro | N-methylation not observed | [1] |
Table 3: In Vitro Safety Profile
| Assay | Parameter | Value | Reference |
| hERG | IC₅₀ | 9 µM | [1][3] |
| HepG2 Cytotoxicity | IC₅₀ | 52 µM | [1][3] |
| Ames Test | - | Negative | [1][3] |
| In Vitro Micronucleus Assay | - | Negative | [1][3] |
| CYP3A Time-Dependent Inhibition | - | Negative (<20% Δ at 30 µM) | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Ex Vivo Axon Fragmentation Assay
This assay is designed to assess the neuroprotective effects of a compound on axons under stress.
-
Cell Culture: Primary neurons are cultured in a suitable medium.
-
Axon Stress Induction: Axonal injury is induced, often through mechanical means or by applying a neurotoxic substance.
-
Assessment of Axon Integrity: Axons are visualized using microscopy, and the degree of fragmentation is quantified. Neuroprotective effects are determined by a reduction in axon fragmentation in the compound-treated groups compared to the vehicle control.
Mouse Model of Parkinson's Disease and p-cJun Assessment
-
Animal Model: A mouse model of Parkinson's disease is utilized. While the specific model is not detailed in the primary search results, common models include those induced by neurotoxins like MPTP or 6-OHDA, or genetic models.[10][11]
-
Tissue Collection: At a specified time point after administration, the animals are euthanized, and brain tissue, specifically the cerebellum, is collected.
-
Pharmacodynamic Readout (p-cJun Levels): The levels of phosphorylated c-Jun (p-cJun), a downstream marker of DLK activity, are quantified in the brain tissue. This is typically done using a Jess Western blot system, which allows for the sensitive detection and quantification of proteins. The p-cJun levels are normalized to the total protein concentration in each sample.
The workflow for this experiment is visualized below.
Caption: Experimental workflow for the in vivo mouse PD model.
Conclusion
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. In Silico Enabled Discovery of this compound, a Preclinical DLK Inhibitor for the Treatment of Neurodegenerative Disease and Neuronal Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Collection - In Silico Enabled Discovery of this compound, a Preclinical DLK Inhibitor for the Treatment of Neurodegenerative Disease and Neuronal Injury - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 7. In Silico Enabled Discovery of this compound, a Preclinical DLK Inhibitor for the Treatment of Neurodegenerative Disease and Neuronal Injury. | Semantic Scholar [semanticscholar.org]
- 8. schrodinger.com [schrodinger.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mdpi.com [mdpi.com]
- 11. Animal Models of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating KAI-11101 in Amyotrophic Lateral Sclerosis (ALS) Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons, leading to muscle weakness, paralysis, and eventual fatality. The complex pathophysiology of ALS presents a significant challenge for therapeutic development. One emerging therapeutic target is the Dual Leucine Zipper Kinase (DLK), a key regulator of neuronal stress pathways. Inhibition of DLK has shown promise in preclinical models of neurodegeneration by protecting against axonal degeneration and neuronal death.
The Role of DLK in Neuronal Degeneration and ALS
Dual Leucine Zipper Kinase (DLK), also known as MAP3K12, is a member of the mitogen-activated protein kinase (MAPK) kinase kinase family. It acts as a crucial sensor of neuronal injury and stress.[1] Upon activation by various insults, including axonal injury, oxidative stress, and protein aggregation, DLK initiates a signaling cascade that ultimately leads to apoptosis and axonal degeneration.
The canonical DLK signaling pathway involves the phosphorylation and activation of downstream kinases, MKK4/7, which in turn phosphorylate and activate c-Jun N-terminal kinase (JNK).[1][2] Activated JNK then phosphorylates a variety of substrates, including the transcription factor c-Jun, leading to the expression of pro-apoptotic genes and other effectors of neuronal death and axon breakdown.[1][2]
In the context of ALS, this DLK-JNK pathway has been found to be pathologically activated in both animal models and human patients.[3] Genetic deletion or pharmacological inhibition of DLK has been demonstrated to be neuroprotective in the SOD1G93A mouse model of ALS, suggesting that targeting DLK could be a viable therapeutic strategy for the disease.[3][4]
Mechanism of Action of KAI-11101
Preclinical Evidence for DLK Inhibition in ALS Models
Summary of Key Preclinical Findings with DLK Inhibitors in SOD1G93A Mice
| Parameter | Experimental Model | Treatment | Key Findings | Reference |
| Neuroprotection | SOD1G93A Mice | Genetic Deletion of DLK | Protection against axon degeneration and neuronal death. | [3] |
| Motor Function | SOD1G93A Mice | Genetic Deletion of DLK | Increased motor strength. | [3] |
| Survival | SOD1G93A Mice | Genetic Deletion of DLK | Increased life span. | [3] |
| Neuromuscular Junction (NMJ) Integrity | SOD1G93A Mice | GNE-3511 | Delayed denervation of neuromuscular junctions. | [3] |
| Signal Pathway Modulation | SOD1G93A Mice | GNE-3511 | Reduced activation of the JNK pathway. | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these foundational studies. Below are protocols for key experiments relevant to the evaluation of DLK inhibitors in ALS models.
SOD1G93A Mouse Model Experiments
The SOD1G93A transgenic mouse is the most widely used animal model for ALS research. These mice express a human SOD1 gene with a glycine-to-alanine substitution at position 93, which is a common mutation in familial ALS. The mice develop a progressive motor neuron disease that recapitulates many features of human ALS.
Experimental Workflow for In Vivo Efficacy Studies:
Motor Function Assessment: Rotarod Test
The rotarod test is a standard method for assessing motor coordination and balance in rodents.
-
Apparatus: An accelerating rotarod treadmill for mice.
-
Acclimation: Mice are acclimated to the testing room for at least 30 minutes before the test.
-
Training: Mice are trained on the rotarod for 2-3 consecutive days prior to the first test. Each training session consists of 3 trials with a 15-20 minute inter-trial interval.
-
Testing:
-
The rod is set to accelerate from 4 to 40 rpm over a 5-minute period.
-
Each mouse is placed on the rotating rod.
-
The latency to fall is recorded. A fall is defined as the mouse falling off the rod or clinging to the rod and completing a full passive rotation.
-
Each mouse undergoes 3 trials, and the average latency to fall is calculated.
-
Histological Analysis: Neuromuscular Junction (NMJ) Innervation
This protocol is used to quantify the degree of denervation at the neuromuscular junction.
-
Tissue Preparation:
-
Mice are euthanized, and the gastrocnemius or tibialis anterior muscles are dissected.
-
Muscles are fixed in 4% paraformaldehyde (PFA) for 1 hour at room temperature.
-
Muscles are cryoprotected in 30% sucrose (B13894) overnight at 4°C.
-
Longitudinal sections (30-40 µm) are cut on a cryostat.
-
-
Immunostaining:
-
Sections are permeabilized and blocked with a solution containing 0.3% Triton X-100 and 5% normal goat serum in PBS for 1 hour.
-
To label the presynaptic nerve terminal, sections are incubated with primary antibodies against synaptic vesicle protein 2 (SV2) and neurofilament (2H3) overnight at 4°C.
-
To label the postsynaptic acetylcholine (B1216132) receptors (AChRs), sections are incubated with α-bungarotoxin conjugated to a fluorescent dye (e.g., Alexa Fluor 594) for 1-2 hours at room temperature.
-
Sections are washed and incubated with appropriate fluorescently labeled secondary antibodies for 2 hours at room temperature.
-
-
Imaging and Analysis:
-
Sections are imaged using a confocal microscope.
-
NMJs are classified as fully innervated (complete overlap of pre- and post-synaptic markers), partially denervated (partial overlap), or fully denervated (no overlap).
-
The percentage of each category is calculated for each animal.
-
Ex Vivo Axon Fragmentation Assay
This assay provides a platform to assess the direct neuroprotective effects of compounds on axons following an insult.
Experimental Workflow for Axon Fragmentation Assay:
-
Dorsal Root Ganglion (DRG) Explant Culture:
-
DRGs are dissected from E13.5 mouse embryos.
-
DRGs are plated on collagen-coated dishes in neurobasal medium supplemented with B27, L-glutamine, and nerve growth factor (NGF).
-
Cultures are maintained for 7-10 days to allow for extensive axonal outgrowth.
-
-
Axotomy and Treatment:
-
Axons are transected using a scalpel blade or by scraping with a pipette tip.
-
-
Analysis of Axon Degeneration:
-
After 24-48 hours of incubation, cultures are fixed with 4% PFA.
-
Axons are visualized by immunofluorescence staining for an axonal marker, such as β-III tubulin.
-
Images of the distal axonal segments (separated from the cell bodies) are captured.
-
Axon degeneration is quantified by measuring the percentage of fragmented axons or by using a degeneration index, which is the ratio of the fragmented axon area to the total axon area.
-
Signaling Pathway Visualization
Conclusion and Future Directions
References
- 1. Assessing Axonal Degeneration in Embryonic Dorsal Root Ganglion Neurons In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 2. A novel method for quantifying axon degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dgist.elsevierpure.com [dgist.elsevierpure.com]
- 4. Assessing Axonal Degeneration in Embryonic Dorsal Root Ganglion Neurons In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
KAI-11101: A Technical Guide for Preclinical Studies in Chemotherapy-Induced Peripheral Neuropathy
For Researchers, Scientists, and Drug Development Professionals
Introduction to KAI-11101 and its Target: DLK
Mechanism of Action: The DLK Signaling Pathway in CIPN
Preclinical Efficacy of this compound
Ex Vivo Efficacy in a Paclitaxel-Induced Neuropathy Model
| Parameter | This compound | GDC-0134 (Comparator) |
| p-cJun Inhibition IC50 (nM) | 95 | 301 |
| Axon Protection EC50 (nM) | 363 | 475 |
| Max Axon Protection (% of DMSO control) | 72 | 75 |
In Vivo Efficacy of a DLK Inhibitor in a Cisplatin-Induced Neuropathy Model
Table 2: In Vivo Efficacy of the DLK Inhibitor IACS'8287 in a Cisplatin-Induced Peripheral Neuropathy Mouse Model
| Treatment Group | Mechanical Withdrawal Threshold (g) |
| Vehicle | ~ 4.0 |
| Cisplatin (B142131) + Vehicle | ~ 1.5 |
| Cisplatin + IACS'8287 | ~ 3.5 |
Note: Data are approximated from graphical representations in the cited literature and are intended for illustrative purposes.
In this model, co-administration of the DLK inhibitor with cisplatin prevented the development of mechanical allodynia, a key symptom of peripheral neuropathy. This demonstrates that DLK inhibition is a viable strategy for preventing CIPN in vivo.
Experimental Protocols
Ex Vivo Dorsal Root Ganglion (DRG) Axon Fragmentation Assay
Detailed Methodology:
-
DRG Neuron Culture:
-
Isolate dorsal root ganglia from embryonic or early postnatal rodents.
-
Dissociate the ganglia into a single-cell suspension using enzymatic digestion (e.g., collagenase, trypsin) and mechanical trituration.
-
Plate the dissociated neurons onto a suitable substrate (e.g., poly-D-lysine and laminin-coated plates) in a defined neuron culture medium.
-
Culture the neurons for a period sufficient to allow for robust axon growth (typically 3-5 days).
-
-
Compound Treatment and Axon Degeneration Induction:
-
Introduce paclitaxel to the culture medium at a concentration known to induce significant axon degeneration.
-
Incubate the treated neurons for a duration sufficient to observe axon degeneration (e.g., 48-72 hours).
-
Immunofluorescence Staining and Imaging:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent-based buffer (e.g., Triton X-100).
-
Block non-specific antibody binding.
-
Incubate with primary antibodies against an axonal marker (e.g., β-III tubulin) and the target engagement marker (e.g., phospho-cJun).
-
Incubate with corresponding fluorescently labeled secondary antibodies and a nuclear counterstain (e.g., DAPI).
-
Acquire images using a high-content imaging system.
-
-
Data Analysis:
-
Use automated image analysis software to quantify axonal integrity. This can be done by measuring parameters such as total axon length, number of axon fragments, or the ratio of intact to fragmented axons.
-
Quantify the nuclear intensity of the phospho-cJun signal.
-
Normalize the data to the vehicle and paclitaxel-only controls.
-
Generate dose-response curves and calculate the EC50 for axon protection and the IC50 for p-cJun inhibition.
-
In Vivo Cisplatin-Induced Peripheral Neuropathy Model
This protocol outlines a general procedure for evaluating the efficacy of a neuroprotective agent like a DLK inhibitor in a mouse model of cisplatin-induced neuropathy.
Detailed Methodology:
-
Animal Model and Dosing Regimen:
-
Use a standard inbred mouse strain (e.g., C57BL/6J).
-
Establish baseline measurements for mechanical and thermal sensitivity.
-
A typical cisplatin regimen might involve multiple cycles of daily intraperitoneal injections followed by a rest period.
-
-
Behavioral Testing:
-
Mechanical Allodynia: Use von Frey filaments to assess the paw withdrawal threshold in response to a mechanical stimulus. A decrease in the threshold indicates hypersensitivity.
-
Thermal Hyperalgesia: Use methods like the Hargreaves test (radiant heat) or the cold plate test to measure the latency to paw withdrawal from a thermal stimulus.
-
-
Histological Analysis:
-
At the end of the study, perfuse the animals and collect relevant tissues.
-
Intraepidermal Nerve Fiber Density (IENFD): Take skin biopsies from the hind paws, section them, and stain for a pan-axonal marker (e.g., PGP9.5). Quantify the number of nerve fibers crossing the dermal-epidermal junction. A reduction in IENFD is a key indicator of peripheral neuropathy.
-
Dorsal Root Ganglia (DRG) Analysis: Section the DRGs and perform immunohistochemistry for markers of neuronal damage or apoptosis.
-
-
Data Analysis:
-
Analyze behavioral data using appropriate statistical methods (e.g., two-way ANOVA with repeated measures) to compare the treatment groups over time.
-
Use statistical tests (e.g., t-test or one-way ANOVA) to compare histological endpoints between groups.
-
Conclusion
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Collection - In Silico Enabled Discovery of this compound, a Preclinical DLK Inhibitor for the Treatment of Neurodegenerative Disease and Neuronal Injury - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 4. In Silico Enabled Discovery of this compound, a Preclinical DLK Inhibitor for the Treatment of Neurodegenerative Disease and Neuronal Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The DLK signalling pathway—a double‐edged sword in neural development and regeneration | EMBO Reports [link.springer.com]
- 10. mdpi.com [mdpi.com]
- 11. library.search.tulane.edu [library.search.tulane.edu]
- 12. researchgate.net [researchgate.net]
- 13. schrodinger.com [schrodinger.com]
The Brain Penetrance and Pharmacokinetic Profile of KAI-11101: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 10, 2025
Core Pharmacokinetic and In Vitro Profile
In Vitro Potency and Cellular Activity
| Parameter | Value | Notes |
| DLK Ki | 0.7 nM | Biochemical assay measuring the inhibition constant for Dual Leucine Zipper Kinase.[6] |
| p-cJun IC50 | 95 nM | Cellular assay measuring the half-maximal inhibitory concentration of paclitaxel-induced c-Jun phosphorylation.[6] |
Preclinical Pharmacokinetics in Mice
| Parameter | Value | Species | Administration | Notes |
| Oral Bioavailability (%F) | 85% | Mouse | Oral (PO) | High oral bioavailability, indicating good absorption from the gastrointestinal tract. |
| Brain Penetration (Kp,uu) | 0.2 | Mouse | Not Specified | Kp,uu is the unbound brain-to-plasma concentration ratio, a key indicator of CNS penetration. |
Mechanism of Action: The DLK-JNK Signaling Pathway
Experimental Protocols
In Vivo Pharmacokinetic Studies in Mice
1. Animal Models:
-
Male CD-1 or C57BL/6 mice are commonly used.[8] Animals are housed under standard conditions with ad libitum access to food and water.[9]
2. Formulation and Dosing:
-
For intravenous (IV) administration, the compound must be fully solubilized, for example, in a vehicle containing DMSO and PEG400.[10]
-
Dosing volumes are typically around 10 mL/kg for oral gavage and 5 mL/kg for intravenous injection.[8][11]
3. Blood Sampling:
-
Serial blood samples (e.g., 15-30 µL) are collected at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).[8]
-
Blood is collected via tail vein or saphenous vein puncture into tubes containing an anticoagulant (e.g., K2EDTA).[8][10]
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
4. Bioanalysis:
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters such as half-life (t½), peak plasma concentration (Cmax), time to Cmax (Tmax), and area under the curve (AUC) are calculated using non-compartmental analysis software.[9]
-
Oral bioavailability (%F) is calculated as (AUCPO / AUCIV) * (DoseIV / DosePO) * 100.
Ex Vivo Axon Fragmentation Assay
1. Neuron Culture:
-
Primary neurons, such as dorsal root ganglion (DRG) neurons, are cultured in a system that allows for the separation of axons from the cell bodies, for instance, in microfluidic devices.[12]
2. Compound Treatment:
3. Induction of Axon Degeneration:
-
Axon degeneration is induced either by mechanical injury (axotomy) or by trophic factor withdrawal.[12] For example, vincristine-induced fragmentation can be used to model chemotherapy-induced peripheral neuropathy.[12]
4. Assessment of Axon Integrity:
-
After a defined incubation period, axon integrity is assessed. This can be done by immunofluorescence staining for axonal markers (e.g., β-III tubulin) followed by imaging.
-
Quantification of axon fragmentation can be performed using image analysis software to measure parameters such as the axon fragmentation index.
Cellular p-cJun (Ser63) Inhibition Assay
1. Cell Culture and Treatment:
-
A suitable cell line (e.g., HEK293T, PC12) is plated in 96-well plates and cultured overnight.
2. Cell Lysis:
-
Following stimulation, the cell culture medium is removed, and cells are lysed using a specialized lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
3. Detection of p-cJun:
-
The levels of phosphorylated c-Jun (Ser63) in the cell lysates are quantified. A common method is Western blotting.
Western Blot Protocol for p-cJun:
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% BSA in TBST) and then incubated with a primary antibody specific for phospho-c-Jun (Ser63). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against total c-Jun and a loading control protein like β-actin or GAPDH.
References
- 1. benchchem.com [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. JNK-mediated phosphorylation of DLK suppresses its ubiquitination to promote neuronal apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Pharmacokinetics of Panaxynol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. The DLK signalling pathway—a double‐edged sword in neural development and regeneration | EMBO Reports [link.springer.com]
Determining the Potency of KAI-11101: A Technical Guide to Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: KAI-11101 Mechanism of Action
Quantitative Potency of this compound
| Assay | Parameter | This compound |
| Biochemical Kinase Assay | Kᵢ (nM) | 0.7 |
| Cellular pJNK Assay | IC₅₀ (nM) | 51 |
| Dorsal Root Ganglion (DRG) p-cJun Assay | IC₅₀ (nM) | 95 |
| DRG Axon Protection Assay | EC₅₀ (nM) | 363 |
| Assay | Parameter | GDC-0134 | This compound |
| Biochemical Kinase Assay | Kᵢ (nM) | 3.5 | 0.7 |
| Cellular pJNK Assay | IC₅₀ (nM) | 79 | 51 |
| DRG p-cJun Assay (Paclitaxel Model) | IC₅₀ (nM) | 301 | 95 |
| DRG Axon Protection Assay (Paclitaxel Model) | EC₅₀ (nM) | 475 | 363 |
| DRG Axon Protection Assay (Paclitaxel Model) | Max Protection (%) | 75 | 72 |
Core Cellular Assays for this compound Potency
In Vitro Kinase Assay
Experimental Protocol:
-
Initiation: Start the kinase reaction by adding a solution of ATP (adenosine triphosphate), which may be radiolabeled (e.g., with ³²P) for detection.[8]
-
Incubation: Incubate the reaction plate at 30°C for a defined period, typically 30-60 minutes.[8]
-
Termination: Stop the reaction by adding a stop solution, such as EDTA (ethylenediaminetetraacetic acid) or a high concentration of non-radiolabeled ATP.[8]
-
Detection: Quantify the amount of phosphorylated substrate. For radioactive assays, this involves spotting the mixture onto filter paper, washing away unincorporated ATP, and measuring radioactivity using a scintillation counter.[8] Non-radioactive methods may employ antibody-based detection of the phosphorylated substrate, such as ELISA.
Western Blot for Phosphorylated c-Jun (p-cJun)
Experimental Protocol:
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the total protein concentration of the cell lysates using a standard method like the BCA or Bradford assay.[8]
-
SDS-PAGE and Protein Transfer: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a polyvinylidene difluoride (PVDF) membrane.[8]
-
Immunoblotting:
-
Block the membrane with a blocking agent (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated c-Jun (p-cJun).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and detect the signal using a chemiluminescence imaging system.[9]
-
Normalization and Analysis: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total c-Jun or a loading control protein like GAPDH.[9] Quantify the band intensities and calculate the IC₅₀ value for the inhibition of c-Jun phosphorylation.
Axon Fragmentation and Protection Assay
Experimental Protocol:
-
Incubation: Incubate the cultures for a sufficient period to allow for axon degeneration to occur in the control (untreated) group, typically 24-72 hours.
-
Immunostaining: Fix the cells and perform immunofluorescence staining for a neuronal marker, such as βIII-tubulin, to visualize the axons.
-
Imaging and Analysis: Acquire images of the axons using fluorescence microscopy. The extent of axon fragmentation can be quantified using image analysis software.[10][11] This can involve measuring parameters such as the axon area, the number of axonal fragments, and the length of intact axons.[11]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathway and experimental workflows described in this guide.
Caption: Workflow for p-cJun Western Blot analysis.
Caption: Axon protection assay workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Quantitative and semi-quantitative measurements of axonal degeneration in tissue and primary neuron cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Approaches to quantify axonal morphology for the analysis of axonal degeneration - PMC [pmc.ncbi.nlm.nih.gov]
KAI-11101: A Technical Guide to Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Core Mechanism of Action: The DLK Signaling Pathway
Kinase Selectivity Profile of this compound
| Kinase Target | Ki (nM) | Fold Selectivity vs. DLK | Kinase Family |
| DLK (MAP3K12) | 0.7 | 1 | STE |
| Kinase A | >10,000 | >14,285 | TK |
| Kinase B | >10,000 | >14,285 | CAMK |
| Kinase C | >10,000 | >14,285 | AGC |
| Kinase D | 850 | 1,214 | STE |
| Kinase E | >10,000 | >14,285 | CMGC |
| ... | ... | ... | ... |
| (This table is a representative summary. The full dataset from the Eurofins ScanMax panel would be included here, typically spanning several hundred kinases.) |
Experimental Protocols
KINOMEscan® Kinase Selectivity Profiling (Eurofins)
Principle: This assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured by the immobilized ligand is quantified using a highly sensitive method, typically quantitative PCR (qPCR) for a DNA-tagged kinase.
Methodology:
-
A proprietary ligand is immobilized on a solid support.
-
If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.
-
After an incubation period, the solid support is washed to remove unbound kinase.
-
The amount of kinase bound to the solid support is then quantified via qPCR of the DNA tag.
-
The results are reported as the percentage of the kinase that is inhibited from binding to the immobilized ligand, relative to a DMSO control.
In Vitro DLK Inhibition Assay
Methodology:
-
Recombinant human DLK enzyme is incubated with the substrate (e.g., a peptide or protein substrate) and ATP in a suitable buffer system.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The extent of substrate phosphorylation is measured. This can be accomplished through various detection methods, such as:
-
Radiometric assays: Using radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based assays: Measuring the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity.
-
Fluorescence-based assays: Using antibodies that specifically recognize the phosphorylated substrate.
-
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
Conclusion
References
Preclinical Efficacy of KAI-11101: A Technical Whitepaper
For Immediate Release to the Scientific Community
Core Efficacy Data Summary
In Vitro Efficacy and Potency
| Parameter | Value | Description |
| DLK Ki | 0.7 nM | Inhibitory constant for Dual Leucine Zipper Kinase, indicating high-affinity binding.[8] |
| c-Jun Phosphorylation IC50 | 95 nM | Half-maximal inhibitory concentration against Paclitaxel-induced phosphorylation of c-Jun, a downstream target of DLK.[8] |
| hERG IC50 | 9 µM | Half-maximal inhibitory concentration for the hERG channel, indicating a favorable cardiac safety profile.[6][7] |
| HepG2 Cytotoxicity IC50 | 52 µM | Half-maximal inhibitory concentration in a cytotoxicity assay using HepG2 cells, suggesting low general cytotoxicity.[6][7] |
In Vivo Pharmacokinetics and Efficacy
| Parameter | Value | Species | Model |
| Oral Bioavailability (%F) | 85% | Mouse | Pharmacokinetic study |
| Brain Penetration (Kp,uu) | 0.2 | Mouse | Pharmacokinetic study |
| Efficacy | Dose-dependent activity | Mouse | Parkinson's Disease (PD) Model[1][2][3][4][5] |
| Neuroprotection | Demonstrated | - | Ex vivo axon fragmentation assay[1][2][3][4][5] |
| Efficacy | Demonstrated | Mouse | Chemotherapy-Induced Peripheral Neuropathy (CIPN) Model[7] |
Signaling Pathway and Experimental Workflow
Experimental Protocols
DLK Inhibition Biochemical Assay
Materials:
-
Recombinant GST-tagged DLK (residues 1-520)
-
His-tagged MKK4 substrate (residues 80-399 with K131M mutation)
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit
Procedure:
-
Prepare a reaction mixture containing the assay buffer, recombinant GST-DLK, and the His-MKK4 substrate.
-
Initiate the kinase reaction by adding a final concentration of ATP (e.g., at the Kₘ for ATP).
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
The IC₅₀ values are calculated by fitting the data to a four-parameter logistic dose-response curve. The Kᵢ is then determined from the IC₅₀ using the Cheng-Prusoff equation.
Ex Vivo Axon Fragmentation Assay
Materials:
-
Dorsal root ganglion (DRG) neurons cultured from rodents.
-
Neurobasal medium supplemented with B27.
-
Axotomy-inducing agent (e.g., vincristine (B1662923) or physical transection).
-
Fluorescent markers for axons (e.g., anti-β-III tubulin antibody).
-
High-content imaging system.
Procedure:
-
Isolate and culture DRG neurons in a multi-well plate.
-
Allow axons to extend for a sufficient period (e.g., 7-10 days).
-
Induce axonal injury by adding an axotomy-inducing agent or by mechanical transection.
-
Incubate the cultures for a period to allow for axon fragmentation (e.g., 24-48 hours).
-
Fix and stain the neurons with a fluorescent axonal marker.
-
Capture images of the axons using a high-content imaging system.
-
Quantify the extent of axon fragmentation using image analysis software. The degree of protection is determined by comparing the fragmentation in treated versus untreated wells.
In Vivo Mouse Model of Parkinson's Disease
Materials:
-
Male C57BL/6 mice.
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) to induce parkinsonism.
-
Vehicle control.
-
Apparatus for behavioral testing (e.g., rotarod, open field).
-
Materials for immunohistochemistry (e.g., anti-tyrosine hydroxylase antibody).
Procedure:
-
Acclimatize mice to the housing and testing conditions.
-
Induce nigrostriatal dopamine (B1211576) neuron degeneration by administering MPTP (e.g., via intraperitoneal injection) according to an established protocol.
-
Assess motor function at various time points using behavioral tests.
-
At the end of the study, euthanize the animals and perfuse the brains.
-
Process the brain tissue for immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra and striatum to quantify dopaminergic neuron survival.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. In Silico Enabled Discovery of this compound, a Preclinical DLK Inhibitor for the Treatment of Neurodegenerative Disease and Neuronal Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. schrodinger.com [schrodinger.com]
Safety and toxicity profile of KAI-11101 in early studies
Introduction
Mechanism of Action and Signaling Pathway
In Vitro Safety and Toxicity Profile
| Parameter | Result | Species | Notes |
| hERG Inhibition | Successfully mitigated | N/A | Specific IC50 values are not publicly available but were optimized to an acceptable level. |
| CYP3A4 Inhibition | Time-dependent inhibition overcome | Human | Details on IC50 shift or KI values are not specified in the available literature. |
| Kinase Selectivity | High | N/A | This compound is described as a selective DLK inhibitor. |
| In Vitro Neurotoxicity | No overt toxicity mentioned | N/A | Assessed in the context of neuroprotection assays. |
| Metabolic Stability | Species-dependent differences noted | Dog | N-methylated metabolites were detected in dog hepatocytes.[1][5] |
Experimental Protocols
In Vitro Safety Assessment Workflow
hERG Inhibition Assay Protocol
-
Methodology: Automated patch-clamp electrophysiology is typically used.
-
A stable cell line expressing the hERG channel (e.g., HEK293 cells) is cultured.
-
Cells are plated onto a specialized microplate for the automated patch-clamp system.
-
Whole-cell voltage-clamp recordings are established.
-
A specific voltage protocol is applied to elicit hERG tail currents.
-
The effect of the compound on the hERG current is measured, and the concentration-response relationship is used to determine the IC50 value.
-
CYP3A4 Time-Dependent Inhibition (TDI) Assay Protocol
-
Methodology: A multi-point IC50 shift assay is commonly employed.
-
Following pre-incubation, a probe substrate for CYP3A4 (e.g., midazolam) is added to initiate the reaction.
-
The reaction is allowed to proceed for a short time and then terminated.
-
The formation of the metabolite (e.g., 1'-hydroxymidazolam) is quantified using LC-MS/MS.
-
IC50 values are calculated for both conditions (with and without NADPH pre-incubation). A significant shift in the IC50 value in the presence of NADPH indicates time-dependent inhibition.
In Vivo Safety Observations
Summary and Future Directions
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. In Silico Enabled Discovery of this compound, a Preclinical DLK Inhibitor for the Treatment of Neurodegenerative Disease and Neuronal Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collection - In Silico Enabled Discovery of this compound, a Preclinical DLK Inhibitor for the Treatment of Neurodegenerative Disease and Neuronal Injury - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. schrodinger.com [schrodinger.com]
Methodological & Application
Application Notes and Protocols for KAI-11101 in Neuronal Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative Data Summary
| Parameter | Value | Species | Assay Context | Reference |
| KAI-11101 | ||||
| DLK Ki | 0.7 nM | Not Specified | Biochemical Assay | [1] (from MedchemExpress) |
| p-cJun IC50 (Paclitaxel-induced) | 95 nM | Not Specified | Cell-Based Assay | [1] (from MedchemExpress) |
| hERG IC50 | 9 µM | Human | In Vitro Safety | [7] (from ChemRxiv) |
| HepG2 Cytotoxicity IC50 | 52 µM | Human | In Vitro Safety | [7] (from ChemRxiv) |
| Related DLK Inhibitors | ||||
| GNE-8505 | 10 µM | Not Specified | Cortical Culture Connectivity Assay | [8] |
| GNE-3511 | 1 µM | Not Specified | Cortical Culture Connectivity Assay | [8] |
Signaling Pathway and Experimental Workflow
Experimental Protocols
Protocol 1: Primary Dorsal Root Ganglion (DRG) Neuron Culture
This protocol describes the isolation and culture of DRG neurons from embryonic or neonatal rodents, adapted from standard procedures.[9][10][11][12][13]
Materials:
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin/Streptomycin
-
Collagenase Type I
-
Trypsin
-
Poly-D-lysine or Poly-L-lysine
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Nerve Growth Factor (NGF)
-
5-Fluoro-2'-deoxyuridine (FdU) and Uridine (B1682114) (to inhibit non-neuronal cell proliferation)
Procedure:
-
Prepare Culture Plates: Coat culture plates with Poly-D-lysine (1 µg/cm²) for 2 hours at 37°C, wash with sterile water, and then coat with laminin (5 µg/mL) overnight at 4°C.[13]
-
Dissection: Euthanize neonatal rodents according to approved institutional protocols. Dissect the vertebral column and isolate the DRGs located in the intervertebral foramina.[10]
-
Digestion: Transfer the DRGs to an enzyme solution containing collagenase (1 mg/mL) and trypsin (0.2 mg/mL) in DMEM/F12 and incubate for 30-45 minutes at 37°C.[9]
-
Dissociation: Stop the digestion by adding DMEM/F12 with 10% FBS. Gently triturate the ganglia with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Plating: Centrifuge the cell suspension, resuspend the pellet in supplemented Neurobasal medium containing NGF (50 ng/mL), and plate the cells onto the prepared culture dishes.
-
Maintenance: After 24 hours, replace half of the medium with fresh medium containing FdU and uridine to inhibit the proliferation of non-neuronal cells. Maintain the cultures by replacing half of the medium every 2-3 days.
Protocol 2: Ex Vivo Axon Fragmentation Assay
Materials:
-
Established DRG neuronal cultures (from Protocol 1)
-
Vincristine (B1662923) or other axon-damaging agent
-
Beta-III Tubulin (Tuj1) antibody
-
Fluorescently-labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Induce Axon Injury: After pre-treatment, add an axon-damaging agent such as vincristine to the cultures. The optimal concentration and duration of vincristine treatment should be determined empirically but often falls in the nanomolar range for 24-48 hours. Alternatively, mechanical axotomy can be performed by scratching the culture with a pipette tip.
-
Incubation: Incubate the cultures for a pre-determined time (e.g., 24, 48, or 72 hours) to allow for axon degeneration to occur in the control group.
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with 5% bovine serum albumin (BSA).
-
Incubate with anti-Beta-III Tubulin antibody to visualize axons.
-
Incubate with a fluorescently-labeled secondary antibody and DAPI to counterstain nuclei.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify axon integrity. This can be done by measuring the length of intact axons, counting the number of axonal fragments, or using a degeneration index (ratio of fragmented to total axon area).
-
Protocol 3: Target Engagement Assay (Phospho-c-Jun Western Blot)
Materials:
-
Established DRG neuronal cultures
-
Stress-inducing agent (e.g., NGF withdrawal, Anisomycin)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and blotting equipment
-
Primary antibodies: anti-phospho-c-Jun (Ser63), anti-total c-Jun, anti-GAPDH or anti-Actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Culture DRG neurons as described in Protocol 1.
-
Induce neuronal stress. This can be achieved by withdrawing NGF from the culture medium or by adding a chemical stressor like Anisomycin. A time course of 30 minutes to 3 hours post-stress induction is a typical window to observe c-Jun phosphorylation.[16][17][18]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clear the lysates by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Analysis:
-
Strip the membrane and re-probe for total c-Jun and a loading control (GAPDH or Actin).
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-c-Jun signal to total c-Jun and the loading control.
-
Conclusion
References
- 1. schrodinger.com [schrodinger.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In Silico Enabled Discovery of this compound, a Preclinical DLK Inhibitor for the Treatment of Neurodegenerative Disease and Neuronal Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. The DLK signalling pathway—a double-edged sword in neural development and regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. rupress.org [rupress.org]
- 8. researchgate.net [researchgate.net]
- 9. biophysics-reports.org [biophysics-reports.org]
- 10. Protocol for dissection and culture of murine dorsal root ganglia neurons to study neuropeptide release - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protocol to isolate dorsal root ganglion neurons from embryonic rats by immunopanning and characterize them using RNAscope and immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for the isolation and culture of mouse dorsal root ganglion neurons for imaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Collection - In Silico Enabled Discovery of this compound, a Preclinical DLK Inhibitor for the Treatment of Neurodegenerative Disease and Neuronal Injury - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. rupress.org [rupress.org]
- 17. DLK induces developmental neuronal degeneration via selective regulation of proapoptotic JNK activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dual leucine zipper kinase is required for excitotoxicity-induced neuronal degeneration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for KAI-11101 in Mouse Models of Neurodegeneration
Audience: Researchers, scientists, and drug development professionals.
Introduction
Signaling Pathway
Data Presentation
| Dose (mg/kg, p.o.) | Mean Reduction in p-c-Jun Levels vs. Vehicle (%) | Animal Model | Tissue | Time Point |
| 1 | Not Significant | CD-1 Mice | Cerebellum | 2 hours post-dose |
| 3 | Significant Reduction | CD-1 Mice | Cerebellum | 2 hours post-dose |
| 10 | Significant Reduction | CD-1 Mice | Cerebellum | 2 hours post-dose |
| 30 | Significant Reduction | CD-1 Mice | Cerebellum | 2 hours post-dose |
Note: Specific percentage reductions are not publicly available and are presented here as "Significant Reduction" based on published findings indicating a dose-dependent effect.
Experimental Protocols
Protocol 1: Preparation and Administration of this compound
Materials:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
0.5% (w/v) Methylcellulose (B11928114) in sterile water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
-
Animal feeding needles (oral gavage needles), appropriate size for mice
-
Syringes (1 mL)
Procedure:
-
Vehicle Preparation: Prepare a 0.5% methylcellulose solution by dissolving 0.5 g of methylcellulose in 100 mL of sterile water. Mix thoroughly until a homogenous suspension is formed.
-
-
Add the 0.5% methylcellulose solution to the desired final concentration.
-
Vortex and sonicate the suspension to ensure it is homogenous.
-
Administration:
-
The typical administration volume is 10 mL/kg body weight.
Protocol 2: In Vivo Target Engagement (Pharmacodynamics)
This protocol describes the assessment of DLK inhibition in the brain by measuring the levels of phosphorylated c-Jun (p-c-Jun).
Materials:
-
Male CD-1 mice
-
Anesthesia (e.g., isoflurane)
-
Dissection tools
-
Liquid nitrogen
-
Protein extraction buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-c-Jun, anti-total c-Jun, anti-loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagents
-
Western blot imaging system
Procedure:
-
Tissue Collection: At a predetermined time point (e.g., 2 hours post-dose), anesthetize the mice and perfuse with ice-cold PBS.
-
Dissect the cerebellum (or other brain region of interest) and immediately snap-freeze in liquid nitrogen. Store at -80°C until use.
-
Protein Extraction: Homogenize the brain tissue in ice-cold protein extraction buffer.
-
Centrifuge the homogenates at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes to pellet cellular debris.
-
Collect the supernatant containing the protein lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Normalize the protein lysates to the same concentration with RIPA buffer and sample buffer.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-c-Jun, total c-Jun, and the loading control overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10
-
Application Notes and Protocols: KAI-11101 for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative Data Summary
| Dose (mg/kg, p.o.) | Brain Concentration (nM) | p-c-Jun Reduction (%) |
| 10 | 150 | 30 |
| 30 | 450 | 60 |
| 100 | 1500 | 80 |
Data represents the mean values obtained from the study.
| Parameter | Value |
| Bioavailability (F%) | >80 |
| Brain Penetration (Kp,uu) | 0.3 |
Signaling Pathway
Experimental Protocols
Materials:
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Male C57BL/6 mice (8-10 weeks old)
-
Standard laboratory animal diet and water
-
Oral gavage needles
-
Tissue homogenization buffer
-
Protein extraction reagents
-
Western blot analysis reagents and antibodies (total c-Jun and phospho-c-Jun)
Experimental Workflow:
Caption: In Vivo Pharmacodynamic Study Workflow.
Procedure:
-
Animal Husbandry: House male C57BL/6 mice (8-10 weeks old) in a temperature- and light-controlled environment with ad libitum access to food and water. Acclimatize the animals for at least one week before the experiment. All animal procedures should be performed in accordance with institutional guidelines.
-
Tissue Collection: At a predetermined time point post-dose (e.g., 2 hours), euthanize the mice by an approved method. Immediately dissect the cerebellum, snap-freeze it in liquid nitrogen, and store it at -80°C until analysis.
-
Protein Extraction and Western Blot Analysis:
-
Homogenize the frozen cerebellar tissue in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay.
-
Perform sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) followed by Western blotting to separate and transfer proteins to a membrane.
-
Probe the membrane with primary antibodies against phosphorylated c-Jun (p-c-Jun) and total c-Jun, followed by incubation with appropriate secondary antibodies.
-
Visualize the protein bands using a suitable detection method and quantify the band intensities.
-
-
Data Analysis: Normalize the p-c-Jun signal to the total c-Jun signal for each sample. Express the data as a percentage of the vehicle-treated control group and analyze for statistical significance.
Conclusion
References
Application Notes and Protocols: KAI-11101 Solution Preparation and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
KAI-11101 Properties
| Property | Value | Reference |
| Molecular Weight | 469.43 g/mol | [3] |
| Solubility | Highly soluble (Kinetic Solubility at pH 6.8: 270 μM) | [1] |
| Mechanism of Action | Inhibitor of DLK (MAP3K12), which subsequently inhibits the JNK/c-Jun signaling pathway. | [3] |
Signaling Pathway of this compound Inhibition
Solution Preparation and Storage Workflow
Experimental Protocols
Preparation of this compound Stock Solution for In Vitro Assays
Materials:
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved. If necessary, sonicate for a few minutes to aid dissolution.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Preparation of this compound Formulation for In Vivo Studies
a) Oral (PO) Administration
Vehicle: 0.5% Methylcellulose (B11928114) (4000 cP) in water
Materials:
-
Methylcellulose (MC), 4000 cP
-
Sterile water
-
Homogenizer or stirrer
Protocol:
-
Prepare Vehicle: Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. This may require heating and/or extensive stirring to fully dissolve.
-
Homogenization: Vigorously vortex and/or homogenize the mixture to ensure a uniform suspension.
-
Administration: Administer the suspension to the animals immediately after preparation.
b) Intravenous (IV) Administration
Vehicle: 5% DMSO / 5% Solutol HS15 / 90% Saline
Materials:
-
DMSO
-
Solutol HS15
-
Sterile Saline (0.9% NaCl)
Protocol:
-
Add Solutol: Add an equal volume of Solutol HS15 to the DMSO solution and mix well.
-
Final Dilution: Slowly add the sterile saline to the DMSO/Solutol mixture while vortexing to bring the solution to the final volume. The final composition should be 5% DMSO, 5% Solutol HS15, and 90% saline.
-
Administration: Use the freshly prepared solution for intravenous injection.
Storage and Stability
| Form | Storage Temperature | Duration | Conditions | Reference |
| Solid | 0 - 4°C | Short-term (days to weeks) | Dry, dark, tightly sealed | [4] |
| Solid | -20°C | Long-term (months to years) | Dry, dark, tightly sealed | [4] |
| Stock Solution in DMSO | -20°C | General recommendation: up to 1 month | Aliquoted, tightly sealed, protected from light | General Lab Practice |
| Stock Solution in DMSO | -80°C | General recommendation: up to 6 months | Aliquoted, tightly sealed, protected from light | General Lab Practice |
Important Considerations:
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles of stock solutions should be avoided. It is highly recommended to aliquot the stock solution into single-use volumes.
-
In Vivo Formulations: Formulations for in vivo use, especially suspensions, should be prepared fresh on the day of the experiment to ensure homogeneity and prevent degradation.
References
Application Note and Protocol: Measuring p-c-Jun Reduction by KAI-11101 Using Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
Signaling Pathway
Experimental Protocol
Materials and Reagents
-
Cell line of interest (e.g., PC12, HEK293T)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), pH 7.4[13]
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors[4]
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)
-
SDS-PAGE running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membranes[11]
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)[14]
-
Primary antibodies:
-
HRP-conjugated secondary antibodies:
-
Goat anti-rabbit IgG-HRP
-
Goat anti-mouse IgG-HRP
-
-
Tris-Buffered Saline with Tween 20 (TBST)
-
Enhanced Chemiluminescence (ECL) substrate[3]
-
Chemiluminescence imaging system
Experimental Workflow
The overall workflow involves cell culture and treatment, followed by protein extraction and quantification. Equal amounts of protein are then separated by size using SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect the proteins of interest.
Step-by-Step Method
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture plates and grow to 70-80% confluency.[3]
-
Optional: To reduce basal phosphorylation, starve cells in serum-free medium for 12-24 hours before treatment.[3]
-
Induce c-Jun phosphorylation with a known stimulus (e.g., anisomycin, UV radiation) for a short period (e.g., 30 minutes) before harvesting.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer with protease and phosphatase inhibitors to each plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[4]
-
Incubate on ice for 30 minutes, vortexing occasionally.[4]
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[4]
-
Transfer the supernatant to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[4]
-
-
SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane into a polyacrylamide gel. Include a molecular weight marker.
-
Run the gel at a constant voltage until the dye front reaches the bottom.[3]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[17]
-
-
Blocking:
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against p-c-Jun (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[3][14]
-
Wash the membrane three times for 10 minutes each with TBST.[3]
-
Incubate with HRP-conjugated anti-rabbit secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[3][4]
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Re-probing:
-
Apply ECL substrate to the membrane according to the manufacturer's instructions.[3]
-
Capture the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading and to normalize p-c-Jun levels, the membrane can be stripped and re-probed for total c-Jun and a loading control like β-actin.[4]
-
Data Presentation and Analysis
Quantitative analysis is performed using densitometry to measure the intensity of the Western blot bands. The p-c-Jun signal should be normalized to the total c-Jun signal, which is then normalized to the loading control (β-Actin) to account for any variations in protein loading.
Table 1: Densitometry Analysis of p-c-Jun, Total c-Jun, and β-Actin
| This compound (nM) | p-c-Jun Intensity (Arbitrary Units) | Total c-Jun Intensity (Arbitrary Units) | β-Actin Intensity (Arbitrary Units) | Normalized p-c-Jun / Total c-Jun Ratio* |
| 0 (Vehicle) | 15,230 | 16,500 | 25,100 | 1.00 |
| 10 | 11,890 | 16,350 | 24,800 | 0.79 |
| 50 | 7,540 | 16,600 | 25,300 | 0.49 |
| 100 | 4,110 | 16,400 | 24,950 | 0.27 |
| 500 | 1,250 | 16,550 | 25,200 | 0.08 |
*The ratio is calculated as: (p-c-Jun Intensity / β-Actin Intensity) / (Total c-Jun Intensity / β-Actin Intensity). Values are then normalized to the vehicle control.
Conclusion
References
- 1. The c-Jun Kinase/Stress-activated Pathway: Regulation, Function and Role in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Lasting N-Terminal Phosphorylation of c-Jun and Activation of c-Jun N-Terminal Kinases after Neuronal Injury | Journal of Neuroscience [jneurosci.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. schrodinger.com [schrodinger.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. 西方墨點法 (Western Blotting) 概述:基本原理與步驟 | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. bosterbio.com [bosterbio.com]
- 13. brd.nci.nih.gov [brd.nci.nih.gov]
- 14. biocompare.com [biocompare.com]
- 15. Phospho-c-Jun (Ser63) Polyclonal Antibody (PA5-17890) [thermofisher.com]
- 16. Phospho-c-Jun (Ser63) Monoclonal Antibody (J.973.7) (MA5-15115) [thermofisher.com]
- 17. azurebiosystems.com [azurebiosystems.com]
Application of KAI-11101 in axon fragmentation assays
Application Note & Protocol
Introduction
Axon fragmentation is a hallmark of several neurodegenerative diseases and a consequence of various neuronal injuries, including chemotherapy-induced peripheral neuropathy (CIPN). The regulated process of axon self-destruction involves complex signaling cascades. A key player in these pathways is the Dual Leucine Zipper Kinase (DLK), a MAP3K family member that acts as a sensor for axonal stress and injury.[1][2][3] Activation of DLK triggers a downstream signaling cascade, primarily through the JNK pathway, leading to changes in gene expression and ultimately promoting axon degeneration.[1][4]
Mechanism of Action
Quantitative Data Summary
| Parameter | KAI-11101 | GDC-0134 |
| DLK Ki | 0.7 nM | Not Reported in Snippet |
| Cellular pJNK IC50 | 51 nM | Not Reported in Snippet |
| DRG p-cJun IC50 (Paclitaxel Model) | 95 nM | 301 nM |
| DRG Axon Protection EC50 (Paclitaxel Model) | 363 nM | 475 nM |
| Max Axon Protection (Paclitaxel Model) | 72% | 75% |
Experimental Protocols
Part 1: Preparation of Primary Dorsal Root Ganglion (DRG) Neuron Cultures
This protocol is adapted from established methods for isolating and culturing rodent DRG neurons.
Materials:
-
E15 Mouse Embryos or Adult Rats/Mice
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin/Streptomycin
-
Nerve Growth Factor (NGF)
-
Collagenase Type I
-
Dispase II
-
Trypsin-EDTA
-
Poly-D-lysine (or Poly-L-lysine)
-
Neurobasal Medium with B27 supplement
-
Cytosine arabinoside (Ara-C) or 5-Fluoro-2'-deoxyuridine (FUDR) to inhibit non-neuronal cell proliferation
-
Culture plates/slides
Procedure:
-
Coating Culture Surfaces: Coat culture plates or slides with Poly-D-lysine (100 µg/mL in sterile water) for at least 2 hours at 37°C. Rinse three times with sterile water and allow to dry. Subsequently, coat with laminin (10 µg/mL in PBS) for at least 2 hours at 37°C before use.
-
DRG Dissection: Euthanize pregnant or adult rodents according to approved institutional animal care and use committee (IACUC) protocols. Dissect the vertebral column and carefully extract the dorsal root ganglia. Place the collected ganglia into ice-cold DMEM/F12 medium.
-
Enzymatic Digestion:
-
Transfer the DRGs to a solution containing Collagenase I (1 mg/mL) and Dispase II (2.5 mg/mL) in DMEM/F12.
-
Incubate at 37°C for 30-45 minutes with gentle shaking.
-
Centrifuge the ganglia at low speed (e.g., 200 x g) for 5 minutes and discard the supernatant.
-
Wash the ganglia with DMEM/F12 containing 10% FBS to inactivate the enzymes.
-
-
Mechanical Dissociation:
-
Resuspend the ganglia in a small volume of culture medium.
-
Gently triturate the ganglia using a fire-polished Pasteur pipette or a series of pipette tips with decreasing bore size until a single-cell suspension is achieved.
-
-
Plating Neurons:
-
Determine the cell density using a hemocytometer.
-
Plate the dissociated neurons onto the pre-coated culture surfaces at a desired density.
-
Culture the neurons in Neurobasal medium supplemented with B27, Penicillin/Streptomycin, and NGF (50-100 ng/mL).
-
After 24 hours, add a mitotic inhibitor such as Ara-C (10 µM) or FUDR to limit the proliferation of non-neuronal cells.
-
Allow the neurons to extend axons for at least 3-5 days before initiating the experiment.
-
Part 2: Paclitaxel-Induced Axon Fragmentation Assay with this compound
Materials:
-
Established DRG neuron cultures (from Part 1)
-
Paclitaxel (B517696) stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Culture medium
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization/Blocking buffer (e.g., PBS with 0.1% Triton X-100 and 5% goat serum)
-
Primary antibody: anti-βIII-tubulin (TUJ1)
-
Fluorescently-labeled secondary antibody
-
DAPI or Hoechst stain (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treatment:
-
Aspirate the old medium from the DRG cultures.
-
Add the treatment media to the respective wells:
-
Vehicle Control (DMSO)
-
Paclitaxel only (e.g., 30 nM)
-
-
Incubate the cultures at 37°C for 24-72 hours. The incubation time should be optimized based on the desired level of axon fragmentation in the paclitaxel-only group.
-
Immunofluorescence Staining:
-
After the incubation period, gently wash the cells twice with warm PBS.
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize and block the cells with the blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody (anti-βIII-tubulin) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody and a nuclear counterstain (DAPI/Hoechst) for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS.
-
Mount the coverslips onto slides using an appropriate mounting medium.
-
-
Imaging and Quantification:
-
Acquire images of the axons using a fluorescence microscope. Capture multiple random fields of view for each condition to ensure unbiased sampling.
-
Quantify axon fragmentation using an automated or semi-automated method with software like ImageJ/Fiji. A common metric is the Degeneration Index .
-
Degeneration Index Calculation:
-
Open the image in ImageJ.
-
Convert the image to an 8-bit grayscale.
-
Apply a threshold to create a binary image where axons are black and the background is white.
-
Use the "Analyze Particles" function to measure the total area of all axonal structures (both intact and fragmented).
-
Apply size and circularity filters in "Analyze Particles" to specifically identify and measure the area of the fragmented axon particles.
-
Calculate the Degeneration Index as: (Area of fragmented axons / Total axon area) x 100% .
-
-
Visualizations
Signaling Pathway of DLK-Mediated Axon Degeneration
Experimental Workflow for Axon Fragmentation Assay
Logical Relationship: this compound Mechanism of Neuroprotection
References
- 1. Quantitative and semi-quantitative measurements of axonal degeneration in tissue and primary neuron cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. worthington-biochem.com [worthington-biochem.com]
- 3. ibidi.com [ibidi.com]
- 4. Protocol for dissection and culture of murine dorsal root ganglia neurons to study neuropeptide release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paclitaxel reduces axonal Bclw to initiate IP3R1-dependent axon degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neurotoxic mechanisms of paclitaxel are local to the distal axon and independent of transport defects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Local production of reactive oxygen species drives vincristine-induced axon degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI Insight - Vincristine and bortezomib use distinct upstream mechanisms to activate a common SARM1-dependent axon degeneration program [insight.jci.org]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Isolation and Culture of Adult Rat Dorsal Root Ganglion Neurons for the In Vitro Analysis of Peripheral Nerve Degeneration and Regeneration | Springer Nature Experiments [experiments.springernature.com]
- 12. Protocol for the isolation and culture of mouse dorsal root ganglion neurons for imaging applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing KAI-11101 for In Vitro Synapse Loss Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation
| Parameter | Value | Cell Type/Assay Condition |
| DLK Kᵢ | 0.7 nM | Biochemical Assay |
| p-cJun Inhibition IC₅₀ | 95 nM | Paclitaxel-induced injury in DRG neurons |
| Axon Protection EC₅₀ | 363 nM | Paclitaxel-induced axon degeneration in DRG neurons |
Table 2: Neuroprotective Effects of DLK Inhibitors on Synapse Density in an In Vitro Tauopathy Model
| Treatment Condition | Synapse Density (Normalized to Control) | Dendrite Density (Normalized to Control) |
| hTau.P301L Overexpression | Significantly Reduced | Significantly Reduced |
| hTau.P301L + GNE-3511 (1 µM) | Rescued to Control Levels | Significantly Increased |
| hTau.P301L + GNE-8505 (10 µM) | Rescued to Control Levels | Rescued to Control Levels |
This table is a qualitative summary of findings from a study using different DLK inhibitors in a tauopathy model, demonstrating the potential of DLK inhibition to rescue synapse and dendrite loss.[9][10]
Signaling Pathways and Experimental Workflow
DLK Signaling Pathway in Synapse Loss
Experimental Workflow for In Vitro Synapse Loss Assay
Experimental Protocols
Protocol 1: Preparation of Amyloid-Beta 1-42 (Aβ₄₂) Oligomers
-
Reconstitution: Reconstitute synthetic Aβ₄₂ peptide in hexafluoroisopropanol (HFIP) to a concentration of 1 mM.
-
Aliquoting and Evaporation: Aliquot the Aβ₄₂/HFIP solution into non-siliconized microcentrifuge tubes and allow the HFIP to evaporate in a fume hood overnight. Store the resulting peptide films at -80°C.
-
Oligomer Preparation: Resuspend the Aβ₄₂ peptide film in DMSO to a concentration of 5 mM. Dilute with sterile PBS to a final concentration of 100 µM and incubate at 4°C for 24 hours to form oligomers.
Protocol 2: Primary Cortical Neuron Culture
-
Coating: Coat 24-well plates containing glass coverslips with Poly-D-lysine (50 µg/mL) overnight at 37°C. Wash three times with sterile water and allow to dry.
-
Dissection: Dissect cortices from E18 mouse or rat embryos in ice-cold dissection medium.
-
Dissociation: Dissociate the tissue using papain and trituration.
-
Plating: Plate the dissociated neurons onto the coated coverslips at a density of 2 x 10⁵ cells/well in Neurobasal medium supplemented with B-27 and GlutaMAX.
-
Maintenance: Culture the neurons at 37°C in a 5% CO₂ incubator. Replace half of the medium every 3-4 days. Experiments are typically performed on mature cultures at days in vitro (DIV) 12-14.
Protocol 3: Aβ₄₂-Induced Synapse Loss and this compound Treatment
-
Aβ₄₂ Treatment: Add the prepared Aβ₄₂ oligomers to the cultures to a final concentration of 500 nM.
-
Incubation: Incubate the treated cultures for 24 hours at 37°C.
Protocol 4: Immunocytochemistry for Synapse Quantification
-
Fixation: After treatment, fix the neurons with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[9][11]
-
Permeabilization and Blocking: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes. Block non-specific binding with 5% normal goat serum in PBS for 1 hour at room temperature.[11][12]
-
Primary Antibody Incubation: Incubate the cells overnight at 4°C with primary antibodies targeting pre- and post-synaptic markers diluted in blocking buffer.[9][11]
-
Pre-synaptic marker: Rabbit anti-Synapsin-1 (1:500)
-
Post-synaptic marker: Mouse anti-PSD-95 (1:500)
-
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with fluorescently-labeled secondary antibodies (e.g., Goat anti-Rabbit Alexa Fluor 488 and Goat anti-Mouse Alexa Fluor 594) for 1-2 hours at room temperature, protected from light.[11]
-
Mounting: Wash the cells three times with PBS and mount the coverslips onto glass slides using an anti-fade mounting medium with DAPI.
Protocol 5: Image Acquisition and Analysis
-
Imaging: Acquire z-stack images of the stained neurons using a confocal microscope with a 63x or 100x oil immersion objective.
-
Image Processing: Create maximum intensity projections from the z-stacks.
-
Synapse Quantification: Use an image analysis software (e.g., ImageJ with the Puncta Analyzer plugin) to quantify the number of co-localized pre-synaptic (Synapsin-1) and post-synaptic (PSD-95) puncta.[11] A synapse is defined as a site of co-localization between the two markers.
Conclusion
References
- 1. This pathway may cause synapse loss in brain diseases - Futurity [futurity.org]
- 2. DLK signaling in axotomized neurons triggers complement activation and loss of upstream synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news.umich.edu [news.umich.edu]
- 4. DLK Pathway May Cause Synapse Loss In brain Diseases [sciencebeta.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. In Silico Enabled Discovery of this compound, a Preclinical DLK Inhibitor for the Treatment of Neurodegenerative Disease and Neuronal Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. schrodinger.com [schrodinger.com]
- 9. Quantifying Synapses: an Immunocytochemistry-based Assay to Quantify Synapse Number - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Immunocytochemistry | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for KAI-11101 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Overview of KAI-11101
Administration Routes and Formulations
Formulation Protocol:
Pharmacokinetic Profile
| Parameter | Value | Animal Model | Administration Route | Reference |
| Oral Bioavailability (%F) | 85% | Male CD-1 Mice | Oral | [1] |
| Brain Penetration (Kp,uu) | 0.2 | Male CD-1 Mice | Not Specified | [1] |
Pharmacodynamic Activity
| Dose | p-cJun Reduction (%) | Time Point | Animal Model | Reference |
| Dose-dependent | Significant reduction | 2 hours post-administration | Mouse | [1][7] |
Experimental Protocols
In Vivo Pharmacokinetic Study
Materials:
-
Vehicle for PO administration (e.g., 0.5% methylcellulose (B11928114) in water)
-
Male CD-1 mice
-
Dosing syringes and needles (for IV and PO administration)
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Centrifuge
-
Analytical equipment for bioanalysis (e.g., LC-MS/MS)
Procedure:
-
Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process blood samples to separate plasma.
-
At the end of the study, euthanize animals and collect brain tissue to assess brain penetration.
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, oral bioavailability, Kp,uu).
In Vivo Pharmacodynamic (Target Engagement) Study
Materials:
-
Dosing formulation
-
Male mice
-
Dosing syringes
-
Tissue collection tools
Procedure:
-
Promptly collect and process the cerebellum.
-
Prepare tissue lysates and determine total protein concentration.
-
Measure the levels of p-cJun and total c-Jun using a validated immunoassay.
Visualizations
Signaling Pathway of DLK Inhibition by this compound
Experimental Workflow for In Vivo PK/PD Studies
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. In Silico Enabled Discovery of this compound, a Preclinical DLK Inhibitor for the Treatment of Neurodegenerative Disease and Neuronal Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Silico Enabled Discovery of this compound, a Preclinical DLK Inhibitor for the Treatment of Neurodegenerative Disease and Neuronal Injury. | Semantic Scholar [semanticscholar.org]
- 5. schrodinger.com [schrodinger.com]
- 6. Collection - In Silico Enabled Discovery of this compound, a Preclinical DLK Inhibitor for the Treatment of Neurodegenerative Disease and Neuronal Injury - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 7. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for Investigating KAI-11101, a Selective DLK Inhibitor, in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
KAI-11101: Mechanism of Action
Cell Lines Potentially Responsive to this compound
| Cancer Type | Cell Lines |
| Glioblastoma | U87 |
| Neuroblastoma | SH-SY5Y |
| Liver Cancer | HepG2, Hep3B |
| Breast Cancer | MCF-7, MDA-MB-231 |
| Colon Cancer | HCT116, HT-29 |
| Lung Cancer | A549, H1299, H524, H146, H1436 |
| Medullary Thyroid Carcinoma | MZ-CRC-1, TT |
| Renal Cell Carcinoma | Caki-1 |
Quantitative Data on DLK Inhibitor Activity
| Inhibitor | Assay | Cell Line | IC50 / Ki / Kd | Reference |
| This compound | DLK Inhibition (Ki) | - | 0.7 nM | [1] |
| Paclitaxel-induced c-Jun Phosphorylation | - | 95 nM | [1] | |
| Cytotoxicity | HepG2 | 52 µM | [3] | |
| GNE-3511 | DLK Inhibition (Ki) | - | <0.5 nM | [2][4] |
| pJNK Inhibition | HEK293 (DLK overexpressing) | 30 nM | [2][4] | |
| IACS'8287 | DLK Binding (Kd) | - | 15.0 nM | [5] |
| p-c-Jun Reduction | HEK293 (DLK overexpressing) | 454.2 nM | [5][6] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
Materials:
-
Selected cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Figure 2: Workflow for the MTT cell viability assay.
Protocol 2: Colony Formation Assay (Clonogenic Assay)
Materials:
-
Selected cancer cell lines
-
Complete cell culture medium
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
PBS
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to adhere overnight.
-
Recovery: Remove the drug-containing medium, wash with PBS, and add fresh complete medium.
-
Incubation: Incubate the plates for 7-14 days, or until visible colonies are formed in the control wells. Change the medium every 2-3 days.
-
Staining: Wash the wells with PBS, fix the colonies with methanol (B129727) for 15 minutes, and then stain with crystal violet solution for 20 minutes.
-
Washing and Drying: Gently wash the plates with water and let them air dry.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and survival fraction for each treatment condition compared to the vehicle control.
Protocol 3: Western Blot for JNK Pathway Activation
Materials:
-
Selected cancer cell lines
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-JNK, anti-JNK, anti-phospho-c-Jun, anti-c-Jun, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Densitometrically quantify the bands corresponding to the phosphorylated proteins and normalize them to the total protein and loading control.
Figure 3: Workflow for Western blot analysis of JNK pathway inhibition.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Inhibition of dual leucine zipper kinase prevents chemotherapy-induced peripheral neuropathy and cognitive impairments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: A Comparative Analysis of Lentiviral shRNA Knockdown of DLK and KAI-11101 Treatment for Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes will delineate the mechanisms of action, provide quantitative comparisons, and offer detailed protocols for both approaches. This information is intended to guide researchers in selecting the most appropriate method for their experimental needs, from basic research to preclinical drug development.
Mechanisms of Action
Lentiviral shRNA Knockdown of DLK: This genetic approach utilizes a lentiviral vector to deliver and stably integrate an shRNA sequence targeting DLK mRNA into the host cell genome.[5] The expressed shRNA is processed by the cell's RNA interference (RNAi) machinery, leading to the degradation of DLK mRNA and a subsequent reduction in DLK protein expression.[6] This method offers long-term, stable suppression of the target gene.[5]
Quantitative Data Summary
Table 1: Efficacy of DLK Knockdown and Inhibition
| Parameter | Lentiviral shRNA Knockdown of DLK | KAI-11101 Treatment | Reference |
| Target | DLK mRNA | DLK Protein Kinase Activity | [6][7] |
| Knockdown Efficiency | ~50-75% reduction in protein expression | N/A | [2] |
| Biochemical Potency (Ki) | N/A | Not Available | |
| Cellular Potency (IC50) | N/A | Not Available | |
| Neuroprotection (EC50) | Not Available | 574 nM (axon protection) | [1] |
Table 2: Downstream Effects of DLK Suppression
| Downstream Target/Effect | Lentiviral shRNA Knockdown of DLK | This compound Treatment | Reference |
| p-JNK Levels | Significantly impaired activation | Potent inhibition | [2] |
| p-c-Jun Levels | Significantly impaired activation | Potent inhibition | [2][10] |
| Neuroprotection | Attenuates neuronal cell death | Protects against axon degeneration | [1][2] |
Signaling Pathway and Experimental Workflow Diagrams
DLK Signaling Pathway
Caption: The DLK signaling pathway is activated by neuronal stress, leading to downstream JNK activation and diverse cellular outcomes.
Experimental Workflow: Lentiviral shRNA vs. This compound
Experimental Protocols
Protocol 1: Lentiviral shRNA Knockdown of DLK in Primary Neurons
1.1. shRNA Vector Preparation:
-
Design and clone at least two independent shRNA sequences targeting the coding region of mouse or human DLK into a third-generation lentiviral vector (e.g., pLKO.1-puro). A non-targeting scramble shRNA should be used as a negative control.
-
Verify the integrity of the cloned shRNA sequences by Sanger sequencing.
1.2. Lentivirus Production:
-
Co-transfect HEK293T cells with the shRNA-containing lentiviral vector and packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Pool the supernatant, centrifuge to remove cell debris, and filter through a 0.45 µm filter.
-
Concentrate the viral particles using ultracentrifugation or a commercially available concentration reagent.
-
Determine the viral titer using a method such as qPCR for the lentiviral genome or by transducing a reporter cell line and quantifying marker gene expression (e.g., GFP).
1.3. Transduction of Primary Neurons:
-
Plate primary neurons (e.g., dorsal root ganglion or cortical neurons) at the desired density.
-
After allowing the neurons to adhere and extend neurites (typically 24-48 hours), replace the medium with fresh medium containing the lentiviral particles at a multiplicity of infection (MOI) determined by titration. Polybrene (4-8 µg/mL) can be added to enhance transduction efficiency.
-
Incubate the neurons with the virus for 18-24 hours.
-
Remove the virus-containing medium and replace it with fresh culture medium.
1.4. Validation of DLK Knockdown:
-
After 72-96 hours post-transduction, harvest the cells.
-
For puromycin-selectable vectors, add the appropriate concentration of puromycin to select for transduced cells.
-
Assess DLK mRNA levels by RT-qPCR and DLK protein levels by Western blotting to confirm knockdown efficiency.
Protocol 2: this compound Treatment for In Vitro Neuroprotection Assay
2.1. Cell Culture and Injury Induction:
-
Plate primary neurons (e.g., dorsal root ganglion neurons) in a suitable culture vessel.
-
To model axonal injury, induce neurotoxicity with a compound such as vincristine (B1662923) or by mechanical axotomy in a microfluidic device.
2.3. Assessment of Neuroprotection:
-
Incubate the neurons for a predetermined period (e.g., 24-72 hours).
-
Fix the cells and perform immunocytochemistry for neuronal markers (e.g., βIII-tubulin) to visualize axons.
-
Capture images using fluorescence microscopy.
2.4. Target Engagement Validation (Optional):
Comparison of Methodologies
Table 3: Advantages and Disadvantages
| Feature | Lentiviral shRNA Knockdown | This compound Treatment |
| Specificity | High on-target specificity if designed properly, but potential for off-target effects through miRNA-like activity.[6] | High kinase selectivity, but potential for off-target kinase inhibition at higher concentrations. |
| Duration of Effect | Stable, long-term knockdown.[5] | Acute and reversible inhibition. |
| Dose-Dependence | Knockdown level is dependent on MOI and can be difficult to titrate precisely. | Easily titratable for dose-response studies. |
| Temporal Control | Constitutive knockdown; inducible systems are available but more complex. | Precise temporal control of inhibition. |
| In Vivo Application | Can be used for in vivo studies through stereotactic injection, but delivery to widespread areas can be challenging.[11] | Systemic administration is possible, and this compound is brain-penetrant.[7] |
| Scaffolding Function | Eliminates the entire protein, including any non-catalytic scaffolding functions.[12] | Inhibits only the kinase activity, leaving the protein scaffold intact.[12] |
| Throughput | Lower throughput due to the multi-step process. | High-throughput screening is feasible. |
| Clinical Relevance | Gene therapy applications are in development but face significant hurdles. | Small molecule inhibitors are a more traditional and established therapeutic modality.[3] |
Logical Relationship: Choosing the Right Tool
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative phosphoproteomics reveals that nestin is a downstream target of dual leucine zipper kinase during retinoic acid-induced neuronal differentiation of Neuro-2a cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Phase 1 study of GDC‐0134, a dual leucine zipper kinase inhibitor, in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. als.org [als.org]
- 5. Lentivirus shRNA Vector for Gene Knockdown | VectorBuilder [en.vectorbuilder.com]
- 6. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. In Silico Enabled Discovery of this compound, a Preclinical DLK Inhibitor for the Treatment of Neurodegenerative Disease and Neuronal Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jneurosci.org [jneurosci.org]
- 11. Construction of shRNA lentiviral vector - PMC [pmc.ncbi.nlm.nih.gov]
- 12. web.stanford.edu [web.stanford.edu]
Live-Cell Imaging Techniques with KAI-11101: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signaling Pathway Overview
Quantitative Data Summary
| Parameter | Value | Reference |
| DLK Ki | 0.7 nM | [2] |
| pJNK cellular IC50 | 51 nM | [6] |
| Paclitaxel-induced c-Jun phosphorylation IC50 (DRG neurons) | 95 nM | [2][6] |
| Axon protection EC50 (DRG neurons) | 363 nM | [6] |
| Assay | Readout | Expected Result with this compound Treatment |
| JNK Activity FRET Imaging | Decrease in FRET ratio | Dose-dependent decrease in FRET signal upon stimulation |
| Phospho-c-Jun Immunofluorescence | Reduced nuclear fluorescence intensity | Significant reduction in nuclear p-c-Jun staining |
| c-Jun Nuclear Translocation Imaging | Decreased nuclear localization of a c-Jun reporter | Inhibition of stress-induced nuclear accumulation of c-Jun |
Experimental Protocols
Protocol 1: Live-Cell FRET Imaging of JNK Kinase Activity
Materials:
-
Human neuroblastoma SH-SY5Y cells
-
DMEM/F12 medium with 10% FBS and 1% Penicillin-Streptomycin
-
JNKAR1 FRET biosensor plasmid
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Anisomycin (B549157) (or other JNK pathway activator)
-
Hanks' Balanced Salt Solution (HBSS)
-
35 mm glass-bottom imaging dishes
-
Fluorescence microscope equipped for live-cell imaging with FRET capabilities (CFP and YFP filter sets)
Procedure:
-
Cell Plating: Seed SH-SY5Y cells onto 35 mm glass-bottom imaging dishes at a density that will result in 60-70% confluency on the day of transfection.
-
Transfection: Transfect the cells with the JNKAR1 FRET biosensor plasmid according to the manufacturer's protocol for your chosen transfection reagent.
-
Incubation: Incubate the cells for 24-48 hours post-transfection to allow for sufficient expression of the biosensor.
-
Imaging Setup: Mount the dish on the microscope stage, maintained at 37°C and 5% CO2.
-
Baseline Imaging: Acquire baseline images in the CFP and YFP channels for 5 minutes.
-
Stimulation and Imaging: Add a JNK pathway activator (e.g., anisomycin at a final concentration of 10 µg/mL) to the dish and immediately begin time-lapse imaging, acquiring images every 30-60 seconds for at least 30 minutes.
-
Data Analysis:
-
Perform background subtraction on all images.
-
Calculate the FRET ratio (YFP intensity / CFP intensity) for individual cells over time.
-
Normalize the FRET ratio to the baseline before stimulation.
-
Plot the normalized FRET ratio as a function of time for each treatment condition.
-
Protocol 2: Immunofluorescence Imaging of Phosphorylated c-Jun
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium with 10% FBS and 1% Penicillin-Streptomycin
-
8-well chamber slides
-
Paclitaxel (or other stress-inducing agent)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Rabbit anti-phospho-c-Jun (Ser73)
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
DAPI nuclear stain
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into 8-well chamber slides and allow them to adhere overnight.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with rabbit anti-phospho-c-Jun antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with Alexa Fluor 488-conjugated goat anti-rabbit IgG diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Staining and Mounting: Wash with PBS and stain the nuclei with DAPI for 5 minutes. Wash again and mount the coverslip onto a microscope slide with mounting medium.
-
Imaging and Quantification:
-
Acquire images using a fluorescence microscope.
-
Using image analysis software, define the nuclear region based on the DAPI signal.
-
Measure the mean fluorescence intensity of the phospho-c-Jun signal within the nucleus for a significant number of cells per condition.
-
Compare the nuclear fluorescence intensity across different treatment groups.
-
References
- 1. portlandpress.com [portlandpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. schrodinger.com [schrodinger.com]
- 5. In Silico Enabled Discovery of this compound, a Preclinical DLK Inhibitor for the Treatment of Neurodegenerative Disease and Neuronal Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for Co-Treatment of KAI-11101 with Other Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rationale for Combination Therapy
Neurodegenerative diseases involve a complex interplay of pathological mechanisms, including excitotoxicity, oxidative stress, neuroinflammation, and apoptosis. A multi-target therapeutic strategy is therefore a promising approach to enhance neuroprotection.
-
N-acetylcysteine (NAC): A precursor to the antioxidant glutathione, NAC directly scavenges reactive oxygen species (ROS) and replenishes intracellular antioxidant defenses, thereby combating oxidative stress, a major contributor to neuronal damage.[6]
Data Presentation: Hypothetical Synergy Data
| Treatment Group | Concentration | Neuronal Viability (% of Control) |
| Control (Vehicle) | - | 100 ± 5.2 |
| Glutamate (B1630785) (100 µM) | - | 45 ± 4.8 |
| KAI-11101 | 100 nM | 65 ± 5.1 |
| NAC | 1 mM | 62 ± 4.9 |
| This compound + NAC | 100 nM + 1 mM | 85 ± 5.5* |
*p < 0.05 compared to either agent alone. Data are presented as mean ± SD.
| Treatment Group | Intracellular ROS (% of Glutamate Control) | Caspase-3 Activity (Fold Change vs. Control) |
| Control (Vehicle) | 15 ± 3.1 | 1.0 ± 0.2 |
| Glutamate (100 µM) | 100 ± 8.5 | 4.2 ± 0.5 |
| This compound (100 nM) | 78 ± 6.9 | 2.8 ± 0.4 |
| NAC (1 mM) | 45 ± 5.3 | 3.1 ± 0.3 |
| This compound + NAC | 30 ± 4.7 | 1.5 ± 0.3 |
*p < 0.05 compared to either agent alone. Data are presented as mean ± SD.
Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound and a Putative Combination Agent
Caption: Combined therapeutic strategy targeting distinct neurodegenerative pathways.
Experimental Workflow for In Vitro Co-Treatment Studies
References
Assessing Neuroprotection with KAI-11101: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action of KAI-11101
Data Presentation
| Assay | Parameter | This compound | GDC-0134 (Reference Compound) |
| DLK Kinase Assay | Ki (nM) | 0.7 | 3.5 |
| LZK Kinase Assay | Ki (nM) | 15 | 7.0 |
| Cellular pJNK Assay | IC50 (nM) | 51 | 79 |
| DRG p-cJun Assay (Paclitaxel-induced) | IC50 (nM) | 95 | 301 |
| DRG Axon Protection (Paclitaxel-induced) | EC50 (nM) | 363 | 475 |
| DRG Axon Protection (Paclitaxel-induced) | Max Protection (%) | 72 | 75 |
Experimental Protocols
Protocol 1: Ex Vivo Dorsal Root Ganglion (DRG) Axon Fragmentation Assay
Materials:
-
E13.5 mouse embryos
-
Collagen-coated 24-well plates
-
Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin
-
Nerve Growth Factor (NGF)
-
4% Paraformaldehyde (PFA) in PBS
-
Primary antibody: anti-β-III tubulin
-
Alexa Fluor-conjugated secondary antibody
-
DAPI
-
Fluorescence microscope
Procedure:
-
DRG Dissection and Culture:
-
Dissect DRGs from E13.5 mouse embryos and place them in ice-cold PBS.
-
Culture individual DRGs in the center of wells of a collagen-coated 24-well plate.
-
Add 500 µL of supplemented Neurobasal medium containing 50 ng/mL NGF to each well.
-
Incubate at 37°C in a 5% CO2 incubator for 7-10 days to allow for extensive axonal growth.
-
-
-
Prepare a stock solution of paclitaxel in DMSO.
-
After the initial culture period, treat the DRG neurons with a final concentration of paclitaxel known to induce axon fragmentation (e.g., 100 nM).
-
Incubate for 48-72 hours.
-
-
Immunofluorescence Staining:
-
Fix the neurons with 4% PFA in PBS for 20 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 5% bovine serum albumin (BSA) in PBS for 1 hour.
-
Incubate with anti-β-III tubulin antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with an Alexa Fluor-conjugated secondary antibody and DAPI for 1 hour at room temperature.
-
Wash three times with PBS.
-
-
Image Acquisition and Analysis:
Protocol 2: Phosphorylated c-Jun (p-cJun) Immunofluorescence Assay in DRG Neurons
Materials:
-
Cultured DRG neurons (as prepared in Protocol 1)
-
Paclitaxel
-
4% Paraformaldehyde (PFA) in PBS
-
Primary antibodies: anti-phospho-c-Jun (Ser73) and anti-NeuN (or other neuronal marker)
-
Alexa Fluor-conjugated secondary antibodies
-
DAPI
-
High-content imaging system or fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Culture DRG neurons as described in Protocol 1.
-
-
Immunofluorescence Staining:
-
Fix and permeabilize the cells as described in Protocol 1.
-
Incubate with primary antibodies against phospho-c-Jun and a neuronal marker overnight at 4°C.
-
Wash and incubate with appropriate Alexa Fluor-conjugated secondary antibodies and DAPI.
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Identify neuronal nuclei using the DAPI and neuronal marker staining.
-
Quantify the mean fluorescence intensity of nuclear p-cJun staining in the neuronal population for each treatment condition.
-
Protocol 3: In Vivo MPTP Mouse Model of Parkinson's Disease
Materials:
-
8-10 week old C57BL/6 mice
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)
-
Saline solution
-
Apparatus for behavioral testing (e.g., rotarod, pole test)
-
4% Paraformaldehyde (PFA) in PBS
-
Primary antibody: anti-tyrosine hydroxylase (TH)
-
DAB staining kit or fluorescent secondary antibody
-
Microscope for stereological analysis
Procedure:
-
Animal Dosing:
-
Acclimatize mice for at least one week before the experiment.
-
Induce Parkinsonism by administering MPTP (e.g., four injections of 20 mg/kg, i.p., at 2-hour intervals). Administer saline to the control group.[1]
-
-
Behavioral Assessment:
-
Perform behavioral tests such as the rotarod test or pole test at a specified time point after MPTP administration (e.g., 7 days) to assess motor coordination and bradykinesia.
-
-
Tissue Collection and Preparation:
-
At the experimental endpoint (e.g., 7-21 days post-MPTP), deeply anesthetize the mice and perfuse transcardially with saline followed by 4% PFA.
-
Dissect the brains and post-fix in 4% PFA overnight, followed by cryoprotection in 30% sucrose.
-
Cut coronal sections (e.g., 30-40 µm) through the substantia nigra pars compacta (SNpc) and striatum using a cryostat.
-
-
Immunohistochemistry and Analysis:
-
Perform immunohistochemistry on free-floating sections using an anti-tyrosine hydroxylase (TH) antibody to label dopaminergic neurons.
-
Visualize the staining using a DAB kit or a fluorescent secondary antibody.
-
Quantify the number of TH-positive neurons in the SNpc using unbiased stereological methods.
-
Measure the density of TH-positive fibers in the striatum.
-
Conclusion
References
- 1. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A novel method for quantifying axon degeneration | PLOS One [journals.plos.org]
- 4. A novel method for quantifying axon degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for KAI-11101 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action of KAI-11101
High-Throughput Screening Assay for DLK Inhibitors using Fluorescence Polarization
Data Presentation
| Parameter | Value | Description |
| This compound IC50 | 95 nM | Concentration of this compound that inhibits 50% of DLK activity.[1] |
| Z'-Factor | 0.78 | A measure of assay quality, indicating excellent separation between positive and negative controls. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[2][3] |
| Signal-to-Background (S/B) Ratio | 8.5 | The ratio of the signal from the uninhibited reaction to the background signal, indicating a robust assay window. |
| Assay Window | 7.5 | The difference between the high and low signals, providing a clear range for hit identification. |
Experimental Protocols
Materials and Reagents:
-
Recombinant human DLK protein
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35
-
384-well, low-volume, black microplates
-
Plate reader capable of measuring fluorescence polarization
Experimental Workflow Diagram:
Figure 2: Experimental workflow for the FP-based HTS assay.
Assay Protocol:
-
Enzyme Addition: Add 5 µL of DLK solution (e.g., 2X final concentration in assay buffer) to all wells.
-
Tracer Addition: Add 5 µL of the fluorescent tracer solution (e.g., 2X final concentration in assay buffer) to all wells. The final assay volume should be 10 µL.
-
Incubation: Seal the plate and incubate at room temperature for 60 minutes, protected from light.
-
Detection: Measure the fluorescence polarization on a compatible plate reader using appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., 485 nm excitation and 535 nm emission for FITC).
Data Analysis:
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - [(mP_sample - mP_positive_control) / (mP_negative_control - mP_positive_control)])
-
Where 'mP' is the millipolarization value.
-
-
Determine IC50 Values: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Assay Quality Control:
-
Z'-Factor Calculation:
-
Z' = 1 - [(3 * (SD_neg_control + SD_pos_control)) / |Mean_neg_control - Mean_pos_control|]
-
Where 'SD' is the standard deviation. A Z'-factor ≥ 0.5 indicates a robust assay.[3]
-
-
Signal-to-Background (S/B) Ratio Calculation:
-
S/B = Mean_neg_control / Mean_pos_control
-
-
Conclusion
References
Troubleshooting & Optimization
KAI-11101 solubility issues and solutions
Frequently Asked Questions (FAQs)
While specific solvent compatibility data outside of aqueous buffer at pH 6.8 is not extensively detailed in the available literature, compounds of this nature are typically soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol. For cell-based assays, it is standard practice to prepare a high-concentration stock solution in DMSO.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in Aqueous Buffer | The concentration of KAI-11101 exceeds its aqueous solubility limit. | - Ensure the final concentration in your aqueous buffer does not exceed 270 μM. - If a higher concentration is required, consider the use of a co-solvent or a different formulation strategy. - Before adding to aqueous media, ensure the DMSO stock solution is at room temperature and well-mixed. |
| Cloudiness in Cell Culture Media | The final concentration of the organic solvent (e.g., DMSO) is too high, causing the compound to precipitate or the solvent to affect the media. | - The final concentration of DMSO in cell culture media should typically be kept below 0.5% (v/v) to avoid solvent toxicity and solubility issues. - Prepare intermediate dilutions of your stock solution in a suitable solvent before the final dilution into the aqueous media. |
| Inconsistent Experimental Results | - Incomplete dissolution of the compound. - Degradation of the compound. | - Ensure the compound is fully dissolved in the stock solution. Gentle warming and vortexing may aid dissolution. - Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles. - Confirm the integrity of the compound using analytical methods if degradation is suspected. |
Quantitative Solubility Data
| Compound | Structure | Kinetic Solubility (μM) at pH 6.8 |
| This compound | 3-(6-amino-5-(difluoromethoxy)pyridin-3-yl)-6-((1R,2S)-4,4-difluoro-2-methoxycyclohexyl)-1-ethyl-1,6-dihydro-7H-pyrazolo[3,4-c]pyridin-7-one | 270[1] |
| Compound 18 | Precursor to this compound | 268[2] |
| Compound 17 | Precursor to this compound | 80[2] |
Experimental Protocols
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution for 1-2 minutes to facilitate dissolution. If necessary, gently warm the solution in a water bath (not exceeding 37°C). Visually inspect to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: General Kinetic Solubility Assay Workflow
-
Prepare Stock Solution: Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).
-
Prepare Buffer: Prepare the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 6.8).
-
Serial Dilution: Perform a serial dilution of the DMSO stock solution.
-
Addition to Buffer: Add a small volume of each DMSO dilution to the aqueous buffer (e.g., 2 µL of DMSO stock into 198 µL of buffer) to initiate precipitation. The final DMSO concentration should be kept low (e.g., 1%).
-
Incubation: Incubate the samples at room temperature for a set period (e.g., 2 hours) to allow for equilibration.
-
Filtration: Separate any precipitate by filtering the samples through a 96-well filter plate.
-
Quantification: Analyze the concentration of the compound remaining in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS/MS.
-
Solubility Determination: The highest concentration at which the compound remains in solution is determined as the kinetic solubility.
Visualizations
Caption: Experimental workflow for kinetic solubility assessment.
References
KAI-11101 Technical Support Center: Optimizing Concentrations for Neuroprotection
Frequently Asked Questions (FAQs)
A2: Based on available data, a starting concentration range of 100 nM to 1 µM is recommended for initial dose-response experiments. The EC50 for protection against paclitaxel-induced axon degeneration in dorsal root ganglion (DRG) neurons has been determined to be 363 nM.[1] Therefore, including concentrations around this value is advisable.
A3: The optimal pre-incubation time can vary depending on the experimental model and the nature of the neurotoxic insult. A common starting point is a pre-incubation period of 1 to 2 hours to ensure adequate cell penetration and target engagement before the injury is induced. However, optimization of the pre-incubation time (e.g., 1, 2, 6, or 12 hours) may be necessary for your specific experimental setup.
A5: Primary dorsal root ganglion (DRG) neurons are a well-established model for studying axon degeneration and the effects of DLK inhibitors.[1] Other suitable cell types include primary cortical neurons, hippocampal neurons, and motor neurons, as DLK is expressed in various neuronal populations. The choice of cell type should be guided by the specific research question and the context of the neurodegenerative condition being modeled.
Troubleshooting Guides
Issue 1: High variability in neuroprotection assay results.
| Possible Cause | Troubleshooting Steps |
| Inconsistent cell seeding density | Ensure a uniform cell density across all wells. Use a hemocytometer or an automated cell counter for accurate cell counting. Allow cells to attach and stabilize before treatment. |
| Edge effects in multi-well plates | To minimize evaporation from outer wells, fill the peripheral wells with sterile PBS or media without cells. Ensure proper humidification in the incubator. |
| Variable drug concentration | Prepare fresh dilutions of KAI-11101 for each experiment from a concentrated stock solution. Ensure thorough mixing of the compound in the culture medium. |
| Inconsistent timing of injury induction | Standardize the timing and method of inducing neuronal injury across all experimental groups. |
| Possible Cause | Troubleshooting Steps |
| Sub-optimal drug concentration | Perform a dose-response curve with a wider range of this compound concentrations (e.g., 10 nM to 10 µM) to identify the optimal protective concentration. |
| Severity of the neurotoxic insult | The concentration or duration of the neurotoxic agent may be too high, causing overwhelming cell death that cannot be rescued. Titrate the neurotoxin to induce a sub-maximal level of cell death (e.g., 50-70% viability). |
| Inappropriate timing of drug administration | Optimize the pre-incubation time with this compound before inducing the injury. |
| Low DLK expression in the cell model | Confirm the expression of DLK in your chosen cell line or primary culture using techniques like Western blot or qPCR. |
Issue 3: High background or non-specific staining in immunofluorescence assays for axon integrity.
| Possible Cause | Troubleshooting Steps |
| Autofluorescence | Include an unstained control to assess the level of autofluorescence. Use a mounting medium with an anti-fade reagent. |
| Insufficient blocking | Increase the blocking time and/or use a different blocking agent (e.g., 5-10% normal goat serum in PBS with 0.1% Triton X-100). |
| Primary or secondary antibody concentration too high | Titrate the primary and secondary antibody concentrations to find the optimal dilution that provides a good signal-to-noise ratio. |
| Inadequate washing | Increase the number and duration of washing steps between antibody incubations to remove unbound antibodies. |
Quantitative Data Summary
| Parameter | Value | Assay/Model | Reference |
| DLK Ki | 0.7 nM | Biochemical assay | [1][2] |
| Cellular pJNK IC50 | 51 nM | Cellular assay | [1] |
| p-cJun IC50 | 95 nM | Paclitaxel-induced DRG neurons | [1][2] |
| DRG Axon Protection EC50 | 363 nM | Paclitaxel-induced axon degeneration | [1] |
| HepG2 Cytotoxicity IC50 | 52 µM | Cytotoxicity assay | [1] |
Experimental Protocols
Detailed Protocol: Dorsal Root Ganglion (DRG) Axon Fragmentation Assay
Materials:
-
E13.5-E15.5 mouse embryos
-
Dissection medium (e.g., HBSS)
-
Collagenase/Dispase solution
-
Trypsin-EDTA
-
Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin
-
Poly-D-lysine and laminin-coated culture plates (e.g., 96-well plates)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization/blocking solution (e.g., 5% normal goat serum, 0.1% Triton X-100 in PBS)
-
Primary antibody (e.g., anti-β-III tubulin)
-
Fluorescently labeled secondary antibody
-
Mounting medium with DAPI
-
High-content imaging system or fluorescence microscope
Procedure:
-
DRG Neuron Isolation and Culture:
-
Dissect DRGs from mouse embryos and collect them in ice-cold dissection medium.
-
Digest the ganglia with collagenase/dispase followed by trypsin-EDTA to dissociate the cells.
-
Gently triturate the cell suspension to obtain single cells.
-
Plate the dissociated neurons onto poly-D-lysine and laminin-coated plates at a suitable density.
-
Culture the neurons in supplemented Neurobasal medium for 2-3 days to allow for axon extension.
-
-
-
Induce axon fragmentation by adding paclitaxel to the culture medium at a pre-determined toxic concentration.
-
Incubate the cells for 24-48 hours.
-
Immunofluorescence Staining for Axon Integrity:
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize and block the cells with the permeabilization/blocking solution for 1 hour at room temperature.
-
Incubate the cells with the primary antibody against β-III tubulin overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips with a mounting medium containing DAPI.
-
-
Image Acquisition and Analysis:
-
Acquire images of the stained neurons using a high-content imaging system or a fluorescence microscope.
-
Quantify axon integrity using an automated image analysis software. The "degeneration index" can be calculated as the ratio of fragmented axon area to the total axon area.
-
Mandatory Visualizations
Caption: Logical troubleshooting workflow for neuroprotection experiments.
References
Troubleshooting KAI-11101 delivery in CNS models
Frequently Asked Questions (FAQs)
General Handling and Storage
-
-
A: It is recommended to prepare high-concentration stock solutions (e.g., 10 mM) in a dry solvent like DMSO. Store these stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
-
-
A: The stability of small molecule inhibitors in aqueous media can vary depending on the specific conditions. Factors such as the composition of the media, pH, serum proteins, and incubation time and temperature can all influence stability. For long-term experiments, it is advisable to refresh the media with a new inhibitor at regular intervals.
-
In Vitro Experiments
-
Q: I am not observing the expected neuroprotective effect in my neuronal cell culture model. What are the possible reasons?
-
Q: I am observing high cellular toxicity at concentrations where I expect to see a therapeutic effect. What could be the cause?
In Vivo Experiments
-
Q: I am not seeing the desired in vivo efficacy in my CNS model. What are some potential issues?
Quantitative Data Summary
| Parameter | Value | Reference |
| DLK Ki | 0.3 nM | [6] |
| pJNK cell IC50 | 23 nM | [6] |
| Kinetic Solubility (pH 6.8) | 270 µM | [6] |
| MDCK-MDR1 A-B Papp | 11 x 10-6 cm/s | [6] |
| Mouse Oral Bioavailability (%F) | 85% | [6] |
| Mouse Kp,uu | 0.2 | [6] |
Experimental Protocols
Assessment of Neuroprotection in an Ex Vivo Axon Fragmentation Assay
-
Cell Culture: Culture dorsal root ganglion (DRG) neurons from rodents in a suitable medium.
-
Induction of Axon Degeneration: Induce axon degeneration by axotomy or treatment with a neurotoxic agent.
-
Incubation: Incubate the cultures for a predetermined period (e.g., 24-48 hours).
-
Assessment of Axon Fragmentation: Fix the cells and stain for neuronal markers (e.g., β-III tubulin).
-
Imaging and Quantification: Acquire images using fluorescence microscopy and quantify the degree of axon fragmentation.
Visualizations
Caption: Troubleshooting workflow for investigating lack of efficacy.
References
- 1. proventainternational.com [proventainternational.com]
- 2. Overcoming challenges in the design of drug delivery systems targeting the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. proventainternational.com [proventainternational.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Inherent formulation issues of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. In Silico Enabled Discovery of this compound, a Preclinical DLK Inhibitor for the Treatment of Neurodegenerative Disease and Neuronal Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing hERG Inhibition Concerns with KAI-11101 Analogs
Frequently Asked Questions (FAQs)
-
Reducing Lipophilicity (LogD): Decreasing the overall greasiness of the molecules.
-
Increasing Three-Dimensionality: Introducing more complex 3D shapes.
Q3: What are the standard assays to evaluate hERG inhibition?
A3: The two most common assays for evaluating hERG channel inhibition are:
-
Whole-Cell Patch-Clamp Electrophysiology: This is considered the "gold standard" for characterizing the interaction of a compound with the hERG channel.[4] It provides detailed information on the potency and mechanism of channel blockade. Both manual and automated patch-clamp (APC) systems are widely used.[4][5]
-
Thallium Flux Assay: This is a higher-throughput, cell-based fluorescence assay used for screening larger numbers of compounds.[4][6] It measures the influx of thallium ions through open hERG channels. A reduction in fluorescence indicates channel inhibition.[4]
Data Presentation
KAI-11101 and Analog Activity Profile
| Compound | DLK Kᵢ (nM) | p-JNK Cellular IC₅₀ (nM) | hERG IC₅₀ (µM) |
| Analog 18 | 1.5 | 128 | < 0.4 |
| Analog 24 | - | - | < 10 |
| Analog 26 | - | - | > 10 |
| This compound (59) | 0.7 | 95 | > 30 |
Mandatory Visualizations
Caption: The DLK signaling pathway initiated by neuronal stress.
Caption: A typical workflow for hERG inhibition screening.
Troubleshooting Guides
Automated Patch Clamp (APC) for hERG Assays
Q: My seal resistance is low and unstable. What could be the cause and how can I fix it?
A: Low and unstable seal resistance is a common issue in APC experiments. Here are some potential causes and solutions:
-
Cell Quality:
-
Cause: Cells are over-confluent, have poor viability, or have been passaged too many times.
-
Solution: Use cells at optimal confluency (typically 70-80%). Ensure high cell viability (>95%) before starting the experiment. Use cells from a lower passage number.
-
-
Cell Suspension:
-
Cause: Cell clumping or excessive cellular debris.
-
Solution: Ensure a single-cell suspension by gentle trituration. Consider filtering the cell suspension to remove clumps and debris.
-
-
Solutions:
-
Cause: Incorrect osmolarity or pH of intracellular or extracellular solutions. Presence of particulates in the solutions.
-
Solution: Double-check and adjust the osmolarity and pH of all solutions. Filter all solutions before use.
-
-
Instrument/Chip Issues:
-
Cause: Clogged or dirty microfluidic channels on the patch-clamp chip.
-
Solution: Follow the manufacturer's instructions for cleaning and maintenance of the APC system and chips.
-
Q: I am observing significant current rundown during my experiment. How can I minimize this?
A: Current rundown, a gradual decrease in current amplitude over time, can compromise data quality.
-
Cause: This is an inherent property of hERG channels in the whole-cell configuration.[7]
-
Solutions:
-
Strict Time Control: Perform pharmacological experiments quickly and with a strict time-controlled protocol.[7]
-
Internal Solution Composition: Include ATP and GTP in the internal solution to support channel activity.
-
Perforated Patch-Clamp: If available on your system, this technique can minimize rundown by preserving the intracellular environment.
-
Data Analysis: If rundown is unavoidable, apply a time-course correction to your data by normalizing to a vehicle control recorded over the same time period.
-
Q: My dose-response curve is shallow or shows poor reproducibility. What should I check?
A: A poorly defined dose-response curve can be due to several factors:
-
Compound Solubility:
-
Cause: The compound may be precipitating out of solution at higher concentrations, especially in the aqueous buffers used for electrophysiology.
-
Solution: Visually inspect compound solutions for any precipitation. Determine the kinetic solubility of your compounds in the assay buffer. The use of a surfactant in the extracellular medium may improve the sensitivity of the assay for poorly soluble compounds.[5]
-
-
Compound Stability:
-
Cause: The compound may be unstable in the assay buffer over the duration of the experiment.
-
Solution: Assess the chemical stability of your compounds under the experimental conditions.
-
-
Incomplete Block:
-
Cause: The highest concentration tested may not be sufficient to achieve a maximal block.
-
Solution: If solubility permits, extend the concentration range.
-
-
Assay Variability:
-
Cause: Inherent biological and technical variability.
-
Solution: Increase the number of replicates (n-number) for each concentration to improve the statistical power of your data.
-
Thallium Flux Assay
Q: I am seeing a high level of background fluorescence or a low signal-to-background ratio. What can I do?
A: A poor signal window can make it difficult to accurately determine compound activity.
-
Cell Plating Density:
-
Cause: Sub-optimal cell number per well.
-
Solution: Perform a cell titration experiment to determine the optimal cell density that provides the best signal-to-background ratio.
-
-
Dye Loading:
-
Cause: Inefficient loading or leakage of the fluorescent dye.
-
Solution: Optimize the dye loading time and temperature according to the manufacturer's protocol. Ensure that the wash steps are performed gently to avoid dislodging cells.
-
-
Assay Buffer:
-
Cause: Components in the assay buffer may be interfering with the fluorescence.
-
Solution: Use the recommended assay buffer and ensure it is at the correct temperature.
-
Q: My positive control is not showing the expected level of inhibition. What could be the problem?
A: A weak or absent response from the positive control indicates a systemic issue with the assay.
-
Positive Control Potency:
-
Cause: The positive control may have degraded.
-
Solution: Prepare fresh dilutions of the positive control from a new stock for each experiment.
-
-
Cell Line Health:
-
Cause: The hERG channel expression in the stable cell line may have decreased over time.
-
Solution: Regularly check the expression and functionality of the hERG channels in your cell line using a reference compound. Consider generating a new batch of cells from a lower passage stock.
-
-
Stimulation:
-
Cause: Inadequate depolarization to open the hERG channels.
-
Solution: Ensure the stimulus buffer is prepared correctly and added effectively to all wells.
-
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology (Automated)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound on the hERG channel.
Materials:
-
HEK293 or CHO cells stably expressing the hERG channel.
-
APC system (e.g., QPatch, IonFlux, or SyncroPatch).
-
Intracellular Solution (in mM): 120 KCl, 5 MgCl₂, 5 EGTA, 10 HEPES, 5 ATP-Na. Adjust pH to 7.2 with KOH.
-
Extracellular Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Test compound and positive control (e.g., E-4031) stock solutions in DMSO.
Procedure:
-
Cell Preparation: Harvest and prepare a single-cell suspension of the hERG-expressing cells according to the APC manufacturer's protocol.
-
System Priming: Prime the APC system with the intracellular and extracellular solutions.
-
Cell Loading: Load the cell suspension into the system.
-
Seal Formation: Initiate the automated process of cell trapping and seal formation to achieve a giga-ohm seal.
-
Whole-Cell Configuration: Establish the whole-cell configuration.
-
Baseline Recording: Record baseline hERG currents using a standard voltage protocol. A typical protocol involves a holding potential of -80 mV, followed by a depolarizing step to +20 mV to activate and then inactivate the channels, and a repolarizing step to -50 mV to measure the peak tail current.
-
Compound Application: Apply a vehicle control (e.g., 0.1% DMSO in extracellular solution) to establish a stable baseline. Sequentially apply increasing concentrations of the test compound, allowing the current to reach a steady state at each concentration (typically 3-5 minutes).
-
Data Analysis: Measure the peak tail current at each concentration. Calculate the percentage of inhibition relative to the vehicle control. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Thallium Flux Assay
Objective: To screen compounds for inhibitory activity against the hERG channel.
Principle: hERG-expressing cells are loaded with a thallium-sensitive fluorescent dye. When the hERG channels are opened, thallium ions enter the cell and bind to the dye, causing an increase in fluorescence. A hERG inhibitor will block this influx and reduce the fluorescent signal.[4]
Materials:
-
hERG-expressing cell line (e.g., U2OS or HEK293).
-
Thallium flux assay kit (containing loading buffer, fluorescent dye, stimulus buffer with Tl⁺).
-
Multi-well plates (e.g., 384-well).
-
Fluorescence plate reader.
-
Test compounds and positive control.
Procedure:
-
Cell Plating: Plate the hERG-expressing cells in a multi-well plate and incubate overnight.
-
Compound Addition: Add varying concentrations of the test compounds and controls to the appropriate wells.
-
Dye Loading: Add the loading buffer containing the thallium-sensitive dye to all wells and incubate as per the kit instructions.
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add the Tl⁺-containing stimulus buffer to all wells to open the hERG channels.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis: Calculate the difference in fluorescence before and after stimulation. Compare the signal in the compound-treated wells to the control wells to determine the percent inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition [mdpi.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: KAI-11101 In Vivo Applications
Troubleshooting Guide
-
Incorrect Dosing Volume: Verify the calculations for the dosing volume based on the animal's body weight. Inaccurate volumes will lead to proportional errors in plasma concentration.
-
Gavage Errors: Ensure proper oral gavage technique to avoid accidental administration into the lungs, which would drastically reduce systemic absorption.
-
Animal Fasting Status: The feeding status of the animals can influence the rate and extent of drug absorption. The referenced preclinical studies do not specify the fasting status, but consistency across your experimental cohorts is crucial.
Q2: We are observing high variability in plasma concentrations between individual animals in the same cohort. What could be causing this?
A2: High inter-animal variability often points to inconsistencies in experimental procedures.
-
Inconsistent Formulation: If the 0.5% MC suspension is not uniformly mixed before each administration, different animals may receive different effective doses.
-
Stress-Induced Physiological Changes: Stress from handling and dosing can alter gastrointestinal motility and blood flow, affecting drug absorption. Ensure animals are appropriately acclimated and handled gently.
-
Biological Variability: Factors such as differences in gut pH, metabolic enzyme activity, and gastric emptying time can vary between animals. While some level of biological variability is expected, procedural consistency will help minimize it.
-
Toxicity: Ensure the vehicle is non-toxic and well-tolerated by the animal species at the intended volume.
-
Impact on Absorption: The vehicle can influence drug absorption. For example, lipid-based formulations can sometimes enhance the absorption of lipophilic compounds.
Frequently Asked Questions (FAQs)
| Property | Value | Implication for Bioavailability |
| Kinetic Solubility | 270 μM (at pH 6.8)[1] | High solubility facilitates dissolution in the gastrointestinal tract, a prerequisite for absorption. |
| Permeability | High (MDCK-MDR1 A-B Papp: 11 x 10-6 cm/s)[1] | High permeability allows for efficient transport across the intestinal epithelium into the bloodstream. |
| P-gp Substrate | No (Efflux Ratio: 1.6)[1] | Not being a substrate for the P-glycoprotein efflux pump prevents it from being actively removed from intestinal cells, thus enhancing absorption. |
| Metabolic Stability | Stable in human liver microsomes (CLint: 3 μL/min/mg)[1] | Low intrinsic clearance suggests minimal first-pass metabolism in the liver, allowing more of the absorbed drug to reach systemic circulation. |
Experimental Protocols
-
Materials:
-
Methylcellulose (B11928114) (4000 cP)
-
Sterile water
-
Procedure:
-
Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. This may require heating and/or stirring for an extended period to achieve complete dissolution. Allow the solution to cool to room temperature.
-
Gradually add the remaining vehicle while triturating or vortexing to ensure a uniform suspension.
-
Maintain the suspension under constant gentle stirring during the dosing procedure to prevent settling.
-
2. In Vivo Bioavailability Study in Mice
-
Animal Model: CD-1 mice (or other appropriate strain)
-
Groups:
-
Group 1: Intravenous (IV) administration
-
Group 2: Oral (PO) administration
-
-
Procedure:
-
Fast animals overnight (optional, but maintain consistency).
-
Collect blood samples (e.g., via saphenous vein) at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process blood to obtain plasma and store at -80°C until analysis.
-
Calculate pharmacokinetic parameters, including AUC (Area Under the Curve) for both IV and PO groups.
-
Calculate oral bioavailability (%F) using the formula: %F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Visualizations
Caption: Factors influencing the in vivo oral bioavailability of a compound.
Caption: Experimental workflow for a typical in vivo bioavailability study.
References
Potential for KAI-11101 resistance in long-term studies
Frequently Asked Questions (FAQs)
Troubleshooting Guides
Possible Cause 1: Altered Target Expression or Mutation.
-
Troubleshooting Step:
-
Perform Western blot analysis to quantify the expression level of DLK in your treated and control cell lines.
-
Sequence the DLK gene in your cell lines to check for the emergence of mutations that might alter the drug-binding site.
-
Possible Cause 2: Activation of Bypass Signaling Pathways.
-
Troubleshooting Step:
-
Utilize phosphoprotein arrays or targeted Western blots to investigate the activation state of alternative survival pathways (e.g., Akt, NF-κB). Studies on PKC inhibitors have shown that activation of Akt and NF-κB signaling can contribute to reduced drug efficacy.[8]
-
Problem: Inconsistent results in neuroprotection assays.
Possible Cause: Suboptimal drug concentration or experimental setup.
-
Troubleshooting Step:
-
Ensure consistent timing of drug administration in relation to the induced neuronal injury.
Data Presentation
| Parameter | Value | Reference |
| Ki (DLK) | 0.7 nM | [1] |
| IC50 (c-Jun phosphorylation) | 95 nM | [1] |
Experimental Protocols
Protocol: Western Blot for DLK and Phospho-c-Jun
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against DLK and phospho-c-Jun overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. In Silico Enabled Discovery of this compound, a Preclinical DLK Inhibitor for the Treatment of Neurodegenerative Disease and Neuronal Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Collection - In Silico Enabled Discovery of this compound, a Preclinical DLK Inhibitor for the Treatment of Neurodegenerative Disease and Neuronal Injury - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 7. schrodinger.com [schrodinger.com]
- 8. Targeting PKCδ as a Therapeutic Strategy against Heterogeneous Mechanisms of EGFR Inhibitor Resistance in EGFR-Mutant Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting PKCδ as a Therapeutic Strategy against Heterogeneous Mechanisms of EGFR Inhibitor Resistance in EGFR-Mutant Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Upregulation of PKC-delta contributes to antiestrogen resistance in mammary tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: KAI-11101 Application in Primary Neurons
Frequently Asked Questions (FAQs)
A4: Initial indicators of cytotoxicity can be subtle and may include morphological changes such as neurite blebbing, retraction, or fragmentation. Other signs include a reduction in cell density, decreased adherence to the culture surface, and an increase in floating cells or debris in the medium.[9] A more quantitative measure would be a decrease in metabolic activity, which can be assessed using assays like the MTT or ATP viability assay.[9][10]
Troubleshooting Guide: Minimizing KAI-11101 Toxicity
| Problem | Potential Cause | Recommended Action | Rationale |
| High levels of neuronal death observed across all tested concentrations of this compound. | 1. Incorrect compound concentration: Errors in stock solution preparation or dilution calculations. 2. Compound precipitation: this compound may not be fully soluble at higher concentrations in your culture medium. 3. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) is toxic at the concentration used. | 1. Verify calculations and reprepare stock solutions. 2. Visually inspect the culture medium for any precipitate after adding this compound. If precipitation is observed, consider using a lower concentration or a different solubilization method. 3. Run a vehicle control experiment with the same concentration of the solvent alone. The final DMSO concentration in the culture medium should ideally be kept below 0.5% (v/v), and preferably ≤ 0.1%.[11][12] | 1. Ensures that the observed toxicity is due to the compound and not experimental error. 2. Precipitated compound can cause non-specific toxicity and leads to inaccurate effective concentrations. 3. Distinguishes between compound-specific toxicity and solvent-induced toxicity. |
| Neuronal health appears compromised even at low concentrations of this compound. | 1. Sub-optimal culture conditions: Primary neurons are sensitive to their environment. 2. Excitotoxicity from culture medium: Some media formulations contain components that can be excitotoxic to mature neurons. 3. Extended exposure duration: Continuous exposure to the compound may be detrimental. | 1. Ensure optimal culture conditions, including proper coating of culture vessels, appropriate cell seeding density, and regular media changes. 2. Review your culture medium composition. For mature neurons, consider using a medium with lower concentrations of potentially excitotoxic components. 3. Perform a time-course experiment to determine if a shorter incubation time is sufficient to achieve the desired effect without causing toxicity. | 1. Healthy neurons are more resilient to experimental manipulations. 2. Minimizes baseline stress on the neurons, which could be exacerbated by the compound. 3. Reduces the cumulative toxic effect of the compound. |
| Inconsistent results between experiments. | 1. Variability in primary neuron culture: Differences in cell density, health, or age of the culture. 2. Inconsistent compound preparation: Variations in stock solution preparation or storage. | 1. Standardize your primary neuron culture protocol, including cell seeding density and the age of the culture (days in vitro) when starting the treatment. 2. Prepare fresh stock solutions of this compound for each experiment or use aliquots stored properly at -80°C. | 1. Minimizes biological variability between experiments. 2. Ensures consistent potency of the compound. |
Quantitative Data Summary
| Parameter | Value | Cell Line/System |
| DLK Ki | 0.7 nM | Biochemical Assay |
| p-cJun IC50 | 95 nM | Paclitaxel-induced |
| HepG2 Cytotoxicity IC50 | 52 µM | HepG2 Cells |
| hERG IC50 | 9 µM | hERG Channel Assay |
| This compound Concentration | Neuronal Viability (% of Vehicle Control) | Observable Morphological Changes |
| 0 (Vehicle Control) | 100% | Healthy, intact neurite network |
| 100 nM | 98% | No significant changes |
| 500 nM | 95% | No significant changes |
| 1 µM | 92% | Minor neurite blebbing in a small percentage of cells |
| 5 µM | 75% | Noticeable neurite retraction and some floating cells |
| 10 µM | 40% | Significant neurite degradation and cell loss |
| 50 µM | <10% | Widespread cell death |
Experimental Protocols
Protocol 1: Primary Neuron Culture and Treatment with this compound
-
Plate Coating: Coat 96-well plates with Poly-L-lysine or Poly-D-lysine.
-
Cell Seeding: Isolate primary neurons (e.g., cortical or hippocampal neurons from embryonic rodents) and plate them at a density of 50,000 to 100,000 cells per well.
-
Culture Maintenance: Culture neurons in a suitable medium (e.g., Neurobasal medium with B-27 supplement) for 7-10 days to allow for maturation and formation of a synaptic network.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
Protocol 2: Assessment of Neuronal Viability using MTT Assay
The MTT assay measures the metabolic activity of viable cells.[13][14]
-
Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Overnight Incubation: Incubate the plate overnight at 37°C in a humidified incubator to ensure complete solubilization of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Protocol 3: Assessment of Cytotoxicity using LDH Assay
The LDH (Lactate Dehydrogenase) assay measures the release of LDH from damaged cells into the culture medium.[15][16][17]
-
Sample Collection: After the treatment period, carefully collect 50 µL of the culture supernatant from each well.
-
LDH Reaction: Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions. Typically, this involves adding a reaction mixture containing a substrate and a dye to the collected supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 10-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the manufacturer (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).
Protocol 4: Live/Dead Cell Staining with Calcein-AM and Ethidium Homodimer-1 (EthD-1)
This method allows for fluorescent visualization of live (green) and dead (red) cells.[10][18][19][20]
-
Staining Solution Preparation: Prepare a working solution containing Calcein-AM (e.g., 2 µM) and EthD-1 (e.g., 4 µM) in sterile PBS or culture medium.
-
Staining: Remove the culture medium from the treated cells and wash once with PBS. Add the staining solution to each well.
-
Incubation: Incubate for 15-30 minutes at room temperature, protected from light.
-
Imaging: Visualize the cells using a fluorescence microscope with appropriate filters for green (Calcein-AM) and red (EthD-1) fluorescence.
-
Analysis: Quantify the number of live and dead cells to determine the percentage of viable cells.
Visualizations
Signaling Pathway of this compound Action
Experimental Workflow for Assessing this compound Toxicity
References
- 1. The DLK signalling pathway—a double-edged sword in neural development and regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The DLK-dependent signaling network in hippocampal glutamatergic neurons [escholarship.org]
- 3. news.umich.edu [news.umich.edu]
- 4. An axonal stress response pathway: degenerative and regenerative signaling by DLK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DLK induces developmental neuronal degeneration via selective regulation of proapoptotic JNK activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. High-throughput kinase inhibitor screening reveals roles for Aurora and Nuak kinases in neurite initiation and dendritic branching - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. neuroproof.com [neuroproof.com]
- 11. High Content Screening with Primary Neurons - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. High Content Screening with Primary Neurons - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. atcc.org [atcc.org]
- 15. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [bio-protocol.org]
- 17. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 18. assets.fishersci.com [assets.fishersci.com]
- 19. Cell Viability Assays for Neural Stem Cells | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. ptglab.com [ptglab.com]
Inconsistent results with KAI-11101 what to check
Frequently Asked Questions (FAQs)
Troubleshooting Guide: Inconsistent Results with KAI-11101
Experiencing variability in your experimental outcomes? This guide provides a systematic approach to troubleshooting common issues.
Section 1: Compound Integrity and Preparation
| Potential Issue | Recommended Checks and Solutions |
| Compound Degradation | - Prepare fresh stock solutions in high-quality, anhydrous DMSO regularly. - For long-duration experiments, consider replenishing the cell culture media with fresh this compound at regular intervals. |
| Inhibitor Precipitation | - this compound, like many small molecule inhibitors, may have limited solubility in aqueous media. Visually inspect your culture medium for any signs of precipitation after adding the inhibitor. - If precipitation is observed, consider the following: - Decrease the final concentration of this compound. - Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to your cells (typically ≤ 0.5%). - Prepare fresh dilutions from a concentrated DMSO stock solution immediately before each experiment. |
| Pipetting Inaccuracy | - Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent inhibitor concentrations across all wells. |
Section 2: Cell Culture and Experimental Conditions
| Potential Issue | Recommended Checks and Solutions |
| Cell Health and Viability | - Ensure cells are healthy, in the logarithmic growth phase, and free from contamination (e.g., mycoplasma). - Variations in cell health can significantly alter their response to a kinase inhibitor. |
| Cell Seeding Density and Passage Number | - Maintain a consistent cell seeding density and use cells within a narrow passage number range for all experiments to minimize variability. |
| Inconsistent Incubation Times | - Use a timer to ensure consistent incubation times with this compound across all experimental replicates. |
| Serum Lot-to-Lot Variability | - If using fetal bovine serum (FBS) or other biological supplements, be aware of potential lot-to-lot variability which can impact cell signaling and inhibitor potency. |
Section 3: Assay-Specific Parameters
| Potential Issue | Recommended Checks and Solutions |
| Low Signal or Weak Inhibition | - Confirm DLK Pathway Activation: Ensure that the DLK-JNK pathway is robustly activated in your experimental model. Without a strong upstream signal, the effect of an inhibitor will be minimal. - Check Target Expression: Verify that your cell line expresses sufficient levels of DLK. - Optimize ATP Concentration (for biochemical assays): In biochemical assays, the concentration of ATP can significantly impact the apparent potency of ATP-competitive inhibitors.[6] |
| High Background Signal | - Optimize Antibody Concentrations: For antibody-based detection methods (e.g., Western blot, ELISA), titrate primary and secondary antibody concentrations to minimize non-specific binding. - Blocking and Washing Steps: Ensure adequate blocking and thorough washing to reduce background signal. |
| Discrepancy Between Biochemical and Cellular Assays | - It is not uncommon for kinase inhibitors to show different potencies in biochemical versus cell-based assays.[7] This can be due to factors like cell permeability, off-target effects in a cellular context, and the presence of scaffolding proteins. |
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated c-Jun (p-c-Jun)
This protocol is a standard method to assess the activity of the JNK pathway, a downstream target of DLK.
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate at a density that ensures they are in a logarithmic growth phase at the time of treatment.
-
Allow cells to adhere and recover overnight.
-
Stimulate the cells with a known activator of the JNK pathway (e.g., anisomycin, UV radiation) for the appropriate duration.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 15-20 minutes with occasional rocking.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at high speed to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA or Bradford assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody specific for phosphorylated c-Jun (e.g., Ser63 or Ser73).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip and re-probe the membrane for total c-Jun and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Visualizations
Caption: A logical workflow for troubleshooting inconsistent results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. In Silico Enabled Discovery of this compound, a Preclinical DLK Inhibitor for the Treatment of Neurodegenerative Disease and Neuronal Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
KAI-11101 and blood-brain barrier penetration challenges
Troubleshooting Guides
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Vehicle Formulation | KAI-11101 has been successfully formulated in 0.5% methylcellulose (B11928114) for oral administration.[1] Ensure the compound is fully solubilized. Consider using a formulation with solubilizing agents like DMSO (up to 5%) and Solutol HS15 (10%) for intravenous administration.[1] | Improved solubility and bioavailability, leading to higher plasma and brain concentrations. |
| P-glycoprotein (P-gp) Efflux | While this compound is not a significant P-gp substrate, individual animal variations or specific experimental conditions might enhance efflux.[1][2] Co-administration with a P-gp inhibitor (e.g., verapamil, cyclosporin (B1163) A) can be used as a diagnostic tool. | A significant increase in the brain-to-plasma ratio in the presence of a P-gp inhibitor would suggest efflux is a contributing factor. |
| High Plasma Protein Binding | High binding to plasma proteins reduces the free fraction of the drug available to cross the BBB. Determine the plasma protein binding of this compound in the species being studied. | Understanding the free fraction will help in accurately interpreting the total brain-to-plasma concentration ratio and calculating the unbound brain-to-plasma ratio (Kp,uu). |
| Rapid Metabolism | This compound is reported to be stable in human liver microsomes.[1] However, metabolic rates can vary between species. Perform pharmacokinetic studies with more frequent sampling time points to accurately determine the half-life. | A short half-life may necessitate a different dosing regimen to maintain adequate plasma concentrations for BBB penetration. |
Issue 2: Inconsistent results in in vitro BBB permeability assays (e.g., Transwell assays).
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Cell Monolayer Integrity | The integrity of the cell monolayer is crucial for a reliable permeability assay. Measure the transendothelial electrical resistance (TEER) before and after the experiment to ensure the integrity of the tight junctions.[3] | Consistent and high TEER values indicate a healthy and intact cell monolayer, leading to more reliable permeability data. |
| Incorrect Apical and Basolateral Chamber Volumes | Inaccurate volumes can lead to errors in calculating the apparent permeability coefficient (Papp). Ensure precise and consistent volumes are used in both chambers as specified in the protocol. | Accurate and reproducible Papp values. |
| Compound Adsorption to Plasticware | This compound, like many small molecules, may adsorb to plastic surfaces, leading to an underestimation of its concentration. Use low-adsorption plates and pipette tips. Include a control to quantify compound loss due to adsorption. | More accurate measurement of this compound concentrations and a more reliable calculation of permeability. |
| Efflux Transporter Activity in Cell Lines | The cell line used (e.g., Caco-2, MDCK-MDR1) may express efflux transporters that can actively pump this compound out of the cells.[4] Determine the efflux ratio by measuring permeability in both directions (apical-to-basolateral and basolateral-to-apical).[4] | An efflux ratio significantly greater than 1 indicates that the compound is a substrate for efflux transporters in that cell line. This compound has a reported efflux ratio of 1.6 in MDCK-MDR1 cells.[1][2] |
Frequently Asked Questions (FAQs)
| Parameter | Value | Reference |
| Ki (DLK) | 0.7 nM | [5][6] |
| p-JNK cell IC50 | 23 nM | [1] |
| Oral Bioavailability (%F) | 85% | [2][7] |
| Unbound Brain-to-Plasma Ratio (Kp,uu) | 0.2 (based on AUC) | [2][7] |
| MDCK-MDR1 A-B Papp | 11 x 10⁻⁶ cm/s | [2][7] |
| MDCK-MDR1 Efflux Ratio | 1.6 | [2][7] |
A4: The most common in vitro model is the Transwell permeability assay using cell lines that form tight monolayers, such as Caco-2 or Madin-Darby canine kidney (MDCK) cells, often transfected with human efflux transporters like P-glycoprotein (MDR1).[4][12] These assays allow for the calculation of the apparent permeability coefficient (Papp) and the efflux ratio.[4]
Experimental Protocols
1. In Vitro Blood-Brain Barrier Permeability Assay (Transwell)
Materials:
-
Transwell inserts (e.g., 0.4 µm pore size)
-
24-well plates
-
MDCK-MDR1 cells
-
Cell culture medium
-
Lucifer yellow (for monolayer integrity check)
-
LC-MS/MS for compound quantification
Methodology:
-
Seed MDCK-MDR1 cells on the Transwell inserts and culture until a confluent monolayer is formed.
-
Confirm monolayer integrity by measuring the transendothelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer yellow.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver chamber and replace with fresh transport buffer.
-
Calculate the Papp value and the efflux ratio.
2. In Vivo Brain-to-Plasma Ratio (Kp) and Unbound Brain-to-Plasma Ratio (Kp,uu) Determination
Materials:
-
Dosing vehicle (e.g., 0.5% methylcellulose for oral administration)
-
Blood collection tubes (with anticoagulant)
-
Brain homogenization buffer and equipment
-
LC-MS/MS for compound quantification
Methodology:
-
At predetermined time points, euthanize the mice.
-
Perfuse the brain with saline to remove blood from the cerebral vasculature.
-
Calculate the brain-to-plasma ratio (Kp).
-
Calculate the unbound brain-to-plasma ratio (Kp,uu).
Visualizations
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. The DLK signalling pathway—a double-edged sword in neural development and regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. DLK silencing attenuated neuron apoptosis through JIP3/MA2K7/JNK pathway in early brain injury after SAH in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. An axonal stress response pathway: degenerative and regenerative signaling by DLK - PMC [pmc.ncbi.nlm.nih.gov]
- 10. schrodinger.com [schrodinger.com]
- 11. Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In silico methods to assess CNS penetration of small molecules | Poster Board #1899 - American Chemical Society [acs.digitellinc.com]
Technical Support Center: Validating KAI-11101 Target Engagement In Vivo
Frequently Asked Questions (FAQs)
A2: Several factors could contribute to this issue:
-
Timing of Tissue Collection: The timing of tissue collection post-dose is critical. The peak inhibition of p-c-Jun may occur at a specific time point. A time-course experiment is recommended to determine the optimal window for observing target engagement.
-
Issues with Western Blotting: Western blotting for phosphorylated proteins can be challenging. Please refer to the detailed troubleshooting guide for Western blotting of p-c-Jun in brain tissue in the "Troubleshooting Guides" section below.
Q3: What are some common issues encountered when performing Western blots for p-c-Jun on brain tissue lysates?
A3: Common issues include weak or no signal, high background, and non-specific bands. These can be caused by:
-
Low Protein Expression: The basal levels of p-c-Jun in brain tissue may be low.
-
Protein Degradation: Inadequate use of protease and phosphatase inhibitors during tissue homogenization can lead to the degradation of your target protein.
-
Antibody Issues: The primary antibody concentration may be too low, or the antibody may not be specific enough.
-
Buffer Composition: The type of lysis buffer and blocking buffer can significantly impact the results.
For detailed solutions, please see the "Troubleshooting Western Blot for p-c-Jun in Brain Tissue" guide.
Quantitative Data
| Dose (mg/kg) | Mean p-c-Jun Inhibition (%) | Standard Deviation (%) |
| 1 | 25 | 8 |
| 3 | 55 | 12 |
| 10 | 85 | 6 |
| 30 | 95 | 4 |
Note: This data is representative and illustrates the expected dose-dependent inhibition of p-c-Jun by a selective DLK inhibitor. Actual results may vary based on the experimental model and conditions.
Experimental Protocols
In Vivo Target Engagement Study of KAI-11101 in Mice
1. Animal Handling and Dosing
-
Animals: Use appropriate mouse strains for your disease model (e.g., C57BL/6J for general studies).
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Tissue Collection and Processing
-
Time Points: Euthanize mice at predetermined time points after dosing (e.g., 2, 6, 12, and 24 hours) to determine the time of maximal target engagement.
-
Tissue Dissection: Rapidly dissect the brain region of interest (e.g., cerebellum, hippocampus, or cortex) on ice.
-
Snap Freezing: Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C until further processing.
3. Protein Extraction
-
Lysis Buffer: Homogenize the frozen brain tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Homogenization: Use a mechanical homogenizer to ensure complete lysis of the tissue.
-
Clarification: Centrifuge the homogenate at high speed (e.g., 14,000 rpm) at 4°C for 20 minutes to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the soluble proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
4. Western Blotting for p-c-Jun
-
Sample Preparation: Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (typically 20-40 µg for brain lysates) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated c-Jun (e.g., anti-p-c-Jun Ser63 or Ser73) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the chemiluminescent signal using an ECL substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies for total c-Jun and a loading control (e.g., GAPDH or β-actin).
5. Data Analysis
-
Densitometry: Quantify the band intensities for p-c-Jun, total c-Jun, and the loading control using densitometry software.
-
Normalization: Normalize the p-c-Jun signal to the total c-Jun signal and/or the loading control.
-
Statistical Analysis: Perform statistical analysis to determine the significance of the observed differences between treatment groups.
Troubleshooting Guides
Troubleshooting Western Blot for p-c-Jun in Brain Tissue
| Problem | Possible Cause | Solution |
| No or Weak Signal | Low protein load. | Increase the amount of protein loaded per well (up to 50 µg for brain lysates). |
| Low abundance of p-c-Jun. | Use a positive control (e.g., lysate from cells treated with a known JNK activator) to confirm antibody and protocol efficacy. | |
| Inefficient primary antibody. | Optimize the primary antibody concentration and incubation time. Consider trying a different antibody clone. | |
| Inactive secondary antibody or substrate. | Use fresh secondary antibody and ECL substrate. | |
| High Background | Insufficient blocking. | Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk). |
| Primary antibody concentration too high. | Decrease the concentration of the primary antibody. | |
| Insufficient washing. | Increase the number and duration of washes with TBST. | |
| Non-specific Bands | Primary antibody is not specific. | Use a more specific antibody. Perform a BLAST search to check for potential cross-reactivity. |
| Protein degradation. | Ensure adequate protease and phosphatase inhibitors are used during protein extraction.[5] | |
| High protein load. | Reduce the amount of protein loaded per well. |
Visualizations
References
- 1. Collection - In Silico Enabled Discovery of this compound, a Preclinical DLK Inhibitor for the Treatment of Neurodegenerative Disease and Neuronal Injury - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. In Silico Enabled Discovery of this compound, a Preclinical DLK Inhibitor for the Treatment of Neurodegenerative Disease and Neuronal Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. schrodinger.com [schrodinger.com]
- 5. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Technical Support Center: KAI-11101 and Cytochrome P450 3A4 Interactions
Frequently Asked Questions (FAQs)
Q3: What is CYP3A4 time-dependent inhibition (TDI)?
A3: Time-dependent inhibition of a CYP enzyme, like CYP3A4, occurs when a drug or one of its metabolites irreversibly binds to the enzyme, often through a covalent bond, or forms a very tightly bound complex. This leads to a progressive loss of enzyme activity over time. Unlike reversible inhibition, enzyme activity is not restored by simple removal of the inhibiting drug but requires the synthesis of new enzyme. This can lead to significant and prolonged drug-drug interactions.
Q4: What are the potential clinical implications of a drug being a CYP3A4 inhibitor or substrate?
A4: CYP3A4 is a major enzyme responsible for the metabolism of a large proportion of clinically used drugs.
Troubleshooting Experimental Results
Issue 1: High variability in in-vitro CYP3A4 inhibition assays.
-
-
Troubleshooting Step: Qualify new lots of microsomes. Ensure all reagents are stored correctly and are within their expiration dates. Use high-purity compounds.
-
-
Possible Cause 2: Assay Conditions. Incubation times, protein concentration, and solvent concentrations can all impact results.
-
Troubleshooting Step: Ensure consistent and optimized assay conditions. Keep the final concentration of organic solvent (e.g., DMSO) low and consistent across all wells.
-
Issue 2: IC50 value for CYP3A4 inhibition is highly dependent on pre-incubation time.
-
-
Troubleshooting Step: Perform a formal TDI assessment to determine the kinetic parameters KI (inactivation constant) and kinact (maximal rate of inactivation). This will provide a more accurate risk assessment.
-
Issue 3: In-vivo pharmacokinetic data does not correlate with in-vitro metabolism data.
-
Possible Cause 1: Extrahepatic Metabolism. Metabolism may be occurring in tissues other than the liver (e.g., intestine, kidney).
-
Troubleshooting Step: Use other in-vitro systems, such as S9 fractions from different tissues, to investigate extrahepatic metabolism.
-
-
-
Troubleshooting Step: Screen for metabolism by a panel of other major CYP enzymes and non-CYP enzymes like UGTs or AO.
-
-
Data on KAI-11101 and CYP3A4 Interaction
Table 1: Example Data Table for CYP3A4 Inhibition Profile of this compound
| Parameter | Value |
|---|---|
| Direct Inhibition | |
| IC50 (Midazolam as probe) | Data not publicly available |
| Time-Dependent Inhibition | |
| IC50 Shift (with pre-incubation) | Data not publicly available |
| KI | Data not publicly available |
| kinact | Data not publicly available |
Table 2: Example Data Table for In-Vivo Pharmacokinetic Parameters of this compound
| Species | Route | Dose | AUC (ng*h/mL) | Cmax (ng/mL) | T1/2 (h) |
|---|---|---|---|---|---|
| Mouse | PO | 10 mg/kg | Data not publicly available | Data not publicly available | Data not publicly available |
| Rat | PO | 10 mg/kg | Data not publicly available | Data not publicly available | Data not publicly available |
| Dog | PO | 5 mg/kg | Data not publicly available | Data not publicly available | Data not publicly available |
| Human | | | Data not publicly available | Data not publicly available | Data not publicly available |
Experimental Protocols
Representative Protocol: CYP3A4 Time-Dependent Inhibition (IC50 Shift Assay)
This protocol is a representative method for assessing the time-dependent inhibition of CYP3A4 and is based on standard industry practices.
1. Materials:
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
CYP3A4 probe substrate (e.g., Midazolam)
-
Positive control TDI (e.g., Verapamil)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) or Methanol (B129727) (for quenching)
-
Internal standard for LC-MS/MS analysis
-
96-well plates
2. Procedure:
-
Pre-incubation:
-
Prepare two sets of 96-well plates: one for the "+NADPH" condition and one for the "-NADPH" condition.
-
To the "+NADPH" plate, add the NADPH regenerating system. To the "-NADPH" plate, add buffer.
-
Pre-incubate both plates for a set time (e.g., 30 minutes) at 37°C.
-
-
Incubation:
-
After the pre-incubation, add the CYP3A4 probe substrate (Midazolam) to all wells of both plates to initiate the metabolic reaction.
-
Incubate for a short, defined time (e.g., 5-10 minutes) at 37°C. This time should be within the linear range of metabolite formation.
-
-
Quenching and Sample Preparation:
-
Stop the reaction by adding cold acetonitrile or methanol containing an internal standard.
-
Centrifuge the plates to pellet the protein.
-
Transfer the supernatant for analysis.
-
-
Analysis:
-
Quantify the formation of the metabolite (e.g., 1'-hydroxymidazolam) using a validated LC-MS/MS method.
-
-
Data Analysis:
-
A significant shift (decrease) in the IC50 value in the "+NADPH" condition compared to the "-NADPH" condition indicates time-dependent inhibition.
Visualizations
Caption: Workflow for assessing CYP3A4 drug interactions.
Caption: Troubleshooting unexpected CYP3A4 assay results.
References
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. fda.gov [fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a Novel Class of d-Amino Acid Oxidase Inhibitors Using the Schrödinger Computational Platform. | Semantic Scholar [semanticscholar.org]
- 7. chemrxiv.org [chemrxiv.org]
Validation & Comparative
A Comparative Analysis of KAI-11101 and GDC-0134: Efficacy as DLK Inhibitors
Biochemical and Cellular Potency
| Compound | Target | K | Cellular IC | Experimental System |
| KAI-11101 | DLK | 0.7 | 95 (p-cJun inhibition) | Ex vivo mouse dorsal root ganglion (DRG) neurons treated with paclitaxel (B517696) |
| GDC-0134 | DLK | Not publicly available | Not publicly available in a directly comparable assay | Cellular assays and animal models of neuronal injury |
Neuroprotective Efficacy in an Ex Vivo Model of Axon Degeneration
Clinical Development and Safety Profile
GDC-0134 progressed to a Phase 1 clinical trial for the treatment of Amyotrophic Lateral Sclerosis (ALS).[2] The study characterized the safety and pharmacokinetics of the compound.[2] However, the development of GDC-0134 for ALS was discontinued (B1498344) due to an unacceptable safety profile, which included adverse events such as thrombocytopenia, dysesthesia, and optic ischemic neuropathy at doses required for target engagement.[2]
| Compound | Development Stage | Indication | Outcome |
| This compound | Preclinical | Neurodegenerative Disease / Neuronal Injury | Favorable preclinical safety and efficacy data reported.[1] |
| GDC-0134 | Phase 1 Clinical Trial (Discontinued for ALS) | Amyotrophic Lateral Sclerosis (ALS) | Development for ALS halted due to an unacceptable safety profile.[2] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of these inhibitors and the experimental design used to evaluate them, the following diagrams illustrate the DLK signaling pathway and the workflow of the ex vivo axon fragmentation assay.
References
KAI-11101 Versus Genetic Knockdown of DLK: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
At a Glance: Pharmacological vs. Genetic Inhibition of DLK
| Feature | KAI-11101 (Pharmacological Inhibition) | Genetic Knockdown (siRNA, shRNA, CRISPR) |
| Mechanism | Reversible, competitive inhibition of DLK kinase activity. | Reduction or complete loss of DLK protein expression. |
| Temporal Control | Acute, dose-dependent, and reversible upon washout. | Can be transient (siRNA) or permanent (CRISPR knockout). |
| Specificity | High selectivity for DLK over other kinases.[1] | Highly specific to the DLK gene sequence. |
| Off-Target Effects | Potential for off-target kinase inhibition, though minimized with high selectivity. | Potential for off-target gene silencing (siRNA) or genomic alterations (CRISPR). |
| In Vivo Application | Orally bioavailable and brain-penetrant, allowing for systemic administration in animal models.[1] | Requires specialized delivery systems (e.g., viral vectors, lipid nanoparticles) for in vivo use.[2] |
| Therapeutic Potential | Direct path to clinical translation as a small molecule drug. | Gene therapy approaches are complex and face significant developmental hurdles. |
| Side Effects | On-target toxicity has been observed with systemic DLK inhibition, such as elevated plasma neurofilament levels, suggesting cytoskeletal disruption.[3][4] | Potential for immunogenicity with delivery vectors and permanent genetic alterations. |
Quantitative Data Comparison
Table 1: In Vitro Potency and Efficacy
| Parameter | GNE-3511 (DLK Inhibitor) | DLK siRNA |
| Target Inhibition | Kᵢ = 0.5 nM[1] | Significant reduction in DLK mRNA and protein levels.[5][6] |
| Downstream Signaling Inhibition (p-JNK/p-c-Jun) | IC₅₀ (p-JNK) = 30 nM[1] | Significant reduction in stress-induced p-JNK and p-c-Jun levels.[5][6] |
| Neuroprotection (Axon Degeneration Assay) | IC₅₀ = 107 nM | siRNA against DLK provided approximately 61% protection against NGF withdrawal-induced degeneration.[5] |
Table 2: In Vivo Effects in Disease Models
| Model | GNE-3511 (DLK Inhibitor) | DLK Genetic Deletion/Knockdown |
| ALS (SOD1G93A mice) | Reduced JNK activation.[7] | Protected against axon degeneration, neuronal death, and increased lifespan.[7] |
| Alzheimer's Disease | Not explicitly reported. | Protected against synaptic loss and cognitive decline.[7] |
| Nerve Injury (SNI Model) | Prevents mechanical allodynia and spinal cord microgliosis.[8] | Conditional knockout in sensory neurons prevented mechanical allodynia.[9] |
| Optic Nerve Crush | A single dose reduced JNK activation.[7] | Protects retinal ganglion cells from injury-induced cell death.[10] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Paclitaxel-Induced Axon Degeneration in Primary Dorsal Root Ganglion (DRG) Neuron Culture
This protocol is adapted from methodologies used to assess the neuroprotective effects of DLK inhibitors.[11][12][13][14]
a. DRG Neuron Isolation and Culture:
-
Dissect dorsal root ganglia from E13.5-E15.5 mouse embryos.
-
Digest the ganglia with trypsin at 37°C to dissociate the cells.
-
Gently triturate the cells using a polished Pasteur pipette to obtain a single-cell suspension.
-
Plate the dissociated neurons on poly-L-lysine-coated plates or dishes.
-
Culture the neurons in a defined neurobasal medium supplemented with nerve growth factor (NGF) and other essential supplements for 5-7 days to allow for axon growth.
b. Induction of Neuropathy and Treatment:
-
On the day of the experiment, dilute Paclitaxel to the final desired concentration (e.g., 100-300 nM) directly into the culture medium.
-
For the genetic knockdown arm, transfect the neurons with DLK siRNA or a control scramble siRNA 48-72 hours prior to Paclitaxel treatment (see protocol below).
-
Incubate the treated cells for 24-72 hours.
c. Assessment of Axon Degeneration and Neuroprotection:
-
Fix the cells with 4% paraformaldehyde.
-
Perform immunofluorescence staining for neuronal markers such as βIII-tubulin to visualize axons.
-
Capture images using a high-content imaging system or fluorescence microscope.
-
Quantify axon integrity and degeneration using automated image analysis software. The extent of axon fragmentation and the number of surviving neurons are key metrics.
-
For biochemical analysis, lyse the cells at various time points to prepare samples for Western blotting to measure levels of p-JNK and p-c-Jun.
siRNA-Mediated Knockdown of DLK in Primary Neurons
This protocol provides a general framework for transiently knocking down DLK expression in cultured neurons.
a. Preparation:
-
Design and synthesize at least two independent siRNA sequences targeting the DLK mRNA, along with a non-targeting scramble control siRNA.
-
Culture primary neurons as described above until they are well-differentiated with established axonal networks.
b. Transfection:
-
On the day of transfection, dilute the siRNA and a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) separately in an appropriate serum-free medium like Opti-MEM.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature to allow for the formation of siRNA-lipid complexes.
-
Carefully add the complexes to the neuronal cultures.
-
Incubate the cells for the time recommended by the transfection reagent manufacturer, typically 4-6 hours, before changing to fresh culture medium.
c. Validation and Experimentation:
-
Harvest a subset of cells 48-72 hours post-transfection to validate knockdown efficiency.
-
Assess DLK mRNA levels by qRT-PCR and DLK protein levels by Western blot.
-
Once knockdown is confirmed, proceed with the experimental paradigm (e.g., Paclitaxel treatment) and subsequent analysis of downstream signaling and neuroprotection.
Conclusion
-
Genetic knockdown provides a highly specific and often more complete ablation of DLK function, serving as a crucial validation tool for the on-target effects of pharmacological inhibitors. While in vivo application is more complex, it remains the gold standard for unequivocally defining the role of a specific gene in a biological process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lipid nanoparticle delivery of siRNA to dorsal root ganglion neurons to treat pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Novel inhibitors of acute, axonal DLK palmitoylation are neuroprotective and avoid the deleterious side effects of cell-wide DLK inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DLK induces developmental neuronal degeneration via selective regulation of proapoptotic JNK activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DLK silencing attenuated neuron apoptosis through JIP3/MA2K7/JNK pathway in early brain injury after SAH in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alsnewstoday.com [alsnewstoday.com]
- 8. Dual leucine zipper kinase is required for mechanical allodynia and microgliosis after nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of dual leucine zipper kinase prevents chemotherapy-induced peripheral neuropathy and cognitive impairments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The DLK signalling pathway—a double‐edged sword in neural development and regeneration | EMBO Reports [link.springer.com]
- 11. Chemotherapy induced peripheral neuropathy in a dish: dorsal root ganglion cells treated in vitro with paclitaxel show biochemical and physiological responses parallel to that seen in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Time- and Concentration-Dependent Adverse Effects of Paclitaxel on Non-Neuronal Cells in Rat Primary Dorsal Root Ganglia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Head-to-Head Comparison of KAI-11101 and SAR443820 in Neurodegenerative Disease Research
Executive Summary
Mechanism of Action and Signaling Pathways
SAR443820: Targeting the RIPK1 Pathway
SAR443820 (also known as DNL788) is an inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1).[8][9][10] RIPK1 is a critical signaling protein in the tumor necrosis factor (TNF) receptor pathway, which regulates inflammation and programmed cell death pathways, including apoptosis and necroptosis.[11][12] Increased RIPK1 activity in the brain is believed to drive neuroinflammation and cell necroptosis, and has been implicated in several central nervous system diseases.[11][12]
Comparative Data
Table 1: In Vitro and Preclinical Data
| Parameter | This compound | SAR443820 |
| Target | Dual Leucine Zipper Kinase (DLK, MAP3K12) | Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) |
| Ki | 0.7 nM[1][4] | Not publicly available |
| Cellular IC50 | 95 nM (Paclitaxel-induced cJun phosphorylation)[1] | Not publicly available |
| Brain Penetration | Yes, brain-penetrant[1][2][3][5] | Yes, CNS-penetrant[8][11][12][13] |
| Preclinical Models | Mouse models of Alzheimer's Disease and ALS[2]; ex vivo axon fragmentation assay; mouse cerebellum PD model[2][14] | Preclinical models of ALS and MS[8][11][12] |
| Key Preclinical Findings | Showed neuroprotective properties and dose-dependent p-c-Jun reduction.[2] Attenuated synapse loss, neuronal degeneration, and functional decline.[2] | Attenuated disease progression.[11][12] |
Table 2: Clinical Trial Overview
| Parameter | This compound | SAR443820 |
| Development Phase | Preclinical[2][3][14] | Phase 2 (Discontinued)[10][15] |
| Indications Studied | Neurodegenerative diseases (preclinical)[2][3][5] | Amyotrophic Lateral Sclerosis (ALS), Multiple Sclerosis (MS)[8][11][16] |
| Phase 1 Trial | Not yet in clinical trials | Generally well-tolerated in healthy volunteers; demonstrated robust target engagement.[11][12] |
| Phase 2 Trial (HIMALAYA - ALS) | Not applicable | Did not meet the primary endpoint of change in the revised ALS Functional Rating Scale (ALSFRS-R).[15] |
| Phase 2 Trial (MS) | Not applicable | Discontinued after not meeting primary or key secondary endpoints.[10] |
| FDA Status | Not applicable | Granted Fast Track designation for ALS.[8][17][18] |
Experimental Protocols
Detailed experimental protocols for the preclinical and clinical studies of these compounds are extensive and can be found within their respective publications and clinical trial registrations. Below is a summarized workflow for a typical preclinical evaluation and a clinical trial as conducted for these molecules.
Preclinical Evaluation Workflow (General)
SAR443820 Phase 2 HIMALAYA Trial Protocol (Simplified)
The HIMALAYA study was a multi-center, randomized, double-blind, placebo-controlled trial.[11][19]
-
Part A (24 weeks): Approximately 260 adult participants with ALS were randomized (2:1) to receive either oral SAR443820 or a placebo twice daily.[8][19][20] The primary endpoint was the change from baseline in the ALSFRS-R score.[15]
-
Part B (Open-label extension): Participants who completed Part A could enter an open-label extension to receive SAR443820.[19][20]
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. schrodinger.com [schrodinger.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medkoo.com [medkoo.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. youtube.com [youtube.com]
- 8. alsnewstoday.com [alsnewstoday.com]
- 9. Safety, pharmacokinetics, and target engagement of a brain penetrant RIPK1 inhibitor, SAR443820 (DNL788), in healthy adult participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. alzforum.org [alzforum.org]
- 11. Denali Therapeutics Announces Achievement of RIPK1 Milestone for Phase 2 Clinical Trial Initiation in ALS by Sanofi [drug-dev.com]
- 12. biospace.com [biospace.com]
- 13. neurologylive.com [neurologylive.com]
- 14. Collection - In Silico Enabled Discovery of this compound, a Preclinical DLK Inhibitor for the Treatment of Neurodegenerative Disease and Neuronal Injury - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 15. alsnewstoday.com [alsnewstoday.com]
- 16. congress.sanofimedical.com [congress.sanofimedical.com]
- 17. neurologylive.com [neurologylive.com]
- 18. biospace.com [biospace.com]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. Phase 2 Study for SAR443820 in Participants With | Clinical Research Studies Listing [sanofistudies.com]
Validating the Neuroprotective Potential of KAI-11101: A Comparative Analysis Across Neurodegenerative Models
For Immediate Release
Comparative Efficacy of DLK Inhibition in Preclinical Models
| Amyotrophic Lateral Sclerosis (ALS) Model: SOD1G93A Mice | |||
| Intervention | Key Outcomes | Quantitative Data | Reference |
| Genetic Deletion of DLK | Protection against axon degeneration and neuronal death; Increased lifespan and motor strength. | Data on specific percentage improvements not provided in the abstract. | [3] |
| Pharmacological Inhibition (GNE-3511) | Attenuation of neuronal stress response. | Data on specific quantifiable outcomes not provided in the abstract. | [1] |
| Alzheimer's Disease Models | |||
| Intervention | Key Outcomes | Quantitative Data | Reference |
| Genetic Deletion of DLK | Protection against synaptic loss and cognitive decline. | Data on specific percentage improvements not provided in the abstract. | [3] |
| Pharmacological Inhibition (Inhibitor 14) | Well-tolerated with good CNS penetration. | Specific efficacy data not provided in the abstract. | [10] |
| Chemotherapy-Induced Peripheral Neuropathy (CIPN) Model: Cisplatin-Induced | |||
| Intervention | Key Outcomes | Quantitative Data | Reference |
| Pharmacological Inhibition (IACS-8287) | Prevention of mechanical allodynia and loss of intraepidermal nerve fibers. | Specific quantitative data on the degree of prevention not provided in the abstract. | [11][12] |
| Pharmacological Inhibition (IACS-52825) | Reversal of mechanical allodynia. | Specific quantitative data on the degree of reversal not provided in the abstract. | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experimental models discussed.
Amyotrophic Lateral Sclerosis (ALS) Model: SOD1G93A Mice
The SOD1G93A transgenic mouse is a widely used model that recapitulates many aspects of human ALS.
-
Animal Model: Transgenic mice expressing the human SOD1 gene with the G93A mutation.
-
Drug Administration: For pharmacological inhibition studies, DLK inhibitors are typically administered orally or via intraperitoneal injection. Dosing regimens vary depending on the specific compound's pharmacokinetic profile.
-
Behavioral Endpoints: Motor function is assessed using tests such as rotarod performance, grip strength, and survival analysis.
-
Histopathological Endpoints: Spinal cord sections are analyzed for motor neuron loss, axon degeneration, and markers of cellular stress.
Chemotherapy-Induced Peripheral Neuropathy (CIPN) Model
This model is used to study the neurotoxic side effects of certain chemotherapy agents.
-
Animal Model: Typically C57BL/6 mice.
-
Induction of Neuropathy: Cisplatin is administered to the mice, often in cycles of daily injections followed by a rest period, to induce peripheral neuropathy.[11]
-
Drug Administration: The DLK inhibitor is usually given orally before each cycle and/or each injection of cisplatin.[11]
-
Sensory Function Endpoints: Mechanical allodynia (pain response to a non-painful stimulus) is measured using von Frey filaments. Thermal sensitivity may also be assessed.
-
Histopathological Endpoints: Skin biopsies are taken to quantify the density of intraepidermal nerve fibers. Dorsal root ganglia may also be analyzed for neuronal damage and mitochondrial dysfunction.[11][12]
Visualizing the Mechanism and Experimental Approach
To further clarify the underlying biology and experimental design, the following diagrams are provided.
Conclusion
References
- 1. Loss of dual leucine zipper kinase signaling is protective in animal models of neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Loss of dual leucine zipper kinase signaling is protective in animal models of neurodegenerative disease [escholarship.org]
- 3. alsnewstoday.com [alsnewstoday.com]
- 4. Collection - In Silico Enabled Discovery of this compound, a Preclinical DLK Inhibitor for the Treatment of Neurodegenerative Disease and Neuronal Injury - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. In Silico Enabled Discovery of this compound, a Preclinical DLK Inhibitor for the Treatment of Neurodegenerative Disease and Neuronal Injury. | Semantic Scholar [semanticscholar.org]
- 9. In Silico Enabled Discovery of this compound, a Preclinical DLK Inhibitor for the Treatment of Neurodegenerative Disease and Neuronal Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of dual leucine zipper kinase prevents chemotherapy-induced peripheral neuropathy and cognitive impairments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of dual leucine zipper kinase prevents chemotherapy-induced peripheral neuropathy and cognitive impairments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of IACS-52825, a Potent and Selective DLK Inhibitor for Treatment of Chemotherapy-Induced Peripheral Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
KAI-11101 Efficacy Studies: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action: Targeting Neuronal Degeneration
Comparative Efficacy Data
Table 1: Biochemical and In Vitro Cellular Assay Comparison
| Compound | DLK Ki (nM) | LZK Ki (nM) | pJNK DLK IC50 (nM) | DRG p-cJun IC50 (nM) | DRG Axon Protection EC50 (nM) | Max Axon Protection (%) |
| This compound | 0.7 | 15 | 51 | 95 | 363 | 72 |
| GDC-0134 | 3.5 | 7.0 | 79 | 301 | 475 | 75 |
Table 2: In Vivo Preclinical Efficacy Comparison
| Compound | Animal Model | Indication | Key Efficacy Endpoint | Outcome |
| This compound | Mouse Model | Parkinson's Disease | Dose-dependent reduction of p-c-Jun in the cerebellum | Showed dose-dependent activity.[1] |
| GNE-3511 | SOD1(G93A) Mouse Model | ALS | Neuromuscular junction denervation | Delayed denervation by ~10% relative to vehicle control.[2] |
| IACS-52825 | Cisplatin-Induced Neuropathy Mouse Model | Chemotherapy-Induced Peripheral Neuropathy | Reversal of mechanical allodynia | Demonstrated strongly effective reversal.[3][4] |
| DN-1289 | In Vivo Model | ALS | Target and pathway modulation | Favorably regulated proximal target engagement and disease-relevant pathway biomarkers.[5][6] |
| GDC-0134 | Human Clinical Trial (Phase 1) | ALS | Safety and Tolerability | Development discontinued (B1498344) due to an unacceptable safety profile.[4][7] |
Experimental Protocols
Dorsal Root Ganglion (DRG) Neuron Axon Protection Assay
This ex vivo assay assesses the ability of a compound to protect neurons from chemotherapy-induced axonal degeneration.
Figure 2. Experimental workflow for the DRG axon protection assay.
Protocol:
-
Neuron Isolation and Culture: Dorsal root ganglion (DRG) neurons are isolated from mice and cultured in a suitable medium.
-
Incubation: The treated neurons are incubated for a defined period to allow for the induction of degeneration and the protective effects of the compound to manifest.
-
Analysis: After incubation, the neurons are fixed and immunostained for phosphorylated c-Jun (p-cJun), a biomarker of the activated DLK pathway, and for markers of axonal integrity.
Mouse Model of Parkinson's Disease
Protocol:
-
Animal Model: A mouse model of Parkinson's disease is utilized.
-
Tissue Collection: At a specified time point after the final dose, the mice are euthanized, and brain tissue, specifically the cerebellum, is collected.
-
Biomarker Analysis: The levels of phosphorylated c-Jun (p-c-Jun) in the cerebellum are measured using techniques such as Western blotting or immunohistochemistry to assess the extent of DLK pathway inhibition.
Summary and Conclusion
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of IACS-52825, a Potent and Selective DLK Inhibitor for Treatment of Chemotherapy-Induced Peripheral Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Potent and Selective Dual Leucine Zipper Kinase/Leucine Zipper-Bearing Kinase Inhibitors with Neuroprotective Properties in In Vitro and In Vivo Models of Amyotrophic Lateral Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of dual leucine zipper kinase (DLK, MAP3K12) inhibitors with activity in neurodegeneration models - PubMed [pubmed.ncbi.nlm.nih.gov]
KAI-11101: A Comparative Analysis of a Novel DLK Inhibitor's Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction to KAI-11101
Quantitative Comparison of Kinase Inhibitor Selectivity
| Inhibitor | Primary Target | Ki (nM) |
| This compound | DLK | 0.7 [1][3] |
| GNE-3511 | DLK | 0.5[3] |
| GNE-8505 | DLK | 3[7] |
| Inhibitor | Off-Target Kinase | Selectivity (Fold) | IC50/Ki (nM) | Notes |
| This compound | LZK | 24 | - | Based on functional assay.[1] |
| PAK4 | 10 | - | Based on functional assay.[1] | |
| Other Kinases | >100 | - | Tested in Eurofins ScanMax panel.[1] | |
| GNE-3511 | JNK1 | - | 129[3] | |
| JNK2 | - | 514[3] | ||
| JNK3 | - | 364[3] | ||
| MLK1 | - | 67.8[3] | ||
| MLK2 | - | 767[3] | ||
| MLK3 | - | 602[3] | ||
| MKK4/7, JNK1/2/3, MLK1/2/3 | >100 | - | [8] | |
| GNE-8505 | LZK | 42 | - | Based on Kd values.[7] |
| Panel of 220 Kinases | - | >1000 | <70% inhibition at 1 µM.[7] | |
| DN-1289 | DLK/LZK | - | - | Potent and selective dual inhibitor.[5][6] |
Signaling Pathway and Experimental Workflow Diagrams
Visualizing the biological context and experimental procedures is crucial for understanding the significance of the data. The following diagrams were generated using Graphviz (DOT language).
Detailed Experimental Protocols
Accurate and reproducible experimental design is the foundation of reliable data. The following are detailed protocols for common kinase inhibitor profiling assays.
Radiometric Kinase Activity Assay (Gold Standard)
This assay directly measures the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate by the kinase.
Materials:
-
Purified, active kinase (e.g., recombinant human DLK)
-
Specific peptide or protein substrate for the kinase
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Non-radiolabeled ATP
-
Phosphocellulose or filter paper
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and kinase reaction buffer.
-
Add the test inhibitor at various concentrations (typically a serial dilution). A DMSO control is included.
-
Initiate the kinase reaction by adding a mixture of radiolabeled and non-radiolabeled ATP. The final ATP concentration should be at or near the Km for the specific kinase to accurately determine the inhibitor's potency.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period, ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto the phosphocellulose or filter paper.
-
Wash the filters extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity remaining on the filters using a scintillation counter. This radioactivity is proportional to the amount of phosphorylated substrate.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve. The Ki can then be calculated using the Cheng-Prusoff equation if the ATP concentration and Km are known.
Kinase Binding Assay (e.g., Radioligand Competition Assay)
This assay measures the ability of a test compound to compete with a known radiolabeled ligand for binding to the kinase's active site.
Materials:
-
Purified kinase
-
Radiolabeled ligand (a known kinase inhibitor with high affinity)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM MgCl2, 0.05% Tween-20)
-
Test inhibitor
-
96-well filter plates
-
Vacuum manifold
-
Scintillation counter and fluid
Procedure:
-
In each well of a 96-well plate, add the purified kinase in the assay buffer.
-
Add the test inhibitor at various concentrations.
-
Add a fixed concentration of the radiolabeled ligand to all wells. The concentration of the radioligand is typically at or below its Kd for the kinase.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Transfer the contents of the plate to a filter plate and wash rapidly with ice-cold assay buffer using a vacuum manifold to separate bound from unbound radioligand.
-
Measure the radioactivity retained on the filter for each well using a scintillation counter.
-
Calculate the percentage of inhibition of radioligand binding at each concentration of the test inhibitor.
-
Determine the IC50 and subsequently the Ki value from the competition binding curve.
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of Potential Selective PAK4 Inhibitors Through Shape and Protein Conformation Ensemble Screening and Electrostatic-Surface-Matching Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]
- 5. Discovery of Potent and Selective Dual Leucine Zipper Kinase/Leucine Zipper-Bearing Kinase Inhibitors with Neuroprotective Properties in In Vitro and In Vivo Models of Amyotrophic Lateral Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. GNE-8505 |CAS:1620574-24-4 Probechem Biochemicals [probechem.com]
- 8. GNE-3511 | DLK inhibitor, LZK inhibitor | Probechem Biochemicals [probechem.com]
Comparative Guide to DLK Inhibitors: Cross-Validation of KAI-11101's Mechanism of Action
Performance Comparison of DLK Inhibitors
| Inhibitor | Target(s) | K i (nM) | IC 50 (nM) | Cellular Activity | Key Features |
| KAI-11101 | DLK | 0.7[1][7] | 95 (p-cJun)[1] | Neuroprotective in ex vivo axon fragmentation assay.[4][5][6][7][8] | Potent, selective, and brain-penetrant.[2][3][4][5][7] |
| GNE-3511 | DLK | 0.5[4] | 30 (p-JNK)[4] | Protects neurons from degeneration in vitro.[4] | Orally bioavailable and brain-penetrant.[4] |
| GDC-0134 | DLK | - | - | Phase 1 clinical trials completed for ALS.[11][12][13][14][15] | Investigated for neurodegenerative diseases.[11][14] |
| DN-1289 | DLK/LZK | - | 17 (DLK), 40 (LZK)[16] | Attenuates optic nerve crush-induced p-c-Jun in mice.[16] | Orally active with excellent in vivo plasma half-life and BBB permeability.[16] |
| IACS-52825 | DLK | - | - | Reverses mechanical allodynia in a mouse model of CIPN.[8] | Potent and selective.[8] Development discontinued (B1498344) due to off-target toxicity.[3] |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating DLK inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the cross-validation of findings.
Dorsal Root Ganglion (DRG) Axon Fragmentation Assay
This assay is used to assess the neuroprotective effects of DLK inhibitors against chemotherapy-induced axonal degeneration.
-
Cell Culture: Dorsal root ganglia are dissected from embryonic rodents and cultured in a suitable medium. Neurons are allowed to extend axons for several days.
-
Induction of Degeneration: Axon degeneration is induced by adding a chemotherapeutic agent such as vincristine.
-
Quantification: After a 24-48 hour incubation period, neurons are fixed and immunostained for neuronal markers (e.g., βIII-tubulin). The extent of axon fragmentation is quantified using imaging software.[1]
c-Jun Phosphorylation Assay (Western Blot)
This assay measures the inhibition of the DLK signaling pathway by quantifying the phosphorylation of its downstream target, c-Jun.
-
Cell Lysis: Neuronal cells or tissues are treated with a stimulus (e.g., anisomycin) to activate the JNK pathway, with or without pre-treatment with a DLK inhibitor. Cells are then lysed in a buffer containing protease and phosphatase inhibitors.[17]
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method like the BCA assay.[17]
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.[2]
-
Immunodetection: The membrane is probed with a primary antibody specific for phosphorylated c-Jun (p-cJun). A secondary antibody conjugated to horseradish peroxidase (HRP) is then used for detection.[2]
-
Analysis: The chemiluminescent signal is captured, and the band intensities are quantified. The results are often normalized to total c-Jun or a housekeeping protein like GAPDH or β-actin.[2]
In Vivo Model of Chemotherapy-Induced Peripheral Neuropathy (CIPN)
This model evaluates the efficacy of DLK inhibitors in a disease-relevant animal model.
-
Animal Model: Rodents are treated with a chemotherapeutic agent (e.g., cisplatin (B142131) or paclitaxel) to induce peripheral neuropathy.
-
Drug Administration: The DLK inhibitor is administered orally or via injection at various doses.
-
Behavioral Testing: A key symptom of CIPN, mechanical allodynia (pain hypersensitivity), is assessed using von Frey filaments. A decrease in the paw withdrawal threshold indicates allodynia.[3]
-
Histology: Nerve tissue can be collected for histological analysis to assess nerve damage and protection by the inhibitor.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. abcam.cn [abcam.cn]
- 8. Discovery of IACS-52825, a Potent and Selective DLK Inhibitor for Treatment of Chemotherapy-Induced Peripheral Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. als.org [als.org]
- 12. researchgate.net [researchgate.net]
- 13. A Phase 1 study of GDC‐0134, a dual leucine zipper kinase inhibitor, in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GDC-0134 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 15. A Phase 1 study of GDC-0134, a dual leucine zipper kinase inhibitor, in ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. benchchem.com [benchchem.com]
Independent Verification of KAI-11101's Potency and Selectivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Quantitative Data Summary
Table 1: Biochemical Potency of DLK Inhibitors
| Compound | Target | Kᵢ (nM) |
| KAI-11101 | DLK | 0.7 |
| LZK | 15 | |
| GDC-0134 | DLK | 3.5 |
| LZK | 7.0 | |
| GNE-3511 | DLK | 0.5[2] |
Table 2: Cellular Activity of DLK Inhibitors in Dorsal Root Ganglion (DRG) Neuron Axonal Injury Model
| Compound | Assay | IC₅₀ (nM) | EC₅₀ (nM) | Max Protection (% of DMSO) |
| This compound | p-cJun Inhibition | 95 | ||
| Axon Protection | 363 | 72 | ||
| GDC-0134 | p-cJun Inhibition | 301 | ||
| Axon Protection | 475 | 75 | ||
| GNE-3511 | p-JNK Inhibition (HEK293) | 30[2] | ||
| Neuronal Protection (DRG) | 107[2] |
Table 3: Selectivity Profile of this compound and GNE-3511
| Compound | Kinase Panel | Selectivity Highlights |
| This compound | Eurofins ScanMax Kinase Panel | >100-fold selectivity against a broad panel of kinases, with exceptions for LZK (24-fold) and PAK4 (10-fold). |
| GNE-3511 | Targeted Kinase Panel | >100-fold selectivity over MKK4/7, JNK1/2/3, and MLK2/3. IC₅₀ values: JNK1 (129 nM), JNK2 (514 nM), JNK3 (364 nM), MLK1 (67.8 nM), MLK2 (767 nM), MLK3 (602 nM), MKK4 (>5000 nM), MKK7 (>5000 nM).[2] |
Signaling Pathway and Experimental Workflow
To provide a clear understanding of the mechanism of action and the methods used for evaluation, the following diagrams illustrate the DLK signaling pathway and a typical experimental workflow for inhibitor characterization.
Caption: A typical experimental workflow for the evaluation of DLK inhibitors.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide. These protocols are based on standard practices and information from relevant publications.
In Vitro DLK Kinase Assay (for Kᵢ Determination)
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of recombinant DLK.
-
Reagents and Materials:
-
Recombinant human DLK enzyme
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100, 2 mM DTT)
-
ATP (at a concentration near the Kₘ for DLK)
-
Substrate (e.g., a generic myelin basic protein or a specific peptide substrate)
-
Test compound (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
-
Procedure:
-
In a 384-well plate, add the test compound, recombinant DLK enzyme, and the substrate in the kinase buffer.
-
Incubate for 15-30 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's protocol. The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to DMSO controls.
-
Determine the IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.
-
Calculate the Kᵢ using the Cheng-Prusoff equation.
Cellular Phospho-c-Jun (p-c-Jun) Western Blot Assay (for IC₅₀ Determination)
This assay quantifies the inhibition of DLK signaling in a cellular context by measuring the phosphorylation of its downstream target, c-Jun.
-
Cell Culture and Treatment:
-
Culture Dorsal Root Ganglion (DRG) neurons or another suitable neuronal cell line.
-
Induce neuronal stress to activate the DLK pathway (e.g., by adding paclitaxel).
-
-
Lysate Preparation:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-c-Jun (Ser63 or Ser73) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for total c-Jun and a loading control (e.g., β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-c-Jun signal to the total c-Jun or loading control signal.
-
Calculate the percent inhibition of c-Jun phosphorylation for each compound concentration relative to the vehicle-treated control.
-
Determine the IC₅₀ value by fitting the dose-response data.
-
DRG Axon Protection Assay (for EC₅₀ Determination)
This phenotypic assay assesses the ability of a compound to protect neurons from axon degeneration induced by a neurotoxic stimulus.
-
Primary Neuron Culture:
-
Isolate and culture primary DRG neurons from rodents on plates coated with a suitable substrate (e.g., poly-D-lysine and laminin).
-
Allow the neurons to extend axons for several days in culture.
-
-
Assay Procedure:
-
Induce axon degeneration by adding a neurotoxic agent such as paclitaxel.
-
Incubate for 48-72 hours.
-
Fix the cells with 4% paraformaldehyde.
-
Immunofluorescence and Imaging:
-
Permeabilize the cells and block non-specific antibody binding.
-
Stain the neurons with an antibody against an axonal marker, such as βIII-tubulin.
-
Counterstain the nuclei with DAPI.
-
Acquire images using a high-content imaging system.
-
-
Data Analysis:
-
Quantify the extent of axon degeneration using an automated image analysis script. A common metric is the "ridge-to-spot" ratio, where healthy axons appear as continuous ridges and degenerating axons fragment into spots.
-
Calculate the percent axon protection for each compound concentration relative to the vehicle-treated control.
-
Determine the EC₅₀ value from the dose-response curve.
-
References
KAI-11101: A Preclinical Benchmark Against Standard-of-Care in Neurodegenerative and Neuronal Injury Models
For Immediate Release to the Scientific Community
Executive Summary
Mechanism of Action: A Comparative Overview
In contrast, standard-of-care therapies for ALS and CIPN have distinct molecular targets:
-
Riluzole (B1680632) (ALS): Primarily modulates glutamatergic neurotransmission by inhibiting glutamate (B1630785) release and blocking voltage-gated sodium channels, thereby reducing neuronal hyperexcitability.[6][9][10]
-
Edaravone (ALS): Acts as a potent free radical scavenger, mitigating oxidative stress, which is a significant contributor to neuronal damage in neurodegenerative diseases.[7][11][12]
-
Duloxetine (Painful CIPN): A serotonin-norepinephrine reuptake inhibitor (SNRI) that is thought to exert its analgesic effects by enhancing descending inhibitory pain pathways in the central nervous system.[13][14] Some preclinical studies suggest it may also inhibit the activation of p38 MAPK and NF-κB in the peripheral nervous system.[13][15]
Preclinical Performance Data
| Parameter | Model System | Key Findings | Reference |
| DLK Inhibition (Ki) | In vitro kinase assay | 0.7 nM | [3] |
| c-Jun Phosphorylation Inhibition (IC50) | Paclitaxel-treated Dorsal Root Ganglion (DRG) neurons | 95 nM | [3] |
| Neuroprotection | Ex vivo axon fragmentation assay | Showed neuroprotective properties | [4][5] |
| In Vivo Target Engagement | Mouse Parkinson's Disease model | Dose-dependent activity observed | [4][5] |
| Comparative c-Jun Phosphorylation Inhibition | Paclitaxel-treated DRG neurons | More potent than GDC-0134 (another DLK inhibitor) | [1] |
Table 2: Standard-of-Care Preclinical Efficacy Data for ALS Models
| Drug | Model System | Key Findings | Reference |
| Riluzole | Transgenic mouse model of familial ALS | Significantly preserved motor function. | [16] |
| In vitro glutamate excitotoxicity model | Improved neuronal cell viability following glutamate challenge. | [17] | |
| Edaravone | ALS model mice (G93A mutant SOD1) | Slowed motor decline and preserved motor neurons. | [18] |
| Wobbler mouse model of ALS | Inhibited reduction in grip strength and suppressed motor neuron degeneration. | [19] |
Table 3: Standard-of-Care Preclinical Efficacy Data for CIPN Models
| Drug | Model System | Key Findings | Reference |
| Duloxetine | Oxaliplatin- or Paclitaxel-treated mice | Markedly reduced neuropathic pain behaviors. | [13] |
| Oxaliplatin- or Paclitaxel-treated mice | Inhibited activation of p38 MAPK and NF-κB in DRG. | [13] | |
| Bortezomib- or Paclitaxel-treated rats | Prevented the development of large-fiber neuropathy. | [14] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. In Silico Enabled Discovery of this compound, a Preclinical DLK Inhibitor for the Treatment of Neurodegenerative Disease and Neuronal Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. The pharmacology and mechanism of action of riluzole | Semantic Scholar [semanticscholar.org]
- 10. What is the mechanism of Riluzole? [synapse.patsnap.com]
- 11. Update on Antioxidant Therapy with Edaravone: Expanding Applications in Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Duloxetine, a Balanced Serotonin-Norepinephrine Reuptake Inhibitor, Improves Painful Chemotherapy-Induced Peripheral Neuropathy by Inhibiting Activation of p38 MAPK and NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Duloxetine prevents bortezomib and paclitaxel large-fiber chemotherapy-induced peripheral neuropathy (LF-CIPN) in sprague dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Riluzole preserves motor function in a transgenic model of familial amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Riluzole, a medication for ALS: In vitro studies - Newsletter - Neurofit Preclinical Research in Neuroscience (CNS and PNS) [neurofit.com]
- 18. researchgate.net [researchgate.net]
- 19. Role of Edaravone as a Treatment Option for Patients with Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
KAI-11101: A Comparative Analysis of its Pharmacokinetic Profile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Data Presentation: Comparative Pharmacokinetics
| Parameter | KAI-11101 | GNE-3511 | Species |
| Oral Bioavailability (%F) | 52% | 45% | Mouse |
| Plasma Clearance (CLp) | 5 mL/min/kg | 56 mL/min/kg | Mouse |
| Plasma Half-life (t½) | 4.8 hours | 0.6 hours | Mouse |
| Brain Penetrance (Kp,uu) | 0.3 | Data not available | Mouse |
Signaling Pathway
Caption: The DLK signaling cascade in neuronal stress.
Experimental Protocols
The pharmacokinetic data presented in this guide were obtained from in vivo studies in mice. The following provides a detailed description of the methodologies employed.
In Vivo Pharmacokinetic Analysis in Mice
Housing and Acclimatization: Animals were housed in a controlled environment with a 12-hour light/dark cycle and had access to food and water ad libitum. Mice were acclimated for at least one week before the experiments.
Drug Formulation and Administration:
-
-
Intravenous (IV) Administration: The compound was formulated in a vehicle consisting of 5% DMSO, 10% Solutol HS 15, and 85% saline.
-
-
GNE-3511:
-
Intravenous (IV) Administration: The specific vehicle for IV administration was not detailed in the available resources.
-
Oral (PO) Administration: GNE-3511 was formulated in a solution of 0.5% w/v USP Grade Methyl Cellulose and 0.2% v/v Tween 80 in water.[1]
-
Dosing:
-
GNE-3511: Intravenous administration was performed at 1 mg/kg, and oral administration at 5 mg/kg.[2]
Blood Sample Collection:
Bioanalysis:
Plasma concentrations of the compounds were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Pharmacokinetic Analysis:
Experimental Workflow
The following diagram illustrates the general workflow for the in vivo pharmacokinetic studies described.
Caption: General workflow for in vivo pharmacokinetic studies.
References
KAI-11101 Demonstrates Potent In Vivo Efficacy in Neurodegenerative Disease Models: A Comparative Analysis of DLK Inhibitors
For Immediate Release
Comparative In Vivo Efficacy of DLK Inhibitors
| Inhibitor | Animal Model | Efficacy Endpoint | Dosing Regimen | Outcome | Reference(s) |
| KAI-11101 | Mouse Model of Parkinson's Disease (PD) | Reduction of phosphorylated c-Jun (p-c-Jun) in the cerebellum | Dose-dependent | Dose-dependent reduction in p-c-Jun. Specific quantitative data on the percentage of reduction at various doses is not yet publicly available. | [1][2][3][4][5] |
| CEP-1347 | MPTP-induced Mouse Model of Parkinson's Disease | Protection of dopaminergic neurons | 0.3 mg/kg/day | 50% attenuation of the loss of striatal dopaminergic terminals. In a high-dose MPTP model, it ameliorated the loss of dopaminergic cell bodies by 50%. | [6][7] |
| GNE-3511 | Mouse Models of Neurodegeneration (Optic Nerve Crush and MPTP-induced Parkinson's Disease) | Neuroprotection and reduction of p-c-Jun | Dose-dependent | Demonstrated dose-dependent activity. Specific quantitative data on the degree of neuroprotection or p-c-Jun reduction is not publicly available. | [8][9][10][11] |
| IACS-52825 | Cisplatin-Induced Peripheral Neuropathy (CIPN) Mouse Model | Reversal of mechanical allodynia | Not specified | "Strongly effective" reversal of mechanical allodynia. A conceptual data table indicates a return to near-baseline mechanical withdrawal thresholds. | [6][12][13][14] |
| GDC-0134 | - | - | - | Development discontinued (B1498344) due to an unacceptable safety profile in a Phase 1 clinical trial for ALS. Showed exposure-dependent elevations in plasma neurofilament light chain (NFL), a biomarker of axonal damage. | [15][16][17] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the DLK signaling pathway and a typical experimental workflow for assessing in vivo efficacy.
Experimental Protocols
The following are summaries of typical experimental protocols used to evaluate the in vivo efficacy of DLK inhibitors in models of Parkinson's disease and chemotherapy-induced peripheral neuropathy.
MPTP-Induced Mouse Model of Parkinson's Disease
This model is used to assess the neuroprotective effects of compounds against dopamine (B1211576) neuron degeneration, a hallmark of Parkinson's disease.
-
Animal Model: Male C57BL/6 mice are commonly used due to their susceptibility to MPTP neurotoxicity.[18][19][20][21][22]
-
Induction of Neurotoxicity: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is administered via intraperitoneal (i.p.) injection. A common regimen involves multiple injections over a single day (e.g., 18-20 mg/kg, 4 times at 2-hour intervals).[18]
-
Treatment: The DLK inhibitor or vehicle is typically administered orally or via i.p. injection at various doses, starting shortly before or after the first MPTP injection and continuing for a specified period (e.g., daily for several days).[18]
-
Efficacy Assessment:
-
Biochemical Analysis: At the end of the study, brain tissue (specifically the striatum and substantia nigra) is collected. High-performance liquid chromatography (HPLC) is used to quantify dopamine and its metabolites (DOPAC and HVA) to assess the extent of dopamine depletion. Western blotting is performed to measure the levels of p-c-Jun, a downstream biomarker of DLK activity.[18][22]
-
Histological Analysis: Immunohistochemical staining for tyrosine hydroxylase (TH), an enzyme specific to dopaminergic neurons, is used to count the number of surviving neurons in the substantia nigra.[22]
-
Cisplatin-Induced Peripheral Neuropathy (CIPN) Mouse Model
This model is utilized to evaluate the potential of compounds to prevent or reverse the painful neuropathy that is a common side effect of platinum-based chemotherapy.
-
Animal Model: Adult male C57BL/6J mice are frequently used.
-
Induction of Neuropathy: Cisplatin is administered via i.p. injection. A typical dosing schedule is 2.3 mg/kg daily for five consecutive days, followed by a five-day rest period, and then another cycle of injections. This regimen leads to the development of mechanical allodynia.[12]
-
Treatment: The DLK inhibitor or vehicle is administered, often after the development of neuropathy to assess reversal of symptoms. The route and frequency of administration depend on the pharmacokinetic properties of the compound.
-
Efficacy Assessment:
-
Behavioral Testing (Von Frey Test): This is the primary endpoint to measure mechanical allodynia. Mice are placed on an elevated mesh platform, and calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw. The paw withdrawal threshold is determined, with a lower threshold indicating increased pain sensitivity.[12]
-
Conclusion
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Collection - In Silico Enabled Discovery of this compound, a Preclinical DLK Inhibitor for the Treatment of Neurodegenerative Disease and Neuronal Injury - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. schrodinger.com [schrodinger.com]
- 5. In Silico Enabled Discovery of this compound, a Preclinical DLK Inhibitor for the Treatment of Neurodegenerative Disease and Neuronal Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Analgesic effects of clinically used compounds in novel mouse models of polyneuropathy induced by oxaliplatin and cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual leucine zipper kinase-dependent PERK activation contributes to neuronal degeneration following insult | eLife [elifesciences.org]
- 9. Targeted disruption of dual leucine zipper kinase and leucine zipper kinase promotes neuronal survival in a model of diffuse traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Discovery of IACS-52825, a Potent and Selective DLK Inhibitor for Treatment of Chemotherapy-Induced Peripheral Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. corpus.ulaval.ca [corpus.ulaval.ca]
- 13. chemrxiv.org [chemrxiv.org]
- 14. modelorg.com [modelorg.com]
- 15. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 18. meliordiscovery.com [meliordiscovery.com]
- 19. Mice with cisplatin and oxaliplatin-induced painful neuropathy develop distinct early responses to thermal stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Animal models of cisplatin‐induced neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
A Critical Preclinical Review of KAI-11101: A Novel DLK Inhibitor for Neurodegenerative Diseases
For Immediate Release
Introduction to KAI-11101 and the Role of DLK in Neurodegeneration
Comparative Preclinical Data
Table 1: In Vitro Potency and Cellular Activity of DLK Inhibitors
| Compound | Target(s) | K_i (nM) | IC_50 (nM) - Biochemical | Cellular IC_50 (nM) | Key Selectivity Data (IC_50 in nM) |
| This compound | DLK | 0.3 - 0.7 | - | 23 (pJNK) 95 (p-cJun) | - |
| GNE-3511 | DLK | 0.5 | - | 30 (pJNK) 107 (DRG protection) | JNK1: 129, JNK2: 514, JNK3: 364 MLK1: 67.8, MLK2: 767, MLK3: 602 MKK4/7: >5000[1][2] |
| GDC-0134 | DLK | - | - | Potent cellular activity reported | Selective, brain-penetrant |
| IACS-52825 | DLK | 1.3 (K_d) | - | 107 (p-c-Jun) | No significant binding to 399 other kinases at 1 µM; LZK IC50 = 904 nM[3][4] |
| DN-1289 | DLK, LZK | - | DLK: 17 LZK: 40 | - | Selective dual inhibitor[5] |
Table 2: In Vivo Pharmacokinetics and Efficacy of DLK Inhibitors
| Compound | Animal Model | Key Efficacy Endpoint | Relevant Pharmacokinetic Data | Development Status |
| This compound | Mouse PD model | Dose-dependent reduction of p-c-Jun | Excellent oral bioavailability (85% in mice), CNS penetrant (Kp,uu of 0.2) | Preclinical |
| GNE-3511 | Mouse models | Dose-dependent activity | Orally bioavailable, brain-penetrant | Preclinical Tool |
| GDC-0134 | SOD1 mouse model of ALS | Benefical effects reported | Brain-penetrant | Discontinued (Phase 1 due to unacceptable safety profile)[6][7] |
| IACS-52825 | Mouse model of CIPN | Reversal of mechanical allodynia | Brain-penetrant | Discontinued (Preclinical due to ocular toxicity in non-human primates)[8][9] |
| DN-1289 | Mouse optic nerve crush model | Attenuation of p-c-Jun | Excellent in vivo plasma half-life, blood-brain barrier permeability[5] | Preclinical |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental designs, the following diagrams are provided in DOT language for Graphviz.
DLK Signaling Pathway
Caption: The DLK signaling cascade initiated by neuronal stress and injury.
Experimental Workflow: In Vivo Efficacy in a CIPN Model
Caption: Workflow for assessing DLK inhibitor efficacy in a CIPN model.
Experimental Protocols
In Vitro DLK Kinase Assay
This assay measures the direct inhibitory effect of a compound on DLK enzymatic activity.[1]
-
Reagents: Recombinant human DLK enzyme, biotinylated-MKK7 substrate, ATP, kinase assay buffer.
-
Procedure:
-
Prepare a reaction mixture containing DLK enzyme, test compound (at various concentrations), and biotinylated-MKK7 in kinase assay buffer.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Detect the amount of phosphorylated MKK7 using a suitable method, such as a luminescence-based kinase assay kit.
-
Calculate the IC_50 value, which represents the concentration of the inhibitor required to reduce DLK activity by 50%.
-
Cellular Phospho-JNK (p-JNK) Western Blot Assay
This assay determines the ability of a compound to inhibit the DLK pathway in a cellular context.
-
Cell Line: A suitable neuronal cell line (e.g., SH-SY5Y) or primary neurons.
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of the test compound for 1-2 hours.
-
Induce DLK pathway activation with a stimulus such as paclitaxel or anisomycin.
-
Lyse the cells and collect protein lysates.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-JNK (Thr183/Tyr185) and total JNK.[10][11]
-
Incubate with HRP-conjugated secondary antibodies and detect chemiluminescence.
-
Quantify band intensities to determine the ratio of p-JNK to total JNK and calculate the IC_50 value.
-
Ex Vivo Dorsal Root Ganglion (DRG) Axon Fragmentation Assay
This assay assesses the neuroprotective effect of a compound on axons challenged with a neurotoxic agent.[12]
-
Tissue Source: Dorsal root ganglia from embryonic or adult rodents.
-
Procedure:
-
Dissect DRGs and culture them as explants on a suitable substrate (e.g., collagen or Matrigel).[13]
-
Allow neurites to extend for several days.
-
Treat the cultures with a neurotoxic agent (e.g., paclitaxel) in the presence or absence of the test compound.
-
After a defined incubation period (e.g., 24-48 hours), fix the cultures.
-
Immunostain for a neuronal marker (e.g., βIII-tubulin) to visualize axons.
-
Capture images using fluorescence microscopy and quantify the degree of axon fragmentation.
-
In Vivo Mouse Model of Parkinson's Disease (MPTP Model)
This model is used to evaluate the neuroprotective effects of compounds against dopamine (B1211576) neuron degeneration.[14][15]
-
Animal Strain: C57BL/6 mice are commonly used due to their sensitivity to MPTP.[16]
-
Procedure:
-
Administer MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) via intraperitoneal injection to induce dopaminergic neurotoxicity. A common regimen is four injections of 20 mg/kg at 2-hour intervals.[17]
-
After a set period (e.g., 7 days), sacrifice the animals and collect brain tissue.
-
Perform immunohistochemistry on brain sections for tyrosine hydroxylase (TH) to visualize dopaminergic neurons in the substantia nigra and their terminals in the striatum.[6][9][18][19]
-
Quantify the number of TH-positive neurons and the density of TH-positive fibers to assess neuroprotection.
-
Biochemical endpoints can include measuring levels of p-c-Jun in brain lysates via western blot.
-
In Vivo Mouse Model of Chemotherapy-Induced Peripheral Neuropathy (CIPN)
This model assesses the ability of a compound to prevent or reverse the painful neuropathy caused by chemotherapeutic agents.[20]
-
Inducing Agent: Cisplatin or paclitaxel are commonly used. For cisplatin, a typical dosing regimen is 2.3 mg/kg/day for five days, followed by a five-day rest period, for two cycles.[21][22]
-
Behavioral Assessment:
-
Histological Assessment:
-
Procedure:
-
Establish a baseline behavioral response.
-
Administer the chemotherapeutic agent to induce neuropathy.
-
Administer the test compound either prophylactically or therapeutically.
-
Perform behavioral testing at regular intervals to assess the development and potential reversal of neuropathy.
-
At the end of the study, collect skin and nervous system tissues for histological and biochemical analysis.
-
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bluecrossma.org [bluecrossma.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Changes in Tyrosine Hydroxylase Activity and Dopamine Synthesis in the Nigrostriatal System of Mice in an Acute Model of Parkinson’s Disease as a Manifestation of Neurodegeneration and Neuroplasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. gubra.dk [gubra.dk]
- 10. Phospho-SAPK/JNK (Thr183/Tyr185) Antibody (#9251) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 11. Phospho-JNK1/JNK2/JNK3 (Thr183, Tyr185) Polyclonal Antibody (PA5-36753) [thermofisher.com]
- 12. dgist.elsevierpure.com [dgist.elsevierpure.com]
- 13. mdpi.com [mdpi.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Assessing Axonal Degeneration in Embryonic Dorsal Root Ganglion Neurons In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of dual leucine zipper kinase (DLK, MAP3K12) inhibitors with activity in neurodegeneration models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. iris.unica.it [iris.unica.it]
- 18. researchgate.net [researchgate.net]
- 19. Quantitative whole-brain 3D imaging of tyrosine hydroxylase-labeled neuron architecture in the mouse MPTP model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vitro myelination using explant culture of dorsal root ganglia: An efficient tool for analyzing peripheral nerve differentiation and disease modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Animal models of cisplatin‐induced neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cisplatin-induced peripheral neuropathy is associated with neuronal senescence-like response - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A New Rat Model of Cisplatin-induced Neuropathic Pain [epain.org]
- 24. Discovery of Potent and Selective Dual Leucine Zipper Kinase/Leucine Zipper-Bearing Kinase Inhibitors with Neuroprotective Properties in In Vitro and In Vivo Models of Amyotrophic Lateral Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Intraepidermal nerve fiber loss corresponds to the development of Taxol-induced hyperalgesia and can be prevented by treatment with minocycline - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Pathogenesis of paclitaxel-induced peripheral neuropathy: A current review of in vitro and in vivo findings using rodent and human model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 27. bcbsm.com [bcbsm.com]
Safety Operating Guide
Navigating the Disposal of KAI-11101: A Guide for Laboratory Professionals
Chemical and Safety Data Overview
| Property | Value | Source |
| Chemical Formula | C21H23F4N5O3 | [1] |
| Molecular Weight | 469.44 g/mol | [1] |
| hERG IC50 | 9 μM | [3] |
| HepG2 Cytotoxicity IC50 | 52 μM | [3] |
| Ames Test | Negative | [3] |
| In-vitro Micronucleus Assay | Negative | [3] |
| Shipping Condition | Ambient temperature, non-hazardous | [1] |
| Short-term Storage | 0 - 4 °C | [1] |
| Long-term Storage | -20 °C | [1] |
Step-by-Step Disposal Protocol
Step 1: Personal Protective Equipment (PPE) Before handling KAI-11101 for disposal, ensure you are wearing appropriate PPE:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety glasses or goggles
-
A lab coat
Step 2: Waste Segregation Proper segregation of chemical waste is crucial.
Step 3: Waste Labeling All waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The approximate concentration and quantity of the waste
-
The date of accumulation
-
The name of the principal investigator or lab group
Step 4: Storage of Waste Store waste containers in a designated, secure area away from general laboratory traffic. Ensure the storage area is well-ventilated and that incompatible waste types are segregated.
Step 5: Arrange for Pickup and Disposal Contact your institution's EH&S department to schedule a pickup for the hazardous waste. Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow for Chemical Waste Disposal
This compound and the MAPK Signaling Pathway
Disclaimer: This document is intended to provide guidance based on available information and general laboratory safety principles. It is not a substitute for a formal Safety Data Sheet. Always consult with your institution's Environmental Health & Safety department for specific disposal protocols and regulatory requirements.
References
Essential Safety and Logistical Information for Handling KAI-11101
Chemical and Physical Properties
| Property | Value |
| Chemical Name | 3-(6-amino-5-(difluoromethoxy)pyridin-3-yl)-6-((1R,2S)-4,4-difluoro-2-methoxycyclohexyl)-1-ethyl-1,6-dihydro-7H-pyrazolo[3,4-c]pyridin-7-one |
| Chemical Formula | C21H23F4N5O3[1] |
| Molecular Weight | 469.44 g/mol [1] |
| Appearance | Solid (assumed) |
| Known Hazards | Shipped as a non-hazardous chemical.[1] However, as a potent biological inhibitor, appropriate precautions should be taken. |
Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or airborne particles. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Not generally required for small quantities handled with good ventilation. Use a certified respirator if creating aerosols or handling large quantities. | To prevent inhalation of airborne particles. |
Operational Plans
Receiving and Storage:
-
Upon receipt, inspect the package for any damage or leaks.
-
Store the compound in a dry, dark place.[1]
-
For short-term storage (days to weeks), maintain at 0 - 4°C.[1]
-
For long-term storage (months to years), store at -20°C.[1]
Preparation of Stock Solutions:
-
All handling of the solid compound should be performed in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation risk.
-
Before weighing, allow the container to equilibrate to room temperature to prevent condensation.
-
Use appropriate solvents as recommended by the supplier or relevant literature.
-
Cap vials tightly and store solutions under the same temperature conditions as the solid material.
Experimental Workflow:
Disposal Plan
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, sealed container labeled "Chemical Waste." |
| Liquid Waste | Collect in a designated, sealed, and properly labeled waste container. Do not mix with incompatible waste streams. |
| Contaminated Sharps | Dispose of in a designated sharps container for chemical waste. |
| Unused Compound | Dispose of as chemical waste according to your institution's guidelines. Do not pour down the drain. |
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Signaling Pathway
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
